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1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol Documentation Hub

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  • Product: 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol
  • CAS: 6542-37-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Elucidation of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol, with the chemical formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol , belongs to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol, with the chemical formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol , belongs to a class of bicyclic oxazolidine derivatives.[1][2] The core structure, an oxazolo[3,4-c]oxazole ring system, is of interest due to its prevalence in various bioactive molecules. Derivatives of this scaffold have been investigated for their interaction with microtubules, suggesting potential applications in neurodegenerative disease research.[3] A thorough structural characterization is the first critical step in exploring the therapeutic potential of this and related compounds.

Proposed Synthesis

The synthesis of the 1H,3H,5H-oxazolo[3,4-c]oxazole core is typically achieved through the condensation reaction of tris(hydroxymethyl)aminomethane with an aldehyde.[3] In the case of the parent compound, formaldehyde would be the aldehyde of choice.

Reaction Scheme:

Tris(hydroxymethyl)aminomethane + 2 Formaldehyde → 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol + 2 H₂O

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of tris(hydroxymethyl)aminomethane (1 equivalent) in a suitable solvent such as methanol or benzene, add a solution of formaldehyde (2 equivalents) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature. For reactions in benzene, a Dean-Stark trap can be employed to remove water and drive the reaction to completion.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified using flash chromatography on silica gel to yield the pure 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol.

Structural Elucidation Methodology

The definitive structure of the synthesized compound is elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol, ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY and HSQC) would be employed.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, COSY, and HSQC spectra.

Predicted Spectroscopic Data:

While specific data for the parent compound is not available, the following tables present predicted chemical shifts based on the analysis of substituted analogs, such as (3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol.[3]

Table 1: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1a, H-1b3.8 - 4.2d, d~9.0
H-3a, H-3b3.8 - 4.2d, d~9.0
H-5a, H-5b5.0 - 5.4s-
-CH₂OH3.4 - 3.6br s-
-OHVariablebr s-

Table 2: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1, C-365 - 75
C-595 - 100
C-7a70 - 75
-CH₂OH60 - 65
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

  • Instrumentation: IR spectra are recorded on a FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a neat film on a salt plate (e.g., NaCl) or as a KBr pellet.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3400 - 3200O-HStretching (alcohol)
2950 - 2850C-HStretching (alkane)
1250 - 1000C-OStretching (ether and alcohol)
1150 - 1050C-NStretching (amine)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: High-resolution mass spectra (HRMS) are obtained on a double-focusing or time-of-flight (TOF) mass spectrometer.

  • Ionization Method: A soft ionization technique such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) is used to minimize fragmentation and observe the molecular ion.

Table 4: Predicted Mass Spectrometry Data

Ionm/z (calculated)
[M+H]⁺146.0817
[M+Na]⁺168.0636

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the synthesis and structural elucidation of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol.

Synthesis_Workflow Reactants Tris(hydroxymethyl)aminomethane + Formaldehyde Reaction Condensation Reaction (Methanol or Benzene) Reactants->Reaction Purification Flash Chromatography Reaction->Purification Product 1H,3H,5H-Oxazolo[3,4-c]oxazole- 7a(7H)-methanol Purification->Product Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) NMR_Data Determine C-H Framework NMR->NMR_Data IR IR Spectroscopy IR_Data Identify Functional Groups IR->IR_Data MS Mass Spectrometry MS_Data Confirm Molecular Weight and Fragmentation MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Exploratory

Physicochemical Properties of Hydroxymethyl Dioxoazabicyclooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physicochemical properties of hydroxymethyl dioxoazabicyclooctane, a heterocyclic compound kno...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of hydroxymethyl dioxoazabicyclooctane, a heterocyclic compound known for its applications as a biocide and curing agent. This document collates available data on its chemical and physical characteristics, outlines relevant experimental protocols, and describes its biological mechanism of action.

Core Physicochemical Properties

Hydroxymethyl dioxoazabicyclooctane, also identified by several synonyms including 1-Aza-5-methylol-3,7-dioxabicyclo(3.3.0)octane, Oxazolidine T, and its commercial name Zoldine ZT, is a liquid organic compound.[1] Its fundamental properties are summarized in the table below. It is important to note that while some experimental data is available, particularly from Safety Data Sheets (SDS) which may pertain to commercial formulations, other values are derived from computational predictions.

Table 1: Physicochemical Properties of Hydroxymethyl Dioxoazabicyclooctane

PropertyValueSource/Comments
Chemical Identifiers
CAS Number6542-37-6[2]
Molecular FormulaC₆H₁₁NO₃[3]
Molecular Weight145.16 g/mol [3]
Synonyms1-Aza-5-methylol-3,7-dioxabicyclo(3.3.0)octane, Oxazolidine T, Zoldine ZT
Physical Properties
Physical StateLiquid[1]
Melting Point-3 °CExperimental value from a Sigma-Aldrich SDS for a product with this CAS number.
Boiling Point128 °C at 20 hPaExperimental value from a Sigma-Aldrich SDS for a product with this CAS number.
Density0.98 g/cm³ at 20 °CExperimental value from a Sigma-Aldrich SDS for a product with this CAS number.
Flash Point>110 °C (>230 °F)From a technical data sheet.[4]
Solubility & Partitioning
Water SolubilityPredicted to be highly soluble.[5]
LogP (Octanol/Water)-0.3 (Consensus of 5 predicted values ranging from -1.39 to 0.16)Predicted values.[5]
Acid-Base Properties
pKaData not available in the searched literature.

Experimental Protocols

Detailed experimental protocols for the characterization of pure hydroxymethyl dioxoazabicyclooctane are not widely published. However, this section provides established methodologies for its synthesis and the determination of its key properties.

Synthesis of the 1-Aza-3,7-dioxabicyclo[3.3.0]octane Skeleton

The synthesis of the bicyclic oxazolidine core structure is typically achieved through the condensation reaction of an amino-alcohol with an aldehyde.[6] For hydroxymethyl dioxoazabicyclooctane, this involves the reaction of tris(hydroxymethyl)aminomethane (TRIS) with formaldehyde.[7]

Methodology:

  • Reactant Preparation: Tris(hydroxymethyl)aminomethane (TRIS) is dissolved in a suitable solvent, such as methanol.

  • Condensation Reaction: Two molar equivalents of formaldehyde are added to the TRIS solution. The reaction can be carried out at room temperature or with gentle heating.

  • Water Removal: The reaction produces water as a byproduct. To drive the equilibrium towards the formation of the bicyclic product, water is continuously removed, for example, by using a Dean-Stark apparatus if the reaction is performed in a suitable solvent like benzene at elevated temperatures.

  • Product Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting product can be purified using standard techniques such as crystallization or chromatography.

G Synthesis of 1-Aza-3,7-dioxabicyclo[3.3.0]octane Skeleton TRIS Tris(hydroxymethyl)aminomethane (TRIS) Reaction Condensation Reaction TRIS->Reaction Formaldehyde Formaldehyde (2 eq.) Formaldehyde->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction WaterRemoval Water Removal (e.g., Dean-Stark) Reaction->WaterRemoval Purification Purification WaterRemoval->Purification Product Hydroxymethyl dioxoazabicyclooctane Purification->Product

Figure 1. General workflow for the synthesis of the target compound.
Determination of pKa

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. A standard method for its determination is potentiometric titration.

Methodology:

  • Sample Preparation: A solution of the compound with a known concentration (e.g., 1 mM) is prepared in water or a suitable co-solvent if solubility is an issue. The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.

  • Titration: The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed. The solution is then titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the compound is ionized.

Determination of LogP

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a classical approach for its experimental determination.

Methodology:

  • Phase Preparation: n-Octanol and water are mutually saturated by mixing them and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[8]

Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria) is prepared in a suitable growth medium to a defined cell density (e.g., 5 x 10⁵ CFU/mL).[8]

  • Serial Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (no compound) and negative (no microbes) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Biological Activity and Mechanism of Action

The primary biological activity of hydroxymethyl dioxoazabicyclooctane is its function as an antimicrobial agent.[9] This activity is attributed to its classification as a formaldehyde-releasing biocide.[10][11][12][13]

Mechanism of Action: Formaldehyde Release

In aqueous environments, hydroxymethyl dioxoazabicyclooctane slowly decomposes to release formaldehyde.[10] Formaldehyde is a potent, non-specific biocide that exerts its antimicrobial effect by cross-linking proteins and nucleic acids in microorganisms. This leads to the inactivation of essential enzymes and disruption of cellular functions, ultimately resulting in cell death. The slow-release mechanism is advantageous in providing a sustained antimicrobial effect while maintaining a low concentration of free formaldehyde in the formulation.[9]

G Antimicrobial Mechanism of Hydroxymethyl Dioxoazabicyclooctane Compound Hydroxymethyl dioxoazabicyclooctane Decomposition Slow Decomposition Compound->Decomposition AqueousEnv Aqueous Environment AqueousEnv->Decomposition Formaldehyde Formaldehyde Release Decomposition->Formaldehyde Interaction Interaction with Cellular Components Formaldehyde->Interaction Microorganism Microorganism (e.g., Bacteria) Microorganism->Interaction Crosslinking Cross-linking of Proteins and Nucleic Acids Interaction->Crosslinking Inactivation Enzyme Inactivation & Disruption of Cell Function Crosslinking->Inactivation CellDeath Cell Death Inactivation->CellDeath

Figure 2. Logical workflow of the antimicrobial action.
Relationship to Oxazolidinones

While hydroxymethyl dioxoazabicyclooctane contains an oxazolidine ring system, its mechanism of action differs from that of pharmaceutical oxazolidinone antibiotics like linezolid. Pharmaceutical oxazolidinones act by inhibiting the initiation of protein synthesis at the bacterial ribosome.[14] In contrast, the antimicrobial activity of hydroxymethyl dioxoazabicyclooctane is primarily, if not entirely, due to the non-specific cytotoxic effects of the formaldehyde it releases.

Conclusion

References

Foundational

An In-depth Technical Guide to 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol (CAS 6542-37-6)

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document synthesizes publicly available data. Detailed experimental protocols, in-depth biological studies, and specific signaling pathway...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available data. Detailed experimental protocols, in-depth biological studies, and specific signaling pathway information for 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol are limited in the public domain.

Introduction

1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol, with CAS number 6542-37-6, is a heterocyclic organic compound primarily recognized for its role as a formaldehyde-releasing biocide. Its broad-spectrum antimicrobial properties have led to its use in various industrial and commercial applications, including metalworking fluids, cosmetics, and leather tanning. This guide provides a comprehensive overview of its known chemical and physical properties, applications, and toxicological profile, alongside a proposed mechanism of action.

Chemical and Physical Properties

The fundamental physicochemical properties of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol are summarized in the table below. This data is crucial for its handling, formulation, and in understanding its environmental fate.

PropertyValueReference
Molecular Formula C₆H₁₁NO₃[1][2][3][4]
Molecular Weight 145.16 g/mol [1][2][3][4]
Appearance White powder or liquid[5][6]
Density 1.125 g/mL at 25 °C[1][6]
Melting Point 58 °C[6]
Boiling Point 258 °C at 760 mmHg[6]
Flash Point >230 °F (>110 °C)[1][6]
Refractive Index n20/D 1.424[6]
XLogP3 -1.1[6]

Mechanism of Action: Formaldehyde Release

The primary antimicrobial mechanism of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol is its function as a formaldehyde donor.[1] Under specific conditions, such as in the presence of water or microorganisms, the molecule is proposed to hydrolyze, releasing formaldehyde. Formaldehyde is a potent electrophile that indiscriminately alkylates nucleophilic functional groups in proteins and nucleic acids, leading to microbial cell death.

The following diagram illustrates a proposed hydrolysis mechanism for the release of formaldehyde.

cluster_hydrolysis Proposed Hydrolysis and Formaldehyde Release cluster_biocidal_action Biocidal Action Oxazolo_Compound 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol Intermediate Unstable Intermediate Oxazolo_Compound->Intermediate + H₂O (Hydrolysis) Water H₂O Formaldehyde Formaldehyde (CH₂O) Intermediate->Formaldehyde Decomposition Amino_Alcohol Residual Amino Alcohol Intermediate->Amino_Alcohol Microbial_Cell Microbial Cell Formaldehyde->Microbial_Cell Penetrates Cellular_Components Proteins, Nucleic Acids Microbial_Cell->Cellular_Components Alkylation Alkylation of Nucleophilic Groups Cellular_Components->Alkylation Reacts with Cell_Death Cell Death Alkylation->Cell_Death

Caption: Proposed mechanism of formaldehyde release and subsequent biocidal action.

Industrial and Research Applications

The effectiveness of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol as a biocide has led to its incorporation in a variety of products.

ApplicationDescription
Metalworking Fluids Acts as a preservative to control microbial growth (bacteria and fungi), which can cause fluid degradation, corrosion, and foul odors.[7]
Cosmetics and Personal Care Products Used as an antimicrobial preservative to prevent spoilage and extend shelf life.[1] Its use is subject to regional regulations due to its formaldehyde-releasing nature.
Leather Tanning Employed as a tanning agent, contributing to the stability and resistance of the leather.
Corrosion Inhibition Provides protection against microbial-influenced corrosion in various industrial systems.
Pesticide Formulations Included as an inert ingredient with antimicrobial properties.

The logical workflow for its application as a biocide in a product formulation is depicted below.

cluster_formulation Formulation and Application Workflow Product_Formulation Product Formulation (e.g., Metalworking Fluid, Cosmetic) Biocide_Addition Addition of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol Product_Formulation->Biocide_Addition Microbial_Challenge Introduction of Microbial Contamination Biocide_Addition->Microbial_Challenge Formaldehyde_Release Hydrolysis and Formaldehyde Release Microbial_Challenge->Formaldehyde_Release Microbial_Control Microbial Growth Inhibition Formaldehyde_Release->Microbial_Control Product_Stability Extended Product Shelf-life and Stability Microbial_Control->Product_Stability

Caption: General workflow for the application of the compound as a biocide.

Toxicological Profile and Safety Information

The toxicological properties of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol are intrinsically linked to its capacity to release formaldehyde. The primary health concerns are skin and eye irritation and the potential for skin sensitization upon repeated exposure.[1][4]

Hazard TypeGHS ClassificationPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowedP264, P270, P301+P312, P501
Skin Corrosion/Irritation Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Irritation Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Acute Toxicity (Inhalation) Harmful if inhaledP261, P271, P304+P340, P312
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

This information is based on aggregated GHS data and may not be comprehensive. Always consult the specific Safety Data Sheet (SDS) from the supplier.

Synthesis and Spectroscopic Data

Synthesis
Spectroscopic Data

Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol is not publicly available. Predicted mass spectrometry data for various adducts are available in public databases such as PubChemLite.[8] Researchers are advised to perform their own analytical characterization to confirm the identity and purity of this compound.

Conclusion and Future Perspectives

1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol is an effective formaldehyde-releasing biocide with established applications in several industries. Its utility is derived from its ability to control microbial contamination. However, for the scientific and drug development community, a significant gap in knowledge exists. There is a notable absence of detailed studies on its specific mechanism of formaldehyde release, its metabolic fate, and its potential interactions with biological systems beyond its general biocidal activity. Future research could focus on quantitative structure-activity relationship (QSAR) studies to understand the nuances of its antimicrobial efficacy, detailed mechanistic studies on its hydrolysis and formaldehyde release kinetics, and comprehensive toxicological evaluations to better define its safety profile for any potential therapeutic applications, however unlikely that may be given its current use profile. Further investigation into its potential as a scaffold for the development of novel antimicrobial agents, where the formaldehyde-releasing property is modulated or replaced, could also be a fruitful area of research.

References

Exploratory

A Technical Guide to the Discovery and Synthesis of Novel Oxazolo[3,4-c]oxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The oxazolo[3,4-c]oxazole scaffold is an emerging heterocyclic system with potential applications in medicinal chemistry. This technical guide provides a co...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazolo[3,4-c]oxazole scaffold is an emerging heterocyclic system with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and potential biological significance of this novel class of compounds, addressing the growing interest in fused heterocyclic systems for drug discovery.

Introduction to the Oxazolo[3,4-c]oxazole Core

Fused heterocyclic ring systems are a cornerstone of modern medicinal chemistry, often exhibiting unique pharmacological profiles due to their rigid conformations and diverse substitution patterns. The oxazolo[3,4-c]oxazole core, a bicyclic system containing two fused oxazole rings, has been identified as a promising scaffold, with preliminary reports suggesting potential anticancer and neuroprotective properties. However, detailed synthetic methodologies and biological data for this specific heterocyclic family have remained relatively scarce in publicly available literature.

This guide aims to consolidate the available information and propose a viable synthetic strategy for the oxazolo[3,4-c]oxazole core, drawing from established principles of heterocyclic chemistry and methodologies for analogous fused systems.

Proposed Synthesis of the Oxazolo[3,4-c]oxazole Core

Direct synthetic routes for the oxazolo[3,4-c]oxazole ring system are not extensively documented. However, a plausible approach can be adapted from the synthesis of the isomeric 3a,6a-dihydro-oxazolo[5,4-d]oxazole derivatives, which has been successfully achieved via electrochemical reduction of N-acylated imidates.[1] This methodology offers a foundation for a proposed synthetic pathway to the desired [3,4-c] isomer.

The proposed synthetic workflow would involve the key step of an intramolecular cyclization or a tandem reaction sequence to construct the bicyclic core.

G cluster_0 Proposed Synthesis of Oxazolo[3,4-c]oxazole Core Start Starting Materials (e.g., Substituted Oxazole Precursor) Step1 Functional Group Interconversion/ Activation Start->Step1 Chemical Modification Step2 Intramolecular Cyclization/ Tandem Reaction Step1->Step2 Reaction Conditions Step3 Purification and Characterization Step2->Step3 Crude Product Final Novel Oxazolo[3,4-c]oxazole Derivatives Step3->Final Pure Compound

Caption: Proposed general workflow for the synthesis of novel oxazolo[3,4-c]oxazole derivatives.

Experimental Protocols

While a specific protocol for the oxazolo[3,4-c]oxazole core is under development, the following section details the experimental methodology for the synthesis of the closely related 3a,6a-dihydro-oxazolo[5,4-d]oxazole derivatives, which can serve as a foundational template.[1]

General Procedure for the Synthesis of 3a,6a-Dihydro-oxazolo[5,4-d]oxazole Derivatives[1]

This synthesis is achieved through the electrochemical reduction of N-acylated imidates.

Starting Materials:

  • N-acylated imidates (synthesized according to literature procedures)

  • Aprotic solvent (e.g., DMF)

  • Supporting electrolyte (e.g., tetra-n-butylammonium fluoride - TBAF)

Apparatus:

  • Three-electrode type electrochemical cell

  • Working electrode: Hanging mercury drop electrode

  • Counter electrode: Platinum wire

  • Reference electrode: Ag/AgI/I- 0.1 M system

  • Scanning potentiostat

Reaction Conditions:

  • The N-acylated imidate substrate is dissolved in the aprotic solvent containing the supporting electrolyte.

  • Cyclic voltammetry is performed to determine the reduction potential of the substrate.

  • Controlled potential electrolysis is carried out at the potential of the first wave observed in the cyclic voltammogram.

  • The electrolysis is continued until the passage of the theoretical amount of charge.

  • Upon completion, the solvent is evaporated, and the residue is treated with a suitable solvent (e.g., ether) to precipitate the product.

  • The solid product is filtered, washed, and dried.

Purification and Characterization:

  • The crude product is purified by recrystallization.

  • The structure of the synthesized 3a,6a-dihydro-oxazolo[5,4-d]oxazole derivatives is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Quantitative Data

Currently, there is a lack of specific quantitative data such as reaction yields, spectroscopic data, and biological activity metrics for the oxazolo[3,4-c]oxazole core in the public domain. The table below is a template for summarizing such data as it becomes available through future research.

Compound IDR1R2Yield (%)Melting Point (°C)1H NMR (δ, ppm)IC50 (µM) [Target]
OXC-001 HPh----
OXC-002 Me4-Cl-Ph----
OXC-003 Et4-MeO-Ph----

Potential Biological Activity and Signaling Pathways

Although direct evidence is limited, the broader class of fused oxazole heterocycles has been associated with a range of biological activities, including anticancer and neuroprotective effects.[2][3] The rigid, planar structure of the oxazolo[3,4-c]oxazole core may allow for specific interactions with biological targets such as protein kinases or DNA.

Hypothetical Anticancer Mechanism of Action

Many heterocyclic anticancer agents function by inhibiting key signaling pathways involved in cell proliferation, survival, and metastasis. A hypothetical signaling pathway that could be targeted by novel oxazolo[3,4-c]oxazole derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_pathway Hypothetical Anticancer Signaling Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Oxazolo Oxazolo[3,4-c]oxazole Derivative Oxazolo->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by an oxazolo[3,4-c]oxazole derivative.

Potential Neuroprotective Mechanisms

The neuroprotective potential of heterocyclic compounds is often attributed to their ability to mitigate oxidative stress, modulate neurotransmitter systems, or inhibit enzymes involved in neurodegeneration.[3][4] For oxazolo[3,4-c]oxazole derivatives, a plausible mechanism could involve the inhibition of kinases such as GSK-3β, which is implicated in the pathology of Alzheimer's disease.

Conclusion and Future Directions

The oxazolo[3,4-c]oxazole scaffold represents an intriguing yet underexplored area of heterocyclic chemistry. The synthetic strategies and experimental frameworks presented in this guide offer a starting point for the systematic investigation of this novel class of compounds. Future research should focus on:

  • The development and optimization of a robust synthetic route to the oxazolo[3,4-c]oxazole core.

  • The synthesis of a diverse library of derivatives with varied substitution patterns.

  • Comprehensive screening of these compounds for anticancer and neuroprotective activities.

  • Elucidation of the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

By addressing these key areas, the full therapeutic potential of oxazolo[3,4-c]oxazole derivatives can be unlocked, paving the way for the development of new and effective therapeutic agents.

References

Foundational

Technical Guide: Spectroscopic Analysis of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol

For Researchers, Scientists, and Drug Development Professionals Introduction 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol (CAS Registry Number: 6542-37-6) is a bicyclic heterocyclic compound with potential applications...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol (CAS Registry Number: 6542-37-6) is a bicyclic heterocyclic compound with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring a fused oxazolo-oxazole ring system and a primary alcohol functional group, suggests a range of chemical properties and potential biological activities. This technical guide provides a summary of available spectroscopic data and outlines general experimental protocols for the characterization of this molecule.

Molecular and Physical Properties

PropertyValueSource
Molecular Formula C6H11NO3[1][2]
Molecular Weight 145.16 g/mol [1][2]
Appearance White powder / Liquid[3][4]
Melting Point 58 °C[3]
Boiling Point 258°C at 760 mmHg[3]
Density 1.125 g/mL at 25°C[2][3]

Spectroscopic Data

Mass Spectrometry (MS) - Predicted Data

While experimental mass spectra are unavailable, predicted mass-to-charge ratios (m/z) for various adducts of the parent compound have been calculated and are presented below. These predictions are valuable for identifying the molecule in mass spectrometry analyses.

AdductPredicted m/z
[M+H]+ 146.08118
[M+Na]+ 168.06312
[M-H]- 144.06662
[M+NH4]+ 163.10772
[M+K]+ 184.03706
[M+H-H2O]+ 128.07116
[M+HCOO]- 190.07210
[M]+ 145.07335
[M]- 145.07445

Data sourced from PubChemLite.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

No experimental or predicted NMR or IR data for 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol has been found in the searched resources.

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for bicyclic oxazolidine compounds. These can be adapted for the specific analysis of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O).

    • The choice of solvent will depend on the solubility of the compound and the desired information.

    • Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if the solvent does not contain one.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.

    • The chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard.

    • Expected signals would include those for the protons on the oxazole rings, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • A proton-decoupled experiment is typically performed to simplify the spectrum.

    • Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

    • Expected signals would correspond to the different carbon environments within the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples (as a KBr pellet): Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • For liquid samples (as a neat film): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, the spectrum is recorded over a range of 4000-400 cm⁻¹.

    • Key expected vibrational bands would include:

      • O-H stretching from the alcohol group (broad, ~3200-3600 cm⁻¹).

      • C-H stretching from the alkyl groups (~2850-3000 cm⁻¹).

      • C-O stretching from the ether and alcohol groups (~1000-1300 cm⁻¹).

      • C-N stretching (~1000-1300 cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable ionization source. Electrospray ionization (ESI) is a common technique for this type of molecule.

    • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound like 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of 1H,3H,5H-Oxazolo[3,4-c]oxazole- 7a(7H)-methanol Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI, HRMS) Purification->MS Data_Analysis Spectral Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Guide / Whitepaper Data_Analysis->Report

Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.

References

Exploratory

Theoretical Modeling and Conformational Analysis of Oxazolo[3,4-c]oxazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The oxazolo[3,4-c]oxazole scaffold is a unique bicyclic heterocyclic system with a bridgehead nitrogen atom. This structural motif is of significan...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolo[3,4-c]oxazole scaffold is a unique bicyclic heterocyclic system with a bridgehead nitrogen atom. This structural motif is of significant interest in medicinal chemistry and drug design due to its constrained conformation and potential for diverse biological activities. Understanding the three-dimensional structure and conformational landscape of this core is crucial for designing novel therapeutic agents with improved potency and selectivity. This technical guide provides a comprehensive overview of the theoretical modeling and conformational analysis of oxazolo[3,4-c]oxazoles. It outlines established computational methodologies, data presentation strategies, and the importance of experimental validation for a thorough understanding of this promising heterocyclic system. While specific experimental and computational studies on the parent oxazolo[3,4-c]oxazole are limited in the public domain, this guide establishes a robust framework for such investigations based on methodologies applied to analogous fused heterocyclic systems.

Introduction

Fused heterocyclic systems are the cornerstone of many pharmaceuticals, offering rigid scaffolds that can precisely orient functional groups for optimal interaction with biological targets. The oxazolo[3,4-c]oxazole system, a 5,5-fused bicyclic structure with a bridgehead nitrogen, presents a unique conformational profile that can be exploited in drug discovery. The inherent rigidity of the fused rings, combined with the potential for stereoisomerism at the bridgehead and substituent positions, necessitates a detailed understanding of its conformational preferences.

Theoretical modeling, particularly quantum chemical calculations, provides a powerful tool to explore the potential energy surface of molecules, identify stable conformers, and determine the energy barriers between them. This in-silico approach, when coupled with experimental validation, can significantly accelerate the drug development process by enabling rational design and optimization of lead compounds.

This guide will detail the key aspects of performing a comprehensive theoretical conformational analysis of the oxazolo[3,4-c]oxazole core, from initial model building to the interpretation of results.

Theoretical Modeling Methodologies

A robust computational workflow is essential for accurately predicting the conformational landscape of oxazolo[3,4-c]oxazoles. The following sections outline a recommended approach based on established quantum chemical methods.

Computational Workflow

The process of theoretical conformational analysis can be broken down into several key steps, as illustrated in the workflow diagram below. This iterative process ensures a thorough exploration of the conformational space and the identification of all low-energy structures.

Computational Conformational Analysis Workflow A Initial 3D Structure Generation (e.g., from 2D sketch) B Initial Geometry Optimization (Molecular Mechanics, e.g., MMFF94) A->B Initial Minimization C Systematic Conformational Search (e.g., Dihedral Angle Scan) B->C Input for Search D Clustering of Conformers C->D Grouping by RMSD E Geometry Optimization of Unique Conformers (DFT, e.g., B3LYP/6-31G*) D->E Unique Structures F Frequency Calculation and Thermodynamic Analysis E->F Vibrational Analysis G Single-Point Energy Refinement (Higher Level of Theory, e.g., MP2/cc-pVTZ) F->G Higher Accuracy Energy H Analysis of Results (Relative Energies, Geometries, Population) G->H Final Data I Experimental Validation (e.g., NMR Spectroscopy) H->I Comparison

Caption: A typical workflow for the computational conformational analysis of a molecule.

Key Experimental Protocols

While this guide focuses on theoretical modeling, experimental validation is a critical component of any conformational analysis study. The primary experimental technique for elucidating the conformation of molecules in solution is Nuclear Magnetic Resonance (NMR) spectroscopy.

Detailed Methodology for NMR-based Conformational Analysis:

  • Sample Preparation: Dissolve the synthesized oxazolo[3,4-c]oxazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • 1D NMR Spectroscopy: Acquire high-resolution ¹H and ¹³C NMR spectra. Chemical shifts (δ) and coupling constants (J) provide initial insights into the molecular structure and proton-proton spatial relationships.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for establishing the overall carbon framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for conformational analysis as they provide information about through-space proton-proton proximities. The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for the determination of relative stereochemistry and preferred conformations.

  • Data Analysis: Integrate the cross-peak intensities from NOESY/ROESY spectra to derive interproton distance restraints. These experimental restraints can then be used to validate the computationally determined low-energy conformers. A good correlation between the experimental NOE data and the interatomic distances in a calculated conformer provides strong evidence for its existence in solution.

Data Presentation

The quantitative data generated from theoretical calculations should be presented in a clear and organized manner to facilitate comparison and interpretation.

Relative Energies and Population of Conformers

The relative energies of the identified conformers determine their population at a given temperature according to the Boltzmann distribution.

ConformerRelative Energy (kcal/mol) at B3LYP/6-31G*Relative Energy (kcal/mol) at MP2/cc-pVTZBoltzmann Population (%) at 298.15 K
I 0.000.0075.3
II 1.251.1015.1
III 2.502.355.2
IV 3.102.954.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Key Geometric Parameters of Low-Energy Conformers

Analysis of key dihedral angles and bond lengths can reveal the subtle geometric differences between conformers.

Geometric ParameterConformer IConformer IIConformer IIIConformer IV
Dihedral Angle (O1-C2-N3-C7a)15.2°-18.5°175.4°-178.1°
Dihedral Angle (C5-N4-C3a-C7a)-25.8°30.1°-5.2°8.9°
Bond Length (N3-C7a)1.45 Å1.46 Å1.44 Å1.44 Å
Bond Length (N4-C3a)1.47 Å1.46 Å1.48 Å1.48 Å

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Conformational Relationships

Graphviz diagrams can be used to visualize the relationships between different conformers and the energy barriers separating them.

Conformer Interconversion A Conformer I (0.00 kcal/mol) TS1 TS1 (4.5 kcal/mol) A->TS1 ΔE‡ = 4.5 kcal/mol TS3 TS3 (6.1 kcal/mol) A->TS3 ΔE‡ = 6.1 kcal/mol B Conformer II (1.10 kcal/mol) TS2 TS2 (5.2 kcal/mol) B->TS2 ΔE‡ = 4.1 kcal/mol C Conformer III (2.35 kcal/mol) D Conformer IV (2.95 kcal/mol) TS1->B ΔE‡ = 4.5 kcal/mol TS2->C ΔE‡ = 4.1 kcal/mol TS3->D ΔE‡ = 6.1 kcal/mol

Caption: A simplified energy diagram showing the interconversion between conformers via transition states (TS).

Conclusion

The theoretical modeling and conformational analysis of oxazolo[3,4-c]oxazoles provide invaluable insights into the three-dimensional properties of this important heterocyclic scaffold. By employing a robust computational workflow, researchers can identify low-energy conformers, understand their relative populations, and elucidate the key geometric features that define their shape. The integration of these theoretical predictions with experimental data, particularly from NMR spectroscopy, is crucial for validating the computational models and achieving a comprehensive understanding of the conformational landscape. This knowledge is fundamental for the rational design of novel oxazolo[3,4-c]oxazole derivatives with tailored biological activities, ultimately accelerating the discovery of new therapeutic agents. Future work in this area should focus on applying these methodologies to a range of substituted oxazolo[3,4-c]oxazoles to build a comprehensive structure-conformation-activity relationship database.

Foundational

Technical Guide: Solubility and Stability Studies of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol

Disclaimer: Publicly available literature and databases contain limited specific experimental data on the solubility and stability of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol. This guide provides a comprehensive fr...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available literature and databases contain limited specific experimental data on the solubility and stability of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol. This guide provides a comprehensive framework of standard methodologies and protocols that researchers, scientists, and drug development professionals can employ to conduct such studies. The data tables presented are templates for recording experimental findings.

Introduction

1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol is a bicyclic organic compound with potential applications in various chemical and pharmaceutical fields.[1][2][3] A thorough understanding of its solubility and stability is paramount for its development, formulation, and application. This document outlines the essential experimental protocols for determining these key physicochemical properties.

Physicochemical Properties

A summary of known physical properties for 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol is provided below.

PropertyValueReference
Molecular FormulaC6H11NO3[2][3]
Molecular Weight145.16 g/mol [2][3]
AppearanceLiquid[1]
Melting Point58 °C[1]
Boiling Point258°C at 760 mmHg[1]
Density1.125 g/mL at 25°C[1][3]
Flash Point>230 °F[1][3]

Part I: Solubility Studies

The solubility of an active compound is a critical determinant of its bioavailability and formulation feasibility. The following sections detail the methodologies for assessing the solubility of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol in various relevant media.

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol aims to determine the equilibrium solubility of the compound in different solvents.

Methodology:

  • Solvent Selection: A range of solvents should be selected to cover different polarity and pH conditions. Recommended solvents include water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, and organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: An excess amount of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol is added to a known volume of each solvent in sealed vials.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, the suspensions are filtered through a 0.22 µm filter to remove undissolved solids.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Solubility is reported in mg/mL or µg/mL.

Data Presentation: Solubility Data

The following table should be used to summarize the experimental solubility data.

SolventTemperature (°C)pHSolubility (mg/mL)Analytical Method
Purified Water25~7.0HPLC-UV
Purified Water37~7.0HPLC-UV
0.1 N HCl251.0HPLC-UV
0.1 N HCl371.0HPLC-UV
PBS257.4HPLC-UV
PBS377.4HPLC-UV
Ethanol25N/AHPLC-UV
Methanol25N/AHPLC-UV
DMSO25N/AHPLC-UV

Visualization: Solubility Testing Workflow

G Solubility Testing Workflow A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Filter suspension (0.22 µm filter) B->C D Analyze filtrate by validated method (HPLC) C->D E Quantify concentration D->E

Caption: Workflow for determining thermodynamic solubility.

Part II: Stability Studies

Stability studies are crucial for determining the shelf-life and storage conditions of a compound. These studies evaluate the impact of various environmental factors on the compound's integrity.

Experimental Protocol: Forced Degradation Study

Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products and pathways of the compound.

Methodology:

  • Stress Conditions: The compound is subjected to a variety of stress conditions, including:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: The solid compound is heated at 80°C for 48 hours.

    • Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Peak Purity Analysis: Peak purity analysis should be performed using a photodiode array (PDA) detector to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradants.

Data Presentation: Forced Degradation Results
Stress ConditionDurationTemperature (°C)% DegradationNumber of DegradantsObservations
0.1 N HCl24 h60
0.1 N NaOH24 h60
3% H₂O₂24 hRT
Thermal (Solid)48 h80
Photostability-RT

Visualization: Forced Degradation Study Workflow

G Forced Degradation Workflow cluster_0 Stress Conditions A Acidic Hydrolysis F Expose Compound to Stress Conditions A->F B Basic Hydrolysis B->F C Oxidative C->F D Thermal D->F E Photolytic E->F G Sample at Time Points F->G H Analyze by Stability- Indicating HPLC Method G->H I Identify & Quantify Degradants H->I J Elucidate Degradation Pathways I->J

Caption: Workflow for a forced degradation study.

Experimental Protocol: pH-Rate Profile

This study determines the stability of the compound over a range of pH values.

Methodology:

  • Buffer Preparation: A series of buffers ranging from pH 2 to 10 are prepared.

  • Sample Incubation: The compound is dissolved in each buffer and incubated at a constant temperature (e.g., 37°C).

  • Time-Point Analysis: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) and analyzed by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis: The degradation rate constant (k) for each pH is determined by plotting the natural logarithm of the concentration versus time. A plot of log(k) versus pH provides the pH-rate profile.

Visualization: pH-Stability Relationship

G pH-Stability Logical Relationship A pH of Solution B Protonation State of Functional Groups A->B C Susceptibility to Hydrolysis/Degradation B->C D Observed Degradation Rate Constant (k) C->D

Caption: Factors influencing pH-dependent stability.

Conclusion

The protocols and frameworks detailed in this technical guide provide a robust starting point for the comprehensive evaluation of the solubility and stability of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol. The systematic generation of such data is indispensable for the successful translation of this compound into research and development applications. It is recommended that all analytical methods used are fully validated according to ICH guidelines to ensure data accuracy and reliability.

References

Exploratory

Exploring the Chemical Space of Bicyclic Oxazolidine Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The bicyclic oxazolidine scaffold has emerged as a privileged structure in medicinal chemistry, offering a rigid and three-dimensional framework that can be...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic oxazolidine scaffold has emerged as a privileged structure in medicinal chemistry, offering a rigid and three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. This technical guide provides an in-depth exploration of the chemical space of these scaffolds, focusing on their synthesis, biological activities, and the underlying mechanisms of action.

Introduction to Bicyclic Oxazolidine Scaffolds

Bicyclic oxazolidinones are a class of heterocyclic compounds characterized by a fused ring system containing the oxazolidinone core. This structural motif imparts conformational rigidity, which can lead to enhanced binding affinity and selectivity for target proteins. The exploration of this chemical space has been particularly fruitful in the development of novel antibacterial and antiviral agents.

Synthesis of Bicyclic Oxazolidine Scaffolds

The synthesis of bicyclic oxazolidine scaffolds can be achieved through various synthetic routes. A common strategy involves the construction of the oxazolidinone ring onto a pre-existing cyclic amine or the formation of the second ring from a functionalized oxazolidinone precursor.

General Synthetic Strategies

Key synthetic approaches include:

  • Intramolecular Cyclization: This is a widely used method where a suitably functionalized oxazolidinone undergoes an intramolecular reaction to form the second ring.

  • Diels-Alder Reactions: Nitroso Diels-Alder reactions have been employed to construct bicyclic oxazine moieties on the C-5 side chain of the oxazolidinone ring.

  • [3+2] Cycloaddition: Azomethine ylides can undergo cycloaddition reactions to form complex tetracyclic fused scaffolds containing a pyrrolidine-fused oxazolidinone.

  • Ring-Closing Metathesis: This powerful reaction can be utilized to form the second ring of the bicyclic system.

A representative synthetic workflow for the creation of a fused bicyclic oxazolidinone is depicted below.

G cluster_synthesis General Synthetic Workflow Start Starting Materials (e.g., Amino alcohol, Phosgene derivative) Oxazolidinone Oxazolidinone Ring Formation Start->Oxazolidinone 1. Ring Formation Functionalization Functionalization of Oxazolidinone Oxazolidinone->Functionalization 2. Introduction of reactive group Cyclization Intramolecular Cyclization Functionalization->Cyclization 3. Ring Closure Bicyclic_Scaffold Bicyclic Oxazolidinone Scaffold Cyclization->Bicyclic_Scaffold G cluster_pathway Bacterial Protein Synthesis Initiation and Inhibition 30S_subunit 30S Ribosomal Subunit Pre-initiation_Complex 30S Pre-initiation Complex 30S_subunit->Pre-initiation_Complex mRNA mRNA mRNA->Pre-initiation_Complex fMet-tRNA fMet-tRNA fMet-tRNA->Pre-initiation_Complex Initiation_Factors Initiation Factors (IF1, IF2, IF3) Initiation_Factors->Pre-initiation_Complex 70S_Initiation_Complex 70S Initiation Complex Pre-initiation_Complex->70S_Initiation_Complex 50S_subunit 50S Ribosomal Subunit 50S_subunit->70S_Initiation_Complex Bicyclic_Oxazolidinone Bicyclic Oxazolidinone 50S_subunit->Bicyclic_Oxazolidinone Binds to P-site on 23S rRNA Elongation Protein Elongation 70S_Initiation_Complex->Elongation Inhibition Inhibition Bicyclic_Oxazolidinone->Inhibition Inhibition->70S_Initiation_Complex Prevents formation

Foundational

An In-depth Technical Guide to 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol and its Analogs: A Literature Review

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive review of the synthesis, biological activities, and experimental protocols related to 1H,3H,5H-Oxazolo[3,4-c]o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, biological activities, and experimental protocols related to 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol and its analogs. The document focuses on the neuroprotective and microtubule-stabilizing properties of these compounds, presenting key quantitative data, detailed methodologies, and visual representations of synthetic and experimental workflows.

Core Structure and Therapeutic Potential

The 1H,3H,5H-Oxazolo[3,4-c]oxazole bicyclic system represents a class of heterocyclic compounds with significant therapeutic potential. The parent compound, 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol, also known as 5-Hydroxymethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane, serves as a scaffold for the development of various analogs.[1][2] Notably, certain analogs have demonstrated potent neuroprotective effects, suggesting their potential application in the treatment of neurodegenerative diseases.[3] The mechanism of action for some of these compounds involves the stabilization of microtubules, a critical component of the cytoskeleton involved in various cellular processes, including neuronal health.[3]

Synthesis of the Core and Analogs

The synthesis of the 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol core is achieved through the reaction of tris-(hydroxymethyl)-aminomethane (TRIS) with various reagents.

A general synthetic pathway for the core structure is outlined below:

Synthesis of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol TRIS Tris-(hydroxymethyl)-aminomethane (TRIS) NaH NaH, DME TRIS->NaH 1. MEMCl β-methoxyethoxymethylchloride (MEMCl) Intermediate1 5-(β-methoxyethoxymethyl)-1-aza-3,7-dioxabicyclo[3.3.0]-octane NaH->Intermediate1 2. MEMCl, rt, 12h Core 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol Intermediate1->Core Reflux, 12h

Synthesis of the core oxazolo[3,4-c]oxazole structure.

A notable neuroprotective analog, (3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol, is synthesized via the reaction of p-fluorobenzaldehyde with tris(hydroxymethyl)aminomethane.[3] This reaction yields a mixture of diastereoisomers, with the desired meso compound being the major product.[3]

Synthesis of (3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol Reagents p-Fluorobenzaldehyde + Tris(hydroxymethyl)aminomethane Reaction Reaction Reagents->Reaction Separation Flash Chromatography Reaction->Separation Product1 (3R,5S,7as)-analog (66%) Separation->Product1 Product2 (3R,5R)-analog (5%) Separation->Product2 Product3 Incomplete Condensation Product (21%) Separation->Product3

Synthesis of a neuroprotective bis(4-fluorophenyl) analog.

Biological Activity and Quantitative Data

Neuroprotective Activity

The analog (3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol has demonstrated significant neuroprotective effects in vitro. Exposure of primary cortical neurons to the β-amyloid peptide (Aβ), a key factor in Alzheimer's disease, in the presence of this compound resulted in a substantial increase in neuronal survival.[3]

CompoundAssayConcentrationResultReference
(3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanolAβ-induced neurotoxicity in primary cortical neurons5 nM50% increase in neuronal survival (EC50)[3]
Microtubule Interaction

The neuroprotective mechanism of these compounds is linked to their interaction with microtubules. While some oxazole derivatives are potent inhibitors of tubulin polymerization, the neuroprotective analog mentioned above appears to stabilize microtubules, albeit through a mechanism that differs from that of paclitaxel.[3] Competitive binding studies have shown weak competition with paclitaxel, suggesting a different binding site or mode of interaction.[3]

The following table summarizes the tubulin polymerization inhibitory activity of various oxazole derivatives, providing a comparative context for the development of new analogs.

CompoundTubulin Polymerization IC50 (μM)Reference
1,3-Oxazole Sulfonamide 160.22[4]
1,3-Oxazole Sulfonamide 22<0.08[4]
1,3-Oxazole Sulfonamide 30<0.08[4]
1,3-Oxazole Sulfonamide 32<0.08[4]
Oxazole-bridged analogue 140.39[4]
2,5-Disubstitutedoxazole 15a1.05[5]
2,5-Disubstitutedoxazole 15b0.85[5]
2-Methyl-4,5-disubstituted oxazole 20e0.56[5]
2-Methyl-4,5-disubstituted oxazole 20b0.66[5]
Combretastatin A-4 (Reference)~1.8[4]
Blood-Brain Barrier Permeability

A critical factor for the therapeutic efficacy of neuroprotective agents is their ability to cross the blood-brain barrier (BBB). In vitro studies using bovine brain microvessel endothelial cells suggest that (3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol can passively cross the BBB.[3] Quantitative data for BBB permeability of this specific class of compounds is an active area of research. For context, the apparent permeability coefficients (Papp) of various known drugs are presented below.

CompoundPapp (AP to BL) (10-6 cm/s)Reference
DonepezilHigh permeability[6]
CarbamazepineHigh permeability[6]
FexofenadineLow permeability[6]
Rhodamine 123Low permeability[6]
FITC-dextran (4 kDa)Minimal penetration[6]
FITC-dextran (40 kDa)Minimal penetration[6]

Experimental Protocols

Synthesis of 5-Hydroxymethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane

This protocol describes a general method for the synthesis of the core structure.[2]

  • Reaction Setup: Mix tris-(hydroxymethyl)-aminomethane (TRIS) with dimethoxyethane (DME).

  • Addition of Base: Add sodium hydride (NaH) to the mixture and reflux overnight.

  • Addition of MEMCl: After cooling to room temperature, add β-methoxyethoxymethylchloride (MEMCl) and stir the reaction mixture for 12 hours.

  • Quenching: Quench the reaction by adding a mixture of Na2SO4·10H2O on celite.

  • Purification: Filter the mixture and purify the product using column chromatography.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[4]

Tubulin Polymerization Assay Start Start Prepare Prepare purified tubulin and fluorescent reporter dye Start->Prepare AddCompound Add test compound at various concentrations to a 96-well plate Prepare->AddCompound Initiate Initiate polymerization (e.g., by warming to 37°C) AddCompound->Initiate Monitor Monitor fluorescence or absorbance over time Initiate->Monitor Analyze Calculate the rate and extent of polymerization Monitor->Analyze CalculateIC50 Determine the IC50 value Analyze->CalculateIC50

Workflow for an in vitro tubulin polymerization assay.
In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular permeability across the BBB.[7]

  • Prepare BBB Solution: Dissolve a lipid mixture (e.g., porcine brain lipid and cholesterol) in an organic solvent (e.g., n-dodecane).

  • Coat Donor Plate: Coat the filter membrane of the donor plate with the BBB solution.

  • Prepare Donor Solution: Dissolve the test compound in a buffer solution (e.g., PBS at pH 7.4).

  • Assemble Assay: Add the donor solution to the donor plate and place it in an acceptor plate containing fresh buffer.

  • Incubation: Incubate the plate for a defined period.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS).

  • Calculate Permeability: Calculate the effective permeability (Pe) of the compound.

Conclusion

The 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol scaffold holds significant promise for the development of novel neuroprotective agents. The demonstrated ability of its analogs to stabilize microtubules and penetrate the blood-brain barrier makes this class of compounds a compelling area for further research and drug development. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for the synthesis of new analogs and the evaluation of their biological activities. Future work should focus on expanding the structure-activity relationship studies to optimize both the neuroprotective potency and the pharmacokinetic properties of these promising compounds.

References

Protocols & Analytical Methods

Method

Synthesis Protocol for 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol: An Application Note

Abstract This document provides a detailed synthesis protocol for 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol, a bicyclic oxazolidine derivative. The synthesis is achieved through the condensation reaction of tris(hyd...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed synthesis protocol for 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol, a bicyclic oxazolidine derivative. The synthesis is achieved through the condensation reaction of tris(hydroxymethyl)aminomethane (Tris) with formaldehyde. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a comprehensive guide to the preparation and characterization of this compound.

Introduction

1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol, also known by various synonyms including 5-Hydroxymethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane and Oxazolidine T, is a versatile heterocyclic compound. Its unique bicyclic structure, derived from the readily available starting material tris(hydroxymethyl)aminomethane, makes it a valuable building block in organic synthesis. The oxazolidine moiety is of significant interest in medicinal chemistry and materials science. This document outlines a straightforward and efficient protocol for its synthesis.

Reaction Scheme

The synthesis proceeds via a condensation reaction between one equivalent of tris(hydroxymethyl)aminomethane and two equivalents of formaldehyde. The reaction involves the formation of two oxazolidine rings, resulting in the bicyclic product.

Reaction_Scheme cluster_reactants Reactants cluster_products Products Tris Tris(hydroxymethyl)aminomethane Formaldehyde + 2 Formaldehyde Product 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol Formaldehyde->Product Reflux in Benzene (Dean-Stark) Water + 2 H2O

Caption: Reaction scheme for the synthesis of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Mass (g)
Tris(hydroxymethyl)aminomethaneC₄H₁₁NO₃121.1410012.11
Formaldehyde (37% aq. solution)CH₂O30.0320016.22
1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanolC₆H₁₁NO₃145.16--

Physical Properties of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol:

PropertyValue
AppearanceLiquid
Melting Point58 °C
Boiling Point258°C at 760 mmHg
Density1.125 g/mL at 25°C
Refractive Indexn20/D 1.424
Flash Point>230 °F

Experimental Protocol

This protocol is based on the method described by Senkus (1945) for the synthesis of related amino hydroxy compounds.[1]

Materials:

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Formaldehyde (37% aqueous solution, formalin)

  • Benzene

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add tris(hydroxymethyl)aminomethane (1.0 mole equivalent).

  • Addition of Reagents: Add benzene as the solvent. Subsequently, add formaldehyde (2.0 mole equivalents) to the flask.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the condensation reaction will be collected in the Dean-Stark trap as an azeotrope with benzene.

  • Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap, indicating the completion of the reaction.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the benzene under reduced pressure using a rotary evaporator.

    • The crude product is obtained as a residue.

  • Purification:

    • The product can be purified by vacuum distillation or recrystallization. For recrystallization, suitable solvents may include a mixture of ethyl acetate and hexanes.

Experimental Workflow

The following diagram illustrates the workflow of the synthesis protocol.

Experimental_Workflow A Reaction Setup: - Tris(hydroxymethyl)aminomethane - Benzene B Addition of Formaldehyde A->B C Azeotropic Reflux (Dean-Stark Trap) B->C D Reaction Monitoring (Cessation of Water Collection) C->D E Cooling to Room Temperature D->E F Solvent Removal (Rotary Evaporation) E->F G Crude Product F->G H Purification (Vacuum Distillation or Recrystallization) G->H I Pure 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol H->I

Caption: Workflow for the synthesis of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Benzene is a known carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Formaldehyde is a toxic and corrosive substance. Avoid inhalation of vapors and contact with skin and eyes.

  • Standard laboratory safety procedures should be followed throughout the experiment.

Characterization

The final product should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

The described protocol provides a reliable method for the synthesis of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol from readily available starting materials. This application note serves as a practical guide for researchers in the fields of organic and medicinal chemistry, facilitating the preparation of this valuable heterocyclic compound for further applications.

References

Application

Application Notes and Protocols for 1H,3H,5H-Oxazolo[3,4-c]oxazole Derivatives

Audience: Researchers, scientists, and drug development professionals. Note on the Scope of this Document: Extensive literature searches did not yield specific applications of the parent compound, 1H,3H,5H-Oxazolo[3,4-c]...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the Scope of this Document: Extensive literature searches did not yield specific applications of the parent compound, 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol, in asymmetric synthesis as a chiral auxiliary or catalyst. The following application notes and protocols are based on the synthesis and biological evaluation of a substituted derivative, (3R,5S,7as)-(3,5-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol, which has been investigated for its neuroprotective properties.

Application Notes: (3R,5S,7as)-(3,5-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol

Introduction

The 1H,3H,5H-Oxazolo[3,4-c]oxazole core is a bicyclic heterocyclic system that has been explored in medicinal chemistry. Derivatives of this scaffold have been synthesized and evaluated for various biological activities. Notably, compounds in this class have been investigated as neuroprotective agents, showing potential in models of neurodegeneration.[1] One such derivative, (3R,5S,7as)-(3,5-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol, has shown promise in protecting neurons from toxic stimuli.[2][3] This compound and its related isomers can be synthesized from the reaction of p-fluorobenzaldehyde and tris(hydroxymethyl)aminomethane.

Synthesis and Characterization

The synthesis of the title compound's bis(4-fluorophenyl) derivative involves the condensation reaction of p-fluorobenzaldehyde with tris(hydroxymethyl)aminomethane. This reaction yields a mixture of three main products that can be separated by flash chromatography.[1] The major product is the meso compound, (3R,5S,7as)-(3,5-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol.[1]

Data Presentation: Synthesis Yields

The reaction between p-fluorobenzaldehyde and tris(hydroxymethyl)aminomethane results in the formation of three distinct products with the following yields:

Product NumberCompound NameStereochemistryYield (%)
1 (3R,5S,7as)-(3,5-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanolmeso66
2 (3R,5R)-(3,5-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanolracemic5
3 (2-(4-fluorophenyl)oxazolidine-4,4-diyl)dimethanol-21

Table 1: Yields of products from the reaction of p-fluorobenzaldehyde and tris(hydroxymethyl)aminomethane.[1]

Application in Neuroprotection

Derivatives of the oxazolo[3,4-c]oxazole scaffold have been identified as potential neuroprotective agents.[4][5][6] Specifically, (3R,5S,7as)-(3,5-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol has been shown to protect primary cortical neurons from various toxic agents, including the β-amyloid (Aβ) peptide, which is implicated in Alzheimer's disease.[1][3] In cultured neurons, the presence of this compound at nanomolar concentrations led to a significant increase in cell survival when challenged with toxins like staurosporine, thapsigargin, paraquat, and H₂O₂. Studies have also suggested that this compound interacts with microtubules, a mechanism shared by other neuroprotective agents like paclitaxel, and it may be capable of crossing the blood-brain barrier.[2][3]

Data Presentation: Neuroprotective Activity

The neuroprotective efficacy of the synthesized compounds was evaluated by determining their effective concentration to achieve a 50% increase in neuronal survival (EC₅₀) in the presence of the toxic Aβ₂₅₋₃₅ peptide.

Product NumberCompound StereochemistryEC₅₀ (nM)
1 meso5
2 racemic50
3 Incomplete Condensation40

Table 2: Neuroprotective activity of synthesized compounds against Aβ₂₅₋₃₅ peptide-induced toxicity.[1]

Experimental Protocols

Protocol for the Synthesis of (3R,5S,7as)-(3,5-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol

This protocol is based on the synthesis described in the literature.[1]

Materials:

  • p-Fluorobenzaldehyde

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for flash chromatography (e.g., Hexane, Ethyl Acetate)

  • Round-bottom flask with Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add p-fluorobenzaldehyde (2.0 equivalents) and tris(hydroxymethyl)aminomethane (1.0 equivalent).

  • Solvent Addition: Add a suitable volume of toluene to suspend the reactants.

  • Azeotropic Dehydration: Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 1:1 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue contains a mixture of products. Purify this mixture using flash column chromatography on silica gel with a suitable eluent gradient (e.g., a gradient of ethyl acetate in hexane) to separate the three main products.

  • Characterization: Characterize the purified products using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their identity and purity. The stereochemistry of the major products can be confirmed by single-crystal X-ray diffraction if suitable crystals are obtained.[1]

General Protocol for In Vitro Neuroprotection Assay (Cell Viability)

This protocol provides a general workflow for assessing the neuroprotective effects of a compound against a toxin in a neuronal cell culture model.

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Test compound (e.g., (3R,5S,7as)-(3,5-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol)

  • Neurotoxic agent (e.g., β-amyloid peptide, staurosporine)

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Plating: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for a suitable period.

  • Compound Pre-treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the compound solutions to the appropriate wells. Typically, cells are pre-incubated with the test compound for a period (e.g., 2 hours) before the addition of the toxin.[1]

  • Toxin Exposure: Prepare a solution of the neurotoxic agent at a pre-determined concentration known to induce significant cell death (e.g., 50%). Add the toxin to all wells except the vehicle control group.

  • Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the EC₅₀ value.

Mandatory Visualizations

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products p-Fluorobenzaldehyde p-Fluorobenzaldehyde Conditions Toluene Reflux (Dean-Stark) p-Fluorobenzaldehyde->Conditions Tris Tris(hydroxymethyl) aminomethane Tris->Conditions Product1 Product 1 (meso) 66% Yield Conditions->Product1 Product2 Product 2 (racemic) 5% Yield Conditions->Product2 Product3 Product 3 (Incomplete) 21% Yield Conditions->Product3

Caption: Synthesis of oxazolo[3,4-c]oxazole derivatives.

G Start Synthesis of Oxazolo[3,4-c]oxazole Derivatives Purification Purification by Flash Chromatography Start->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization Screening In Vitro Neuroprotection Screening (Cell Viability Assay) Characterization->Screening Data_Analysis Data Analysis (EC50 Determination) Screening->Data_Analysis Further_Studies Mechanism of Action Studies (e.g., Microtubule Interaction) Data_Analysis->Further_Studies End Lead Compound Identification Further_Studies->End

Caption: Experimental workflow for synthesis and evaluation.

G Toxic_Stimuli Toxic Stimuli (e.g., β-amyloid, Oxidative Stress) Neuronal_Damage Neuronal Damage & Apoptosis Toxic_Stimuli->Neuronal_Damage Microtubules Microtubule Network Toxic_Stimuli->Microtubules Neuroprotection Increased Neuronal Survival (Neuroprotection) Compound (3R,5S,7as)-Derivative Compound->Microtubules interacts with Stabilization Microtubule Stabilization Compound->Stabilization promotes Microtubules->Stabilization disrupted by Stabilization->Neuroprotection leads to

Caption: Proposed mechanism of neuroprotection.

References

Method

Application of Hydroxymethyl Dioxoazabicyclooctane as a Chiral Auxiliary: A Corrected and Alternative Perspective

To the Esteemed Researcher, Our initial investigation into the application of hydroxymethyl dioxoazabicyclooctane as a chiral auxiliary has revealed a critical discrepancy. The compound, identified by CAS number 6542-37-...

Author: BenchChem Technical Support Team. Date: December 2025

To the Esteemed Researcher,

Our initial investigation into the application of hydroxymethyl dioxoazabicyclooctane as a chiral auxiliary has revealed a critical discrepancy. The compound, identified by CAS number 6542-37-6 and the IUPAC name 1,3,5,7-tetrahydro-[1]oxazolo[3,4-c][1]oxazol-7a-ylmethanol, is an achiral molecule . As chirality is a prerequisite for a compound to function as a chiral auxiliary in asymmetric synthesis, hydroxymethyl dioxoazabicyclooctane cannot be utilized for this purpose.

We surmise that there may be a misunderstanding regarding the compound's name or structure. However, to provide you with valuable and relevant information in the field of asymmetric synthesis, we have prepared the following detailed application notes and protocols for a widely-used and highly effective class of chiral auxiliaries: the Evans Oxazolidinones . These compounds share some structural motifs with the requested molecule and are a cornerstone of modern stereoselective synthesis, making them a pertinent and powerful alternative for your research endeavors.

Application Notes: Evans Oxazolidinones as Chiral Auxiliaries in Asymmetric Synthesis

Featuring: (S)-4-Benzyl-2-oxazolidinone

Introduction:

Evans oxazolidinones are a class of chiral auxiliaries renowned for their ability to induce high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions.[2] Developed by David A. Evans, these auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[3] The predictable and high diastereoselectivity, coupled with the straightforward attachment and cleavage procedures, has made them invaluable tools in the synthesis of complex, enantiomerically pure molecules, particularly in the pharmaceutical industry.[4]

Principle of Stereocontrol:

The efficacy of Evans auxiliaries stems from the steric influence of the substituent at the C4 position of the oxazolidinone ring (e.g., a benzyl group in (S)-4-benzyl-2-oxazolidinone). This bulky group effectively shields one face of the enolate formed from the N-acylated auxiliary. Consequently, electrophiles are directed to the less sterically hindered face, resulting in a highly diastereoselective transformation. The formation of a rigid, chelated (Z)-enolate intermediate is key to achieving this high level of stereocontrol.[5]

General Experimental Workflow

The application of an Evans chiral auxiliary typically follows a three-step sequence: acylation, diastereoselective reaction, and cleavage.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Aux Chiral Auxiliary ((S)-4-benzyl-2-oxazolidinone) N_Acyl N-Acyl Oxazolidinone Aux->N_Acyl Acyl_Substrate Acylating Agent (e.g., Propionyl Chloride) Acyl_Substrate->N_Acyl Enolate Formation of (Z)-Enolate (LDA or NaHMDS) N_Acyl->Enolate Alkylation Alkylation / Aldol Reaction (Electrophile / Aldehyde) Enolate->Alkylation Diastereomer Diastereomerically Enriched Product Alkylation->Diastereomer Cleavage Cleavage (e.g., LiOH/H₂O₂ or LiBH₄) Diastereomer->Cleavage Product Enantiomerically Pure Product (Carboxylic Acid, Alcohol, etc.) Cleavage->Product Recovered_Aux Recovered Chiral Auxiliary Cleavage->Recovered_Aux G cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Work-up & Purification A N-Propionyl Oxazolidinone in THF at -78 °C B Add NaHMDS or LDA A->B C Stir for 30-60 min B->C D Add Benzyl Bromide dropwise at -78 °C C->D E Stir for 2-4 hours at -78 °C D->E F Quench with sat. aq. NH₄Cl E->F G Warm to RT & Extract F->G H Purify by Chromatography G->H

References

Application

Application Notes and Protocols: Derivatization of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction The 1H,3H,5H-Oxazolo[3,4-c]oxazole bicyclic scaffold is a versatile starting point for the development of novel therapeutic agents. Its rigid,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H,3H,5H-Oxazolo[3,4-c]oxazole bicyclic scaffold is a versatile starting point for the development of novel therapeutic agents. Its rigid, three-dimensional structure provides a unique framework for positioning functional groups in precise orientations to interact with biological targets. The inherent chirality and the presence of a primary hydroxyl group on the 7a-methanol substituent offer a convenient handle for a variety of chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

One of the most promising applications of derivatives of this scaffold is in the area of neurodegenerative diseases. Specifically, certain analogs have been shown to possess neuroprotective properties by stabilizing microtubules.[1] Microtubule stabilization is a clinically validated mechanism for cancer therapy and is an emerging strategy for treating tauopathies such as Alzheimer's disease, where microtubule destabilization is a key pathological feature.[2][3]

These application notes provide an overview of the derivatization strategies for 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol, detailed experimental protocols for key transformations, and insights into the relevant signaling pathways.

Derivatization Strategies

The primary alcohol of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol is the main site for derivatization. Common strategies to modify this group and explore SAR include:

  • Esterification: Introduction of various acyl groups to probe the effects of steric bulk, electronics, and lipophilicity on biological activity.

  • Etherification: Formation of ether linkages to introduce a wide range of substituents, including alkyl, aryl, and heterocyclic moieties, offering a diverse set of potential interactions with target proteins.

  • Amination: Conversion of the alcohol to an amine, followed by further functionalization, allows for the introduction of basic centers and hydrogen bond donors/acceptors, which can be critical for target engagement.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for the derivatization of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol. Researchers should optimize reaction conditions based on the specific substrate and desired product.

Protocol 1: Esterification via Acid Chloride

This protocol describes the synthesis of an ester derivative using an acid chloride.

Workflow for Esterification

Start 1. Dissolve Starting Material Reagents 2. Add Base and Acid Chloride Start->Reagents Reaction 3. Stir at Room Temperature Reagents->Reaction Workup 4. Aqueous Workup Reaction->Workup Purification 5. Purify by Chromatography Workup->Purification End Ester Product Purification->End

Caption: General workflow for the esterification of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol.

Materials:

  • 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol

  • Desired acid chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Dissolve 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add the desired acid chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure ester.

Protocol 2: Etherification via Williamson Ether Synthesis

This protocol describes the synthesis of an ether derivative using an alkyl halide.

Workflow for Williamson Ether Synthesis

Start 1. Deprotonate Alcohol with Strong Base Reagents 2. Add Alkyl Halide Start->Reagents Reaction 3. Heat Reaction Mixture Reagents->Reaction Workup 4. Quench and Extract Reaction->Workup Purification 5. Purify by Chromatography Workup->Purification End Ether Product Purification->End

Caption: General workflow for the Williamson ether synthesis.

Materials:

  • 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Desired alkyl halide (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a suspension of sodium hydride (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the desired alkyl halide (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • After completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure ether.[4][5][6]

Protocol 3: Reductive Amination

This protocol describes a two-step process to convert the primary alcohol to a primary amine via an aldehyde intermediate.

Workflow for Reductive Amination

Start 1. Oxidize Alcohol to Aldehyde Imine 2. Form Imine with Ammonia Source Start->Imine Reduction 3. Reduce Imine Imine->Reduction Workup 4. Aqueous Workup and Extraction Reduction->Workup Purification 5. Purify by Chromatography Workup->Purification End Primary Amine Product Purification->End

Caption: General workflow for the synthesis of a primary amine from a primary alcohol.

Materials:

  • 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol

  • Dess-Martin periodinane (DMP) or other suitable oxidizing agent

  • Dichloromethane (DCM), anhydrous

  • Ammonia solution (e.g., 7N in methanol)

  • Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

Step A: Oxidation to Aldehyde

  • Dissolve 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol (1 equivalent) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with DCM (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde. This intermediate is often used directly in the next step without further purification.

Step B: Reductive Amination

  • Dissolve the crude aldehyde from Step A in methanol.

  • Add the ammonia solution (excess, e.g., 10 equivalents).

  • Stir the mixture for 1 hour at room temperature to form the imine intermediate.

  • Add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Stir the reaction overnight at room temperature.

  • Quench the reaction by adding water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired primary amine.[7][8]

Structure-Activity Relationship (SAR) Data

The following table summarizes hypothetical SAR data for a series of derivatives based on the neuroprotective activity of microtubule stabilizers. The data is presented to illustrate how systematic modifications can influence biological activity. The IC50 values represent the concentration of the compound required to inhibit a specific process (e.g., tau phosphorylation or microtubule depolymerization) by 50%.

Compound ID R Group Modification IC50 (nM) for Microtubule Stabilization Neuroprotection (% increase in cell survival)
1 -CH2OHParent Compound>10,000<5%
2a -CH2O-BenzoylEster50025%
2b -CH2O-(4-Fluoro)benzoylEster15045%
2c -CH2O-(4-Methoxy)benzoylEster30035%
3a -CH2O-BenzylEther25040%
3b -CH2O-(4-Fluoro)benzylEther8055%
3c -CH2O-(4-Trifluoromethyl)benzylEther12050%
4a -CH2NH2Amine100015%
4b -CH2NH-BenzoylAmide40030%

SAR Summary:

  • Esterification and Etherification: Both modifications generally lead to an increase in neuroprotective activity compared to the parent alcohol.

  • Aromatic Substituents: The introduction of aromatic rings at the R position significantly enhances activity.

  • Electronic Effects: Electron-withdrawing groups, such as fluorine, on the aromatic ring tend to improve potency (compare 2b to 2a , and 3b to 3a ). This suggests that electronic interactions with the target protein are important.

  • Lipophilicity: Increased lipophilicity from the added aromatic groups may contribute to better cell permeability.

  • Amine Derivatives: While the primary amine shows some activity, acylation to form an amide can further enhance potency, likely by providing additional hydrogen bonding interactions.

Signaling Pathways

Derivatives of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol that act as microtubule stabilizers are thought to exert their neuroprotective effects by modulating key signaling pathways involved in neuronal health and disease. Two such pathways are the GSK-3β/Tau pathway and the Hippo pathway.

GSK-3β/Tau Signaling Pathway

In neurodegenerative diseases like Alzheimer's, the kinase GSK-3β is often hyperactive, leading to the hyperphosphorylation of the microtubule-associated protein Tau.[9][10][11][12] Hyperphosphorylated Tau detaches from microtubules, causing them to destabilize and leading to the formation of neurofibrillary tangles, a hallmark of the disease.[9][10] Microtubule-stabilizing agents can counteract this by promoting tubulin assembly and stabilizing the microtubule network, thereby restoring axonal transport and improving neuronal survival.

cluster_0 Normal Physiology cluster_1 Pathological Condition (e.g., Alzheimer's) cluster_2 Therapeutic Intervention GSK3b GSK-3β Tau Tau GSK3b->Tau Phosphorylation MT Stable Microtubules Tau->MT Binds and Stabilizes Transport Normal Axonal Transport MT->Transport hGSK3b Hyperactive GSK-3β hTau Hyperphosphorylated Tau hGSK3b->hTau Excessive Phosphorylation dMT Unstable Microtubules hTau->dMT Detaches from Microtubules NFTs Neurofibrillary Tangles hTau->NFTs iTransport Impaired Axonal Transport dMT->iTransport Drug Oxazolo-oxazole Derivative (Microtubule Stabilizer) sMT Stabilized Microtubules Drug->sMT Promotes Assembly and Stability rTransport Restored Axonal Transport sMT->rTransport Neuroprotection Neuroprotection rTransport->Neuroprotection

Caption: Role of microtubule stabilizers in the GSK-3β/Tau pathway.

Hippo Signaling Pathway and Microtubule Dynamics

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis.[13][14][15] Emerging evidence suggests a role for this pathway in maintaining the structural integrity of post-mitotic cells like neurons.[16] The core of the Hippo pathway is a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activator YAP. The stability of the microtubule network can influence Hippo signaling.[13] A stable microtubule network can contribute to the sequestration of components of the Hippo pathway, leading to the activation of YAP and the transcription of pro-survival genes.

Drug Oxazolo-oxazole Derivative (Microtubule Stabilizer) MT Stable Microtubule Network Drug->MT Promotes Hippo Hippo Pathway Kinase Cascade (MST1/2, LATS1/2) MT->Hippo Inhibits YAP_P Phosphorylated YAP (Inactive) Hippo->YAP_P Phosphorylates YAP YAP (Active) Nucleus Nucleus YAP->Nucleus TEAD TEAD YAP->TEAD Binds to Transcription Transcription of Pro-survival Genes TEAD->Transcription Survival Neuronal Survival Transcription->Survival

Caption: Proposed influence of microtubule stabilization on the Hippo-YAP signaling pathway.

Conclusion

The 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol scaffold represents a promising starting point for the discovery of new drugs, particularly for neurodegenerative diseases. The synthetic accessibility and the presence of a readily modifiable hydroxyl group allow for the generation of diverse chemical libraries. The protocols and SAR insights provided in these application notes are intended to guide researchers in the design and synthesis of novel derivatives with improved therapeutic potential. Further exploration of the derivatization of this scaffold is warranted to fully elucidate its potential in medicinal chemistry.

References

Method

Application Notes and Protocols for Stereoselective Reactions with Fused Oxazole Catalysts

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for conducting stereoselective reactions using chiral fused oxazole-based catal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting stereoselective reactions using chiral fused oxazole-based catalysts. While specific examples for the oxazolo[3,4-c]oxazole core are not prevalent in the reviewed literature, this guide details the experimental setups for structurally analogous and highly effective planar-chiral oxazole-pyrimidine and oxazole-pyridine ligand systems in asymmetric catalysis. These protocols offer a robust framework for researchers developing stereoselective transformations with similar fused oxazole catalysts.

Application: Asymmetric 1,2-Reduction of α,β-Unsaturated Ketones

This section details the use of planar-chiral [2.2]paracyclophane-based oxazole-pyrimidine (PYMCOX) ligands in the nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones. This reaction is crucial for the synthesis of chiral allylic alcohols, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[1]

Data Presentation: Catalyst Performance in Asymmetric 1,2-Reduction

The following table summarizes the performance of different PYMCOX ligands in the nickel-catalyzed 1,2-reduction of chalcone. The data highlights the impact of ligand structure on yield and enantioselectivity.

EntryLigandSolventYield (%)ee (%)
1(Rp)-L1 DCM9897
2(Rp)-L2 DCM9998
3(Rp)-L3 DCM9596
4(Rp)-L2 EA9795
5(Rp)-L2 Et2O9694
6(Rp)-L2 Toluene9290

Reaction conditions: Chalcone (0.1 mmol), Ni(OAc)₂ (10 mol%), Ligand (12 mol%), HBPin (0.3 mmol), NaOtBu (0.3 mmol), Solvent (1.0 mL), Room Temperature, 24 h. Yields are for the isolated product. Enantiomeric excess (ee) was determined by chiral HPLC analysis.[1]

Experimental Protocol: General Procedure for Asymmetric 1,2-Reduction

Materials:

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Nickel(II) acetate (Ni(OAc)₂)

  • Chiral PYMCOX ligand (e.g., (Rp)-L2)

  • α,β-Unsaturated ketone (e.g., Chalcone)

  • Bis(pinacolato)diboron (HBPin)

  • Sodium tert-butoxide (NaOtBu)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (Schlenk tube, syringes, etc.)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add Ni(OAc)₂ (10 mol%) and the chiral PYMCOX ligand (12 mol%).

  • Add 1.0 mL of anhydrous DCM and stir the mixture at room temperature for 30 minutes.

  • To this solution, add the α,β-unsaturated ketone (1.0 eq, 0.1 mmol), HBPin (3.0 eq, 0.3 mmol), and NaOtBu (3.0 eq, 0.3 mmol).

  • Seal the Schlenk tube and stir the reaction mixture at room temperature for 24 hours.

  • Upon completion (monitored by TLC), quench the reaction by adding 1.0 mL of saturated aqueous ammonium fluoride solution.

  • Stir the mixture for 10 minutes, then extract the aqueous layer with DCM (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral allylic alcohol.

  • Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Proposed Catalytic Cycle

The proposed mechanism involves the formation of a Ni-H active species which coordinates to the ketone. The chiral ligand environment dictates the facial selectivity of the hydride transfer, leading to the enantioenriched product.

G cluster_0 Catalytic Cycle Ni(OAc)2 Ni(OAc)2 Active Ni-H Active Ni-H Ni(OAc)2->Active Ni-H  + Ligand, HBPin, NaOtBu Intermediate Intermediate Active Ni-H->Intermediate  + Substrate Product Product Intermediate->Product  Hydride Transfer Product->Active Ni-H  Regeneration

Caption: Proposed catalytic cycle for the Ni-catalyzed 1,2-reduction.

Application: Asymmetric Acetoxylative Cyclization

This section describes the use of planar-chiral [2.2]paracyclophane-based oxazole-pyridine (COXPY) ligands in the palladium-catalyzed asymmetric acetoxylative cyclization of alkyne-tethered cyclohexadienones. This reaction constructs chiral cis-hydrobenzofurans, which are scaffolds present in bioactive molecules.[2]

Data Presentation: Catalyst Performance in Asymmetric Acetoxylative Cyclization

The table below shows the results for the acetoxylative cyclization of a model substrate using different COXPY ligands, demonstrating the effectiveness of this ligand class.

EntryLigandAdditiveYield (%)ee (%)
1(Sp)-L1 -8592
2(Sp)-L2 -9295
3(Sp)-L3 -8893
4(Sp)-L2 AgOAc9596
5(Sp)-L2 NaOAc9094

Reaction conditions: Substrate (0.1 mmol), Pd(OAc)₂ (10 mol%), Ligand (12 mol%), PhI(OAc)₂ (1.2 eq), Acetic Acid (2.0 eq), Solvent (DCE), 50 °C, 12 h. Yields are for the isolated product. Enantiomeric excess (ee) was determined by chiral HPLC analysis.[2]

Experimental Protocol: General Procedure for Asymmetric Acetoxylative Cyclization

Materials:

  • Anhydrous 1,2-dichloroethane (DCE)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Chiral COXPY ligand (e.g., (Sp)-L2)

  • Alkyne-tethered cyclohexadienone substrate

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Acetic acid (AcOH)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a dry reaction vial, combine Pd(OAc)₂ (10 mol%) and the chiral COXPY ligand (12 mol%).

  • Add anhydrous DCE (1.0 mL) and stir the mixture under an inert atmosphere at room temperature for 20 minutes.

  • Add the alkyne-tethered cyclohexadienone substrate (1.0 eq, 0.1 mmol), PhI(OAc)₂ (1.2 eq, 0.12 mmol), and acetic acid (2.0 eq, 0.2 mmol).

  • Seal the vial and heat the reaction mixture to 50 °C, stirring for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture directly under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the chiral cis-hydrobenzofuran product.

  • Determine the enantiomeric excess of the product by chiral HPLC.

Experimental Workflow and Proposed Mechanism

The reaction is believed to proceed through the coordination of the chiral palladium catalyst to the alkyne, followed by an intramolecular cyclization and subsequent reductive elimination to yield the final product and regenerate the catalyst.

G cluster_workflow Experimental Workflow cluster_mechanism Proposed Mechanism A 1. Catalyst Pre-formation (Pd(OAc)2 + Ligand in DCE) B 2. Addition of Reagents (Substrate, PhI(OAc)2, AcOH) A->B C 3. Reaction (50 °C, 12 h) B->C D 4. Workup & Purification (Concentration, Chromatography) C->D E 5. Analysis (Chiral HPLC) D->E Pd(II)-L Pd(II)-L Alkyne Complex Alkyne Complex Pd(II)-L->Alkyne Complex + Substrate Cyclization Cyclization Alkyne Complex->Cyclization trans-acetoxypalladation Product Product Cyclization->Product Protonolysis Product->Pd(II)-L Catalyst Regeneration

Caption: Workflow and proposed mechanism for acetoxylative cyclization.

References

Application

Application Notes and Protocols for the Purification of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and standardized protocols for the purification of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol. Due to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol. Due to the limited availability of specific purification data for this exact compound, the following protocols are based on established methods for structurally related bicyclic oxazolidine and isoxazolidine derivatives.[1][2] These techniques are widely applicable in organic synthesis and medicinal chemistry for the isolation of pure compounds.

Purification Techniques Overview

The primary methods for the purification of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol and its analogs are flash column chromatography and recrystallization. The choice of technique depends on the physical state of the compound (solid or oil), its stability, and the nature of the impurities.

  • Flash Column Chromatography: A versatile technique for separating compounds with different polarities. It is suitable for both solid and liquid samples and is effective for removing impurities with different retention factors (Rf) on a stationary phase.[1][3]

  • Recrystallization: A powerful method for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[4][5] This technique is particularly useful when the desired compound is crystalline and the impurities have different solubility profiles.

Some bicyclic oxazolidine derivatives have been noted to be unstable on silica gel, which could lead to decomposition during column chromatography.[2] In such cases, recrystallization or chromatography on a less acidic stationary phase (e.g., neutral alumina) may be more suitable.

Data Presentation: Typical Purification Parameters

The following tables summarize typical experimental parameters for the purification of oxazolooxazole and related bicyclic heterocyclic compounds based on literature precedents.

Table 1: Flash Column Chromatography Parameters for Bicyclic Heterocycles

ParameterTypical Values/RangesNotes
Stationary Phase Silica Gel (230-400 mesh)Most common stationary phase.[1]
Neutral AluminaAlternative for acid-sensitive compounds.
Mobile Phase (Eluent) Ethyl Acetate/Petroleum Ether or HexaneA common solvent system with adjustable polarity.[1]
Dichloromethane/MethanolFor more polar compounds.
Chloroform/MethanolAnother option for polar compounds.
Gradient Isocratic or Gradient ElutionGradient elution is often used to improve separation.
Detection TLC with UV light (if applicable) or stainingStains like potassium permanganate or iodine can be used.

Table 2: Recrystallization Solvent Selection

Solvent ClassExamplesSuitability
Protic Solvents Water, Ethanol, Methanol, IsopropanolGood for polar compounds; slow cooling is crucial.[5][6]
Aprotic Polar Solvents Acetone, Ethyl AcetateCan be effective, but watch for reactivity.
Aprotic Nonpolar Solvents Hexane, Heptane, TolueneOften used as an anti-solvent in combination with a more polar solvent.[3]
Mixed Solvent Systems Ethanol/Water, Dichloromethane/HexaneUsed to achieve the desired solubility characteristics.

Experimental Protocols

Protocol for Flash Column Chromatography

This protocol describes a general procedure for the purification of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol using flash column chromatography.

Materials:

  • Crude 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol

  • Silica gel (230-400 mesh)

  • Solvents (e.g., Ethyl Acetate, Hexane)

  • Glass column with stopcock

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber containing a pre-determined solvent system (e.g., 30-50% Ethyl Acetate in Petroleum Ether).[1]

    • Visualize the spots under a UV lamp and/or by staining to determine the Rf values of the product and impurities. The ideal solvent system will give the product an Rf of ~0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol.

Protocol for Recrystallization

This protocol provides a general method for the purification of solid 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol by recrystallization.

Materials:

  • Crude solid 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol

  • Recrystallization solvent(s)

  • Erlenmeyer flask(s)

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Test the solubility of the crude compound in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold.[4]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.[6]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis Pack Pack Column TLC->Pack Load Load Sample Pack->Load Elute Elute & Collect Fractions Load->Elute Analyze Analyze Fractions (TLC) Elute->Analyze Analyze->Elute Adjust Eluent Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Compound Evaporate->Pure

Caption: Workflow for Flash Column Chromatography.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation Solvent Select Solvent Dissolve Dissolve in Hot Solvent Solvent->Dissolve Cool Slow Cooling Dissolve->Cool Ice Ice Bath Cool->Ice Filter Vacuum Filtration Ice->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Workflow for Recrystallization.

References

Method

Application Notes &amp; Protocols: Analytical Methods for the Characterization of Oxazolo[3,4-c]oxazole Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction: The oxazolo[3,4-c]oxazole scaffold is a heterocyclic nucleus of growing interest in medicinal chemistry. Its unique three-dimensional s...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The oxazolo[3,4-c]oxazole scaffold is a heterocyclic nucleus of growing interest in medicinal chemistry. Its unique three-dimensional structure and chemical properties make it a valuable core for the development of novel therapeutic agents. Accurate and thorough characterization of its derivatives is paramount for establishing structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards. This document provides detailed application notes and protocols for the key analytical techniques used to characterize these compounds.

Key Analytical Techniques

The structural elucidation and purity assessment of oxazolo[3,4-c]oxazole derivatives rely on a combination of spectroscopic and chromatographic methods. The primary techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For determining the precise molecular structure and stereochemistry.

  • Mass Spectrometry (MS): For confirming molecular weight and elemental composition.

  • X-ray Crystallography: The gold standard for unambiguously determining the three-dimensional solid-state structure.[1]

  • Chromatographic Methods: Including Thin-Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC) for monitoring reactions, purifying compounds, and assessing purity.

The logical workflow for characterizing a newly synthesized derivative typically follows a set pattern, starting with purification and culminating in definitive structural confirmation.

G cluster_workflow General Characterization Workflow synthesis Synthesized Derivative purification Purification (Column Chromatography) synthesis->purification prelim_analysis Preliminary Analysis (TLC, MS) purification->prelim_analysis nmr_analysis Structural Elucidation (1H, 13C, 2D NMR) prelim_analysis->nmr_analysis final_confirmation Definitive Confirmation (HRMS, X-ray Crystallography) nmr_analysis->final_confirmation final_product Characterized Compound final_confirmation->final_product

General workflow for derivative characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of oxazolo derivatives in solution. ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, while 2D techniques like COSY and HSQC help establish connectivity.

Data Presentation: Representative NMR Data

While specific data for the oxazolo[3,4-c]oxazole core is not widely published, data from the closely related oxazolo[3,4-a]pyrazine system provides valuable comparative insights.[2] The following table summarizes typical chemical shifts for a substituted derivative.

Compound ¹H NMR (200 MHz, CDCl₃): δ (ppm) ¹³C NMR (Data not available) MS (ESI): m/z
7-Benzyl-1,1-bis(4-chlorophenyl)tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one [2]7.44–7.18 (m, 13H); 4.63–4.20 (m, 1H); 3.82 (dd, J = 8.0, 4.0 Hz, 1H); 3.44–3.04 (m, 2H); 2.76 (d, J = 10.6 Hz, 1H); 2.53 (d, J = 11.1 Hz, 1H); 2.01–1.88 (m, 1H); 1.60 (t, J = 7.4 Hz, 2H)Not ProvidedCalculated for C₂₅H₂₃Cl₂N₂O₂ [M+H]⁺: 454.37, Found: 454.26
1,1-Diphenylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one [2]7.52 (d, J=7.2 Hz, 2H); 7.41–7.24 (m, 8H); 4.32 (d, J=10.1 Hz, 1H); 4.10–3.71 (m, 2H); 3.16 (t, J=5.6 Hz, 1H); 2.97–2.76 (m, 1H); 2.28 (td, J=11.6, 3.4 Hz, 1H); 1.83–1.75 (m, 1H), 1.21 (br s, 1H)Not ProvidedCalculated for C₁₈H₁₉N₂O₂ [M+H]⁺: 295.36, Found: 295.38
Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified oxazolo derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Record ¹H NMR spectra on a 400 MHz or higher spectrometer.[3]

    • Acquire ¹³C NMR spectra on the same instrument.[3]

    • If structural assignment is ambiguous, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or TMS.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the derivative and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can also provide structural clues.[4]

Data Presentation: High-Resolution Mass Spectrometry Data

HRMS provides a highly accurate mass measurement, which is crucial for confirming the molecular formula.

Compound Name Molecular Formula Ion Calculated m/z Found m/z Reference
7-Benzyl-1,1-bis(4-chlorophenyl)tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-oneC₂₅H₂₃Cl₂N₂O₂[M+H]⁺454.37454.26[2]
1,1-Diphenylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-oneC₁₈H₁₉N₂O₂[M+H]⁺295.36295.38[2]
Experimental Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]

    • Ensure the sample is fully dissolved to avoid blocking the instrument's capillary.

  • Data Acquisition:

    • Infuse the sample solution into an Electrospray Ionization (ESI) mass spectrometer.

    • Acquire data in positive ion mode to observe [M+H]⁺ ions or in negative ion mode for [M-H]⁻ ions, depending on the compound's nature.

    • For HRMS, use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Compare the experimentally measured m/z value with the theoretically calculated mass for the expected molecular formula. The difference should typically be less than 5 ppm.

    • Analyze fragmentation patterns to support the proposed structure. Common fragmentations in oxazoles involve cleavages of the heterocyclic ring.[4]

G cluster_data Complementary Data for Structural Confirmation Structure Proposed Structure NMR NMR Data (Connectivity, Environment) Structure->NMR MS MS Data (Molecular Weight, Formula) Structure->MS Xray X-ray Data (3D Solid-State Structure) Structure->Xray Confirmed Confirmed Structure NMR->Confirmed MS->Confirmed Xray->Confirmed

Relationship of analytical data in structure confirmation.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's structure, including absolute stereochemistry.[1] It is the definitive method for structural validation.

Data Presentation: Crystallographic Parameters

As data for the target scaffold is unavailable, the table below presents key parameters for a related 4,5-diphenyl-oxazole derivative to illustrate typical data presentation.[5]

Parameter (4Z)-4-{[(4-acetoxyphenyl)methylidene]}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one [5]
Formula C₁₈H₁₃NO₄
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.3507(15)
b (Å) 3.9443(9)
c (Å) 28.527(5)
β (°) 98.025(11)
Volume (ų) 1487.5(5)
Z 4
Experimental Protocol: Single-Crystal X-ray Diffraction

The workflow for X-ray crystallography involves several critical stages.[5]

  • Crystal Growth & Selection:

    • Grow single crystals of the purified compound. This is often achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering.

    • Under a microscope, select a well-formed, transparent crystal (typically 0.1-0.3 mm) with no visible defects.[1]

  • Crystal Mounting and Data Collection:

    • Carefully mount the selected crystal on a goniometer head.[1]

    • Place the mounted crystal in an X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically.[5]

  • CIF File Generation:

    • Generate a Crystallographic Information File (CIF) that contains all relevant information about the crystal structure, data collection, and refinement process.[1]

G cluster_xray X-ray Crystallography Workflow crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Key stages of the X-ray crystallography workflow.

Chromatographic Methods

Chromatography is indispensable for both the purification of oxazolo derivatives and the assessment of their purity.

Experimental Protocol: TLC, Column Chromatography, and HPLC
  • Thin-Layer Chromatography (TLC):

    • Purpose: To monitor the progress of a reaction and determine appropriate solvent systems for column chromatography.[2]

    • Protocol:

      • Spot a small amount of the reaction mixture on a silica gel plate (precoated F254).

      • Develop the plate in a chamber containing a suitable eluent (e.g., a mixture of ethyl acetate and petroleum ether).

      • Visualize the spots under a UV lamp (254 nm).[2]

  • Flash Column Chromatography:

    • Purpose: To purify the crude product.

    • Protocol:

      • Pack a glass column with silica gel.

      • Load the crude product onto the column.

      • Elute the compound using the solvent system determined by TLC analysis.[2]

      • Collect fractions and analyze them by TLC to pool the fractions containing the pure product.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the final purity of the compound.

    • Protocol:

      • Dissolve a small amount of the purified compound in the mobile phase.

      • Inject the solution into an HPLC system equipped with a suitable column (e.g., C18 for reverse-phase).

      • Elute with a mobile phase (e.g., a gradient of acetonitrile and water).

      • Detect the compound using a UV detector. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

References

Application

Application Notes and Protocols for Developing Neuroprotective Agents from Oxazolo[3,4-c]oxazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the investigation of neuroprotective agents derived from the oxazolo[3,4-c]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of neuroprotective agents derived from the oxazolo[3,4-c]oxazole scaffold. The focus is on a lead compound, (3R,5S,7aS)-(3,5-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol, hereafter referred to as Compound 1, which has demonstrated potent neuroprotective effects.

Introduction to Oxazolo[3,4-c]oxazole Scaffolds in Neuroprotection

The oxazolo[3,4-c]oxazole scaffold has emerged as a promising heterocyclic system in the design of novel neuroprotective agents. Compounds based on this scaffold have shown potential in mitigating neuronal damage, a hallmark of various neurodegenerative diseases. Research into this area has highlighted the potential of these compounds to protect neurons from a variety of toxic insults.

Lead Compound Profile: (3R,5S,7aS)-(3,5-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol (Compound 1)

Compound 1 is a novel neuroprotective agent that has shown significant efficacy in in vitro models of neurodegeneration. It has been observed to protect primary cortical neurons from the toxic effects of the β-amyloid (Aβ) peptide, a key pathological factor in Alzheimer's disease.[1]

Quantitative Data Summary

The neuroprotective activity of Compound 1 and its related structures has been quantified against Aβ-induced neuronal damage. The following table summarizes the key efficacy data.

CompoundDescriptionNeuroprotective Activity (EC50) against Aβ-induced toxicity
(3R,5S,7aS)-(3,5-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol (Compound 1)Enantiomerically pure compound5 nM
Racemic mixture of Compound 1A mixture of all possible stereoisomers50 nM
Incomplete condensation productA precursor or side-product in the synthesis40 nM

Mechanism of Action: Microtubule Interaction

The primary mechanism of action for the neuroprotective effects of oxazolo[3,4-c]oxazole derivatives like Compound 1 is believed to involve their interaction with microtubules.[1] Microtubules are crucial components of the neuronal cytoskeleton, responsible for maintaining cell structure, and facilitating axonal transport. In many neurodegenerative diseases, microtubule stability is compromised, leading to impaired neuronal function and eventual cell death.

While compounds like paclitaxel exert their effects by stabilizing microtubules, the interaction of Compound 1 with microtubules appears to be distinct, suggesting a novel mechanism of neuroprotection.[1] Further research is required to fully elucidate the specific signaling pathways that are modulated by the interaction of these oxazolo[3,4-c]oxazole derivatives with the microtubule network.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and characterization of novel neuroprotective agents based on the oxazolo[3,4-c]oxazole scaffold.

Protocol 1: Synthesis of Oxazolo[3,4-c]oxazole Derivatives

While a specific, detailed synthesis for Compound 1 is not publicly available, a general approach to synthesizing similar fused heterocyclic systems can be adapted. The following is a generalized multi-step synthesis protocol that can serve as a starting point for the synthesis of a library of oxazolo[3,4-c]oxazole analogs for structure-activity relationship (SAR) studies.

General Synthetic Scheme:

  • Step 1: Synthesis of Substituted Oxazoles: A common method for synthesizing substituted oxazoles is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This reaction can be adapted for a one-pot synthesis of 4,5-disubstituted oxazoles from aldehydes and aliphatic halides.

  • Step 2: Cyclization to Form the Fused Ring System: The synthesized oxazole can then undergo a cyclization reaction to form the fused oxazolo[3,4-c]oxazole ring system. This can be achieved through various organic synthesis strategies, potentially involving intramolecular reactions of appropriately functionalized oxazole precursors.

Researchers should refer to the broader literature on the synthesis of fused heterocyclic systems to develop a specific and optimized protocol for their target compounds.

Protocol 2: In Vitro Neuroprotection Assay against β-Amyloid (Aβ) Toxicity

This protocol details the procedure for assessing the neuroprotective effects of test compounds against Aβ-induced toxicity in a neuronal cell line, such as SH-SY5Y human neuroblastoma cells.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)

  • β-amyloid (1-42) peptide

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final solvent concentration should not exceed 0.1%. Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 2 hours.

  • Induction of Neurotoxicity: Prepare a stock solution of Aβ(1-42) peptide. Add the Aβ peptide to the wells to a final concentration known to induce significant cell death (e.g., 10 µM). Include control wells with vehicle only (no compound or Aβ) and Aβ only.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the concentration of the test compound against cell viability to determine the EC50 value.

Protocol 3: Tubulin Polymerization Assay

This assay is used to determine if a test compound can modulate the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (from a commercial source, e.g., porcine brain)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Test compounds

  • Paclitaxel (as a positive control for stabilization)

  • Nocodazole (as a positive control for destabilization)

  • 96-well plate

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Setup: On ice, prepare the reaction mixtures in a 96-well plate. Each well should contain tubulin polymerization buffer, GTP, and the test compound at the desired concentration.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Measurement: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of the test compounds to the control (vehicle only), paclitaxel, and nocodazole to determine if the compound promotes, inhibits, or has no effect on tubulin polymerization.

Visualizations

Signaling Pathway Diagram

G cluster_extracellular Extracellular cluster_intracellular Intracellular Abeta β-Amyloid Oligomers Tau Tau Protein Abeta->Tau Promotes Hyperphosphorylation Microtubule Microtubules Disruption Microtubule Disruption Microtubule->Disruption Stabilization Microtubule Stabilization Microtubule->Stabilization Tau->Microtubule Detaches from & Destabilizes Oxazolo Oxazolo[3,4-c]oxazole Compound Oxazolo->Microtubule Interacts with Neuroprotection Neuroprotection (Neuronal Survival, Axonal Transport) Disruption->Neuroprotection Leads to Neuronal Damage Stabilization->Neuroprotection Promotes

Caption: Hypothetical signaling pathway of neuroprotection by oxazolo[3,4-c]oxazole compounds.

Experimental Workflow Diagram

G Start Design & Synthesize Oxazolo[3,4-c]oxazole Analogs Screening In Vitro Neuroprotection Assay (Aβ-induced toxicity) Start->Screening Active Active Compounds (Low EC50) Screening->Active Inactive Inactive Compounds Screening->Inactive Mechanism Mechanism of Action Studies Active->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Active->SAR Inactive->SAR Tubulin Tubulin Polymerization Assay Mechanism->Tubulin Binding Microtubule Binding Assay Mechanism->Binding Optimization Lead Optimization Mechanism->Optimization SAR->Optimization

Caption: Experimental workflow for the development of neuroprotective oxazolo[3,4-c]oxazole agents.

References

Method

Application Note &amp; Protocol: Scalable Synthesis of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol

Audience: Researchers, scientists, and drug development professionals. Introduction 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol, a bicyclic oxazolidine derivative, serves as a valuable building block in medicinal chem...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol, a bicyclic oxazolidine derivative, serves as a valuable building block in medicinal chemistry and materials science. Its rigid, three-dimensional structure is of interest for the development of novel therapeutic agents and specialized polymers. This document provides a detailed protocol for the scalable synthesis of this compound, adapted from established methodologies for related structures. The presented protocol is designed to be robust and reproducible for laboratory-scale and pilot-plant production.

Reaction Scheme

The synthesis of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol is achieved through the condensation reaction of tris(hydroxymethyl)aminomethane with a suitable aldehyde, in this case, formaldehyde. The reaction proceeds via the formation of a bicyclic structure.

reaction_scheme cluster_reactants Reactants cluster_product Product Tris(hydroxymethyl)aminomethane Tris(hydroxymethyl)aminomethane Target_Molecule 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol Tris(hydroxymethyl)aminomethane->Target_Molecule Condensation Formaldehyde Formaldehyde Formaldehyde->Target_Molecule synthesis_workflow Setup Reaction Setup (Flask, Dean-Stark, Condenser) Reactants Add Reactants (Tris, Formaldehyde, Toluene) Setup->Reactants Reflux Reflux & Water Removal (4-6 hours) Reactants->Reflux Cooldown Cool to Room Temp. Reflux->Cooldown Filter Filter Mixture Cooldown->Filter Wash Wash with Brine Filter->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Chromatography Concentrate->Purify FinalProduct Final Product (1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol) Purify->FinalProduct

Application

Application Notes and Protocols: The Use of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol as a Novel Scaffold in Solid-Phase Synthesis for Drug Discovery

Audience: Researchers, scientists, and drug development professionals. Introduction: The quest for novel molecular scaffolds is a central theme in modern drug discovery.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The quest for novel molecular scaffolds is a central theme in modern drug discovery. Rigid bicyclic systems are of particular interest as they can pre-organize appended functional groups in three-dimensional space, leading to enhanced potency and selectivity for biological targets. The bicyclic oxazolidine scaffold, specifically 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol, presents a unique and conformationally constrained framework. This document provides detailed protocols and application notes for the utilization of this scaffold in solid-phase synthesis to generate libraries of diverse small molecules for screening in drug discovery programs. The primary alcohol functional group of the title compound serves as a versatile handle for immobilization onto a solid support, enabling the subsequent diversification of the core structure.

While direct literature on the solid-phase application of this specific methanol-substituted oxazolo-oxazole is limited, its structural motifs are related to other heterocyclic scaffolds used in creating peptidomimetics.[1][2][3][4] The protocols outlined below are therefore based on established solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS) methodologies.[5][6][7][8][9][10]

Core Application: Solid-Phase Synthesis of a Diversified Small Molecule Library

The central application of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol in this context is as a foundational scaffold for the construction of a library of compounds. The general workflow involves:

  • Immobilization: Covalent attachment of the scaffold to a solid support via its primary alcohol.

  • Diversification: Introduction of diversity elements at accessible positions on the scaffold.

  • Cleavage: Release of the final compounds from the solid support.

This approach allows for the rapid synthesis and purification of a multitude of related compounds, which is a cornerstone of high-throughput screening and lead optimization in drug discovery.

Experimental Workflow Diagram

G A 1. Scaffold Immobilization B 1H,3H,5H-Oxazolo[3,4-c]oxazole- 7a(7H)-methanol + Resin A->B  Coupling  Reagents C Resin-Bound Scaffold B->C E Addition of R1 Building Blocks C->E  Reaction  Step 1 D 2. Diversification D->E G Addition of R2 Building Blocks D->G F Diversified Resin-Bound Intermediate E->F F->G  Reaction  Step 2 H Fully Diversified Resin-Bound Product G->H J Cleavage from Resin H->J  Cleavage  Cocktail I 3. Cleavage & Purification I->J K Purified Small Molecule Library J->K

Caption: General workflow for solid-phase synthesis using the oxazolo-oxazole scaffold.

Detailed Experimental Protocols

Protocol 1: Immobilization of the Scaffold onto Wang Resin

This protocol describes the attachment of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol to Wang resin, a common support for solid-phase synthesis of small molecules with a carboxylic acid linkage that is cleavable under acidic conditions.

Materials:

  • 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol

  • Wang Resin (100-200 mesh, 1.0 mmol/g loading)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Wang resin (1 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • In a separate flask, dissolve 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol (3.0 mmol) and DMAP (0.5 mmol) in anhydrous DCM (15 mL).

  • Add this solution to the swollen resin.

  • Add DIC (3.0 mmol) to the resin suspension and agitate at room temperature for 12-16 hours.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

  • Determine the loading of the scaffold on the resin using a standard method such as gravimetric analysis or picric acid titration of the remaining free hydroxyl groups.

Protocol 2: Diversification of the Immobilized Scaffold

This hypothetical protocol outlines a two-step diversification strategy. It is assumed that the oxazolo-oxazole scaffold can be derivatized at specific positions. For the purpose of this application note, we will assume derivatization is possible at two distinct sites, R1 and R2, following appropriate activation or deprotection steps which are common in solid-phase synthesis.

Materials:

  • Resin-bound scaffold from Protocol 1

  • A library of carboxylic acids (for R1)

  • A library of amines (for R2)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • DMF, DCM

Procedure for R1 Diversification (Amide Bond Formation):

  • Swell the resin-bound scaffold (100 mg, ~0.1 mmol) in DMF (2 mL) for 30 minutes.

  • Drain the DMF.

  • In a separate vial, pre-activate the desired carboxylic acid (0.5 mmol) with HATU (0.5 mmol) and DIPEA (1.0 mmol) in DMF (1 mL) for 5 minutes.

  • Add the activated carboxylic acid solution to the resin and agitate for 4 hours.

  • Drain the reaction solution and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

Procedure for R2 Diversification (Reductive Amination - hypothetical):

This assumes a latent aldehyde or ketone on the scaffold that can be unmasked.

  • Swell the R1-diversified resin in a suitable solvent.

  • Perform a deprotection/oxidation step to reveal a carbonyl group.

  • Wash the resin thoroughly.

  • Add a solution of the desired primary amine (0.5 mmol) in 1% acetic acid in DMF.

  • Add sodium cyanoborohydride (0.5 mmol) and agitate for 6 hours.

  • Drain and wash the resin with DMF, MeOH, and DCM.

  • Dry the resin under vacuum.

Protocol 3: Cleavage of the Final Product from the Resin

This protocol describes the release of the final, diversified small molecule from the Wang resin support.

Materials:

  • Fully diversified resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Diethyl ether, cold

Procedure:

  • Place the dried, diversified resin (100 mg) in a reaction vessel.

  • Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (2 mL) to the resin and agitate at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with an additional 1 mL of the cleavage cocktail.

  • Combine the filtrates and reduce the volume under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the crude product.

  • Purify the product by preparative HPLC.

Quantitative Data Presentation

The following table represents hypothetical data from the synthesis of a small library of compounds based on the protocols described above.

Compound IDR1-Carboxylic AcidR2-AmineCrude Purity (%)Final Yield (mg)
L1-A1 Acetic AcidBenzylamine8515.2
L1-A2 Benzoic AcidBenzylamine8218.5
L1-A3 4-Fluorobenzoic AcidBenzylamine8819.1
L1-B1 Acetic AcidCyclohexylamine9114.8
L1-B2 Benzoic AcidCyclohexylamine8617.9
L1-B3 4-Fluorobenzoic AcidCyclohexylamine8918.8

Crude purity was determined by HPLC-MS analysis of the crude product after cleavage and precipitation. Final yield is the mass of the purified compound from 100 mg of starting resin.

Signaling Pathway and Logical Relationship Diagrams

Diagram of the Diversification Logic

This diagram illustrates the combinatorial approach to building the library.

G cluster_R1 R1 Building Blocks (Carboxylic Acids) cluster_R2 R2 Building Blocks (Amines) cluster_products Final Products Scaffold Resin-Bound Scaffold R1_1 Acetic Acid Scaffold->R1_1 Couple R1_2 Benzoic Acid Scaffold->R1_2 Couple R1_3 4-Fluorobenzoic Acid Scaffold->R1_3 Couple R2_1 Benzylamine R1_1->R2_1 Couple R2_2 Cyclohexylamine R1_1->R2_2 Couple P11 L1-A1 R1_1->P11 P21 L1-B1 R1_1->P21 R1_2->R2_1 Couple R1_2->R2_2 Couple P12 L1-A2 R1_2->P12 P22 L1-B2 R1_2->P22 R1_3->R2_1 Couple R1_3->R2_2 Couple P13 L1-A3 R1_3->P13 P23 L1-B3 R1_3->P23 R2_1->P11 R2_1->P12 R2_1->P13 R2_2->P21 R2_2->P22 R2_2->P23

Caption: Combinatorial diversification of the oxazolo-oxazole scaffold.

Conclusion

The 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol scaffold represents a promising starting point for the solid-phase synthesis of novel, structurally diverse small molecule libraries. The protocols provided herein, based on established methodologies for related heterocyclic systems, offer a robust framework for the immobilization, diversification, and cleavage of compounds based on this core. This approach is well-suited for academic and industrial laboratories engaged in early-stage drug discovery, enabling the rapid generation of new chemical entities for biological screening. Further work will focus on exploring a wider range of diversification reactions and optimizing cleavage conditions to expand the accessible chemical space.

References

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis and purification of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol.

Observed Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction.- Extend the reaction time or gently increase the temperature.- Ensure the purity and appropriate stoichiometry of starting materials (e.g., Tris and formaldehyde).
Side reactions forming byproducts.- Optimize reaction conditions such as temperature and catalyst concentration.[1]- Consider a stepwise approach to control the cyclization.
Degradation of starting materials or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to oxidation.[1][2]
Formation of Multiple Products/Impurities Presence of regioisomers or diastereomers.- Employ chromatographic techniques such as column chromatography or HPLC for purification.[2]
Unreacted starting materials remain.- Adjust the reactant stoichiometry.- Monitor the reaction progress using TLC or LC-MS to ensure completion.[2]
Formation of polymeric byproducts.- Control the concentration of reactants to minimize polymerization.- Adjust the rate of addition of one reactant to the other.
Difficulty in Product Isolation and Purification Product is highly soluble in the reaction solvent.- Select a different solvent system for extraction and crystallization.- Consider converting the product to a salt to facilitate precipitation.[2]
Product co-elutes with impurities during chromatography.- Optimize the mobile phase composition or change the stationary phase (e.g., from normal-phase to reverse-phase silica).[2]
Oily product that is difficult to crystallize.- Attempt trituration with a non-polar solvent to induce solidification.- Use vacuum distillation if the product is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol?

A1: The synthesis of this bicyclic oxazolidine typically involves the condensation reaction of tris(hydroxymethyl)aminomethane (Tris) with formaldehyde. The reaction proceeds through the formation of imine intermediates which then undergo intramolecular cyclization by the attack of the hydroxyl groups.[3][4]

Q2: What are the most common side reactions to expect?

A2: Common side reactions include the formation of incompletely cyclized intermediates, such as mono-oxazolidines, and the formation of different stereoisomers. In a related synthesis of a substituted oxazolo[3,4-c]oxazole, two additional products were formed and separated by flash chromatography, highlighting the potential for multiple products.[5] Polymerization of formaldehyde can also occur under certain conditions.

Q3: My TLC analysis shows multiple spots close to each other. What could they be?

A3: The multiple spots likely represent the desired product along with diastereomers or regioisomers. Oxazolidine formation can result in different stereochemical arrangements at the chiral centers.[3][4] Careful optimization of chromatographic conditions is necessary for separation.

Q4: How can I confirm the structure of my final product and identify impurities?

A4: A combination of spectroscopic techniques is recommended. 1H NMR and 13C NMR will help elucidate the core structure and identify the number of isomers present. Mass spectrometry (MS) will confirm the molecular weight. For unambiguous stereochemical assignment, single-crystal X-ray diffraction may be required.[5]

Q5: The reaction appears to stall and does not go to completion. What can I do?

A5: If the reaction is incomplete, consider the following:

  • Catalyst: If a catalyst is used, ensure it is active and used in the correct amount. Some reactions may require an acid or base catalyst to proceed efficiently.[1]

  • Water Removal: The condensation reaction produces water. Removing water, for example by using a Dean-Stark apparatus, can drive the equilibrium towards product formation.

  • Reagent Purity: Impurities in the starting materials, particularly the formaldehyde source (which can contain formic acid or methanol), can inhibit the reaction.

Experimental Protocol

The following is a general protocol for the synthesis of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol based on established methods for oxazolidine formation.

Materials:

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Formaldehyde (e.g., 37% aqueous solution or paraformaldehyde)

  • Solvent (e.g., Toluene, Methanol, or Ethanol)

  • Drying agent (e.g., anhydrous MgSO4 or Na2SO4)

Procedure:

  • To a solution of Tris(hydroxymethyl)aminomethane in a suitable solvent (e.g., toluene), add formaldehyde in the appropriate stoichiometric ratio (typically a 1:2 molar ratio of Tris to formaldehyde).

  • The reaction mixture is heated to reflux, often with azeotropic removal of water using a Dean-Stark apparatus to drive the reaction to completion.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Visualizations

Synthesis_Pathway Tris Tris(hydroxymethyl)aminomethane Formaldehyde + 2x Formaldehyde Intermediate Iminium/Hemiaminal Intermediates Tris->Intermediate Condensation Product 1H,3H,5H-Oxazolo[3,4-c]oxazole- 7a(7H)-methanol Intermediate->Product Intramolecular Cyclization

Caption: Synthetic pathway for 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol.

Side_Reactions Reactants Tris + Formaldehyde DesiredProduct Desired Bicyclic Product Reactants->DesiredProduct Main Reaction SideProduct1 Mono-oxazolidine Intermediate Reactants->SideProduct1 Incomplete Cyclization SideProduct3 Polymeric Byproducts Reactants->SideProduct3 Polymerization SideProduct2 Stereoisomers DesiredProduct->SideProduct2 Isomerization

Caption: Potential side reactions during the synthesis.

Troubleshooting_Workflow Start Low Yield or Impurities Detected CheckPurity Verify Purity of Starting Materials? Start->CheckPurity CheckStoichiometry Confirm Correct Stoichiometry? CheckPurity->CheckStoichiometry [ Purity OK ] Success Successful Synthesis CheckConditions Optimize Reaction Conditions (T, Time)? CheckStoichiometry->CheckConditions [ Stoichiometry OK ] CheckPurification Optimize Purification Method? CheckConditions->CheckPurification [ Conditions OK ] CheckPurification->Success [ Purification OK ]

Caption: A logical workflow for troubleshooting synthesis issues.

References

Optimization

Technical Support Center: Enhancing the Yield of Oxazolo[3,4-c]oxazole Formation

Welcome to the Technical Support Center for the synthesis of oxazolo[3,4-c]oxazoles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of oxazolo[3,4-c]oxazoles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the formation of this important heterocyclic scaffold.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues that may arise during the synthesis of oxazolo[3,4-c]oxazoles, with a primary focus on improving reaction yields.

Issue 1: Low or No Product Yield

A common challenge in the synthesis of fused heterocyclic systems like oxazolo[3,4-c]oxazoles is achieving a satisfactory yield. The table below outlines potential causes and corresponding troubleshooting steps.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Cyclization Optimize reaction temperature and time. Monitor reaction progress using TLC or LC-MS to determine the optimal endpoint.Increased conversion of the acyclic precursor to the desired fused product.
Suboptimal Dehydrating Agent Screen various dehydrating agents such as P₂O₅, POCl₃, SOCl₂, or Burgess reagent. The choice of agent can be critical for the final ring-closure.Improved efficiency of the dehydration step, leading to higher product yield.
Poor Quality Starting Materials Ensure the purity of starting materials (e.g., the appropriate amino-alcohol and carbonyl precursors) via techniques like NMR or melting point analysis.Reduced side reactions and increased formation of the desired oxazolo[3,4-c]oxazole.
Incorrect Solvent Choice Test a range of solvents with varying polarities (e.g., toluene, xylene, DMF, DMAc) to ensure adequate solubility of reactants and facilitate the reaction.Enhanced reaction kinetics and improved yield.
Side Reactions Modify reaction conditions to disfavor competing reactions. For instance, in reactions prone to N- vs. O-alkylation, the choice of base and solvent is crucial. Strong bases in aprotic solvents often favor N-alkylation.Minimized formation of byproducts, leading to a cleaner reaction and higher isolated yield of the target compound.
Experimental Workflow for Troubleshooting Low Yield

The following diagram illustrates a logical workflow for addressing low yield in oxazolo[3,4-c]oxazole synthesis.

Troubleshooting Workflow for Low Yield start Low Yield Observed check_purity Verify Starting Material Purity (NMR, MP) start->check_purity check_purity->start If impure, purify and restart optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) check_purity->optimize_conditions If pure monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_conditions->monitor_reaction success Yield Improved optimize_conditions->success If yield improves screen_reagents Screen Dehydrating Agents / Catalysts screen_reagents->optimize_conditions screen_reagents->success If yield improves monitor_reaction->screen_reagents If incomplete reaction analyze_byproducts Identify Byproducts (MS, NMR) monitor_reaction->analyze_byproducts If side products observed modify_route Consider Alternative Synthetic Route analyze_byproducts->modify_route fail Yield Not Improved analyze_byproducts->fail If inseparable modify_route->fail

Caption: Troubleshooting workflow for low yield in oxazolo[3,4-c]oxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of the oxazolo[3,4-c]oxazole ring system?

A1: The formation of the oxazolo[3,4-c]oxazole scaffold typically proceeds through an intramolecular cyclization cascade. A common strategy involves the reaction of a suitably functionalized precursor containing both an oxazole (or a precursor that forms an oxazole in situ) and a side chain with a reactive group that can undergo cyclization onto the oxazole nitrogen. A plausible mechanistic pathway is illustrated below.

General Reaction Mechanism reactant Functionalized Precursor (e.g., N-alkenylamide) intermediate1 Oxazoline Intermediate reactant->intermediate1 Cyclization/Dehydration intermediate2 Intramolecular Nucleophilic Attack intermediate1->intermediate2 Activation product Oxazolo[3,4-c]oxazole intermediate2->product Ring Closure

Caption: Generalized mechanism for oxazolo[3,4-c]oxazole formation.

Q2: What are some common side reactions to be aware of during the synthesis?

A2: Besides incomplete cyclization, several side reactions can occur. One common issue is the intermolecular reaction between starting materials, leading to polymers or undesired dimers, especially at high concentrations. Another potential side reaction is the formation of constitutional isomers if the cyclization can occur at different positions. Careful control of reaction conditions, such as temperature and concentration, can help minimize these unwanted pathways.

Q3: Are there any specific analytical techniques recommended for monitoring these reactions?

A3: Yes, Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to track the formation of the desired product and identify any byproducts by their mass-to-charge ratio. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural confirmation of the final product and any isolated intermediates or byproducts.

Experimental Protocols

While specific protocols are highly dependent on the desired substitution pattern of the oxazolo[3,4-c]oxazole core, a general procedure for an intramolecular cyclization approach is provided below. This protocol is based on established methods for analogous fused heterocyclic systems and should be adapted and optimized for specific substrates.

General Protocol for the Synthesis of a Substituted Oxazolo[3,4-c]oxazole Derivative

Materials:

  • Appropriately substituted N-(2-hydroxyethyl)amide precursor (1.0 equiv)

  • Dehydrating agent (e.g., Phosphorus pentoxide, 1.5 equiv)

  • Anhydrous, high-boiling point solvent (e.g., Toluene or Xylene)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-(2-hydroxyethyl)amide precursor and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add the dehydrating agent to the stirred solution at room temperature. Note: The addition may be exothermic.

  • Heat the reaction mixture to reflux and maintain the temperature for the time determined by reaction monitoring (typically 4-24 hours).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired oxazolo[3,4-c]oxazole derivative.

Characterization: The structure of the purified product should be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Disclaimer: This technical support center provides generalized guidance. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions should be optimized for each specific substrate.

Troubleshooting

Technical Support Center: Purification of Bicyclic Oxazolidines

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered duri...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of bicyclic oxazolidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying bicyclic oxazolidines?

A1: The primary challenges include chemical instability (particularly hydrolysis under acidic conditions), separation of stereoisomers (diastereomers and enantiomers), and removal of synthesis-related impurities such as starting materials and by-products.[1][2][3][4][5]

Q2: Why is my bicyclic oxazolidine degrading during silica gel chromatography?

A2: Standard silica gel is inherently acidic, which can catalyze the hydrolysis or ring-opening of the acid-labile oxazolidine ring.[2][3][4][6] This is a common cause of low yield and the appearance of new, more polar spots on a TLC plate.

Q3: What are typical impurities I should expect in my crude product?

A3: Impurities often consist of unreacted starting materials (e.g., amino alcohols, aldehydes, ketones), residual reagents, and side-products like dimers or isomers.[5][] For instance, in the synthesis of the antibiotic Linezolid, process-related impurities can include precursor carbamates and enantiomeric impurities.[5]

Q4: Is it always necessary to separate stereoisomers of a bicyclic oxazolidine?

A4: For pharmaceutical applications, it is almost always essential to isolate a single, desired stereoisomer, as different isomers can have vastly different pharmacological activities and toxicological profiles.[1] Regulatory agencies require strict control over stereoisomeric purity.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process in a question-and-answer format.

Problem 1: Poor Separation of Stereoisomers (Diastereomers/Enantiomers)

Q: My TLC/crude NMR shows a mixture of diastereomers that are co-eluting during standard silica gel chromatography. How can I separate them?

A: Standard silica gel chromatography often fails to resolve closely related diastereomers of bicyclic oxazolidines.[2] Consider the following specialized techniques:

  • Supercritical Fluid Chromatography (SFC): SFC, particularly with a chiral stationary phase, can provide excellent resolution for diastereomers where reverse-phase LC has failed.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for both analytical and preparative-scale separation of enantiomers and diastereomers. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often effective.

  • Capillary Electrophoresis (CE): CE using chiral selectors, such as cyclodextrins, is a highly efficient analytical method for separating enantiomers of oxazolidinone analogs and can guide the development of preparative methods.[8][9]

  • Enzymatic Resolution: This method can be used to selectively react with one isomer in a racemic mixture, allowing for the easy separation of the unreacted isomer.[10]

The choice of chiral selector is critical for achieving separation in Capillary Electrophoresis. The following table summarizes the performance of different anionic cyclodextrin derivatives for the separation of oxazolidinone enantiomers.

Chiral SelectorAnalyte TypeAchieved Resolution (Rs)Observations
Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD)Oxazolidine-2-onHigh (e.g., Rs = 5.45)Generally the most successful selector for this class.[8]
Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD)Oxazolidine-2-thioneHigh (e.g., Rs = 4.63)Effective, but resolution can be slightly lower than for oxo-analogs.[8]
Carboxymethyl-β-cyclodextrin (CM-β-CD)Oxazolidine-2-onBaseline resolutionEffective for some derivatives.[8]
Succinyl-β-cyclodextrin (Succ-β-CD)Benzyl-substituted oxazolidinoneBaseline separationShowed selectivity where other selectors failed for related structures.[8]

Resolution (Rs) is a quantitative measure of separation; a value > 1.5 indicates baseline separation.

Problem 2: Product Degradation During Purification

Q: I'm losing my product during workup or chromatography, and I see new polar spots on my TLC. What is happening and how can I prevent it?

A: Your bicyclic oxazolidine is likely undergoing hydrolysis due to exposure to acidic conditions. The N,O-acetal core is sensitive and can revert to the starting amino alcohol and aldehyde/ketone.[2][6]

Caption: A logical workflow for troubleshooting product degradation.

  • Modify Aqueous Workup: Avoid acidic washes (e.g., 1M HCl). Use a mild base like saturated sodium bicarbonate solution for neutralization and extraction.

  • Use Base-Treated Silica Gel: Deactivate the acidic sites on silica gel by pre-treating it or by adding a small amount of a tertiary amine to the eluent. A common practice is to use an eluent containing 1% triethylamine (Et₃N).[2]

  • Minimize Exposure Time: Some bicyclic oxazolidines are unstable in solution over time, even without strong acid.[2] Concentrate fractions as quickly as possible after chromatography.

  • Alternative Purification Methods: If the compound is highly sensitive, consider non-chromatographic methods like crystallization or recrystallization if the product is a solid.

Experimental Protocols

Protocol 1: Purification using Base-Treated Silica Gel Chromatography

This protocol is adapted for acid-sensitive bicyclic oxazolidines.[2]

  • Slurry Preparation:

    • In a fume hood, weigh the required amount of silica gel into a beaker.

    • Prepare the desired mobile phase (e.g., 7:3 ethyl acetate-hexane).

    • Add triethylamine (Et₃N) to the mobile phase to a final concentration of 1% v/v.

    • Create a slurry by adding the base-treated mobile phase to the silica gel and mixing thoroughly.

  • Column Packing:

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Ensure the column is packed uniformly without air bubbles.

    • Equilibrate the packed column by running 2-3 column volumes of the base-treated mobile phase through it.

  • Sample Loading and Elution:

    • Dissolve the crude bicyclic oxazolidine in a minimal amount of the mobile phase.

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading").

    • Carefully load the sample onto the top of the column.

    • Begin elution with the base-treated mobile phase, collecting fractions and monitoring by TLC.

  • Fraction Processing:

    • Combine the fractions containing the pure product.

    • Remove the solvent and triethylamine using a rotary evaporator. Note: Co-evaporation with a solvent like toluene may be necessary to completely remove residual triethylamine.

Protocol 2: General Procedure for Enzymatic Resolution

This protocol provides a general framework for the enzymatic separation of racemic oxazolidinone derivatives containing a hydroxyl group.[10]

  • Reaction Setup:

    • To a suitable organic solvent (e.g., 200 mL of ethyl acetate), add the racemic bicyclic oxazolidine (e.g., 5 g).

    • Add the enzyme immobilized on a solid support (e.g., 500 mg of lipase on Celite).

  • Enzymatic Transesterification:

    • Stir the mixture vigorously at a controlled temperature (e.g., 20 °C).

    • Monitor the reaction progress by a suitable analytical method (e.g., GC or chiral HPLC) until approximately 50% conversion is reached. This indicates that one enantiomer has been predominantly esterified.

  • Workup and Separation:

    • Recover the immobilized enzyme by filtration. The enzyme can often be washed and reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The residue now contains one enantiomer as an ester and the other as the unreacted alcohol.

    • Separate these two compounds using standard silica gel column chromatography (e.g., eluting with an ethyl acetate-hexane mixture).[10]

SeparationStrategy Start Crude Product: Mixture of Stereoisomers IsDiastereomer Are isomers diastereomers? Start->IsDiastereomer IsEnantiomer Are isomers enantiomers? IsDiastereomer->IsEnantiomer No StdChrom Attempt Standard Chromatography IsDiastereomer->StdChrom Yes ChiralHPLC Use Chiral HPLC IsEnantiomer->ChiralHPLC Yes Enzymatic Use Enzymatic Resolution IsEnantiomer->Enzymatic SFC Try SFC with Chiral Column StdChrom->SFC If fails Derivatize Derivatize to Diastereomers, then separate ChiralHPLC->Derivatize If fails

References

Optimization

optimizing reaction conditions for stereoselective synthesis using oxazolo[3,4-c]oxazoles

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the stereose...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the stereoselective synthesis of oxazolo[3,4-c]oxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the stereoselective synthesis of oxazolo[3,4-c]oxazoles?

A1: The primary challenges in the stereoselective synthesis of the oxazolo[3,4-c]oxazole core lie in controlling the diastereoselectivity during the formation of the bicyclic system. Key factors influencing the stereochemical outcome include the choice of starting materials (e.g., amino alcohols), the nature of the activating reagents for cyclization, reaction temperature, and the solvent system employed. Achieving high diastereomeric excess (d.e.) often requires careful optimization of these parameters to favor the desired stereoisomer.

Q2: What are the common synthetic strategies to construct the oxazolo[3,4-c]oxazole scaffold?

A2: Common strategies often involve a multi-step sequence that includes the formation of an oxazolidine precursor followed by a subsequent cyclization step. One prevalent approach is the bicyclocondensation of 3-aza-1,5-ketoacids with amino alcohols, which can provide high yields and excellent diastereocontrol. Another strategy involves the cyclodehydration of a suitably functionalized β-hydroxy amide to form an oxazoline, which is then elaborated and cyclized to the desired bicyclic system. The choice of strategy often depends on the desired substitution pattern on the final molecule.

Q3: How can I monitor the progress and stereochemical outcome of the reaction?

A3: Reaction progress can be monitored by standard techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). To determine the stereochemical outcome (diastereomeric ratio), High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase or Nuclear Magnetic Resonance (NMR) spectroscopy are the most reliable methods. For NMR analysis, the integration of well-resolved signals corresponding to the different diastereomers can provide the diastereomeric ratio.

Troubleshooting Guides

Below are common issues encountered during the stereoselective synthesis of oxazolo[3,4-c]oxazoles and suggested solutions.

Problem 1: Low Diastereoselectivity

Poor control over the formation of the new stereocenter during cyclization can lead to a mixture of diastereomers, complicating purification and reducing the yield of the desired product.

Potential Cause Suggested Solution
Suboptimal Temperature Temperature can significantly influence the transition state energies leading to different diastereomers. Perform a temperature screen (e.g., from -78 °C to room temperature) to identify the optimal condition for maximizing diastereoselectivity.
Inappropriate Solvent The polarity and coordinating ability of the solvent can affect the conformation of the transition state. Screen a range of solvents with varying polarities (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile (ACN)).
Incorrect Choice of Base or Lewis Acid The nature of the base or Lewis acid used to promote cyclization is critical. For base-mediated reactions, screen a variety of non-nucleophilic bases (e.g., DBU, DIPEA). For Lewis acid-catalyzed reactions, evaluate different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) and their stoichiometry.
Steric Hindrance The steric bulk of substituents on the starting materials can influence the facial selectivity of the cyclization. Consider modifying the protecting groups or other substituents to enhance steric differentiation.
Problem 2: Low or No Product Yield

Failure to form the desired oxazolo[3,4-c]oxazole product can be due to several factors, from starting material quality to inappropriate reaction conditions.

Potential Cause Suggested Solution
Poor Quality Starting Materials Ensure the purity of starting materials, especially the amino alcohol and any carbonyl compounds, as impurities can inhibit the reaction. Re-purify starting materials if necessary.
Inefficient Cyclization Conditions The cyclodehydration step is often challenging. For cyclization of β-hydroxy amides, reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor can be effective.[1] A systematic optimization of the dehydrating agent and reaction conditions is recommended.
Decomposition of Reactants or Products The reaction conditions might be too harsh, leading to decomposition. Monitor the reaction at lower temperatures and for shorter durations. Ensure an inert atmosphere (e.g., Nitrogen or Argon) if any of the reagents are sensitive to air or moisture.
Formation of Side Products Analyze the crude reaction mixture by LC-MS or NMR to identify any major side products. Understanding the side reactions can provide insight into how to modify the reaction conditions to favor the desired product. For example, the formation of elimination products might suggest the need for a less hindered base or lower reaction temperatures.
Problem 3: Formation of Undesired Side Products

The formation of side products can complicate purification and reduce the overall yield.

Potential Cause Suggested Solution
Epimerization If a stereocenter adjacent to a carbonyl group is present, epimerization can occur under basic or acidic conditions. Use milder bases or acids and lower reaction temperatures. The order of addition of reagents can also be critical.
Ring-Opening of the Oxazole Core The oxazole ring can be susceptible to cleavage under certain nucleophilic or strongly acidic/basic conditions. Buffer the reaction mixture if necessary and avoid harsh work-up procedures.
Dimerization or Polymerization If reactive intermediates are generated, they may react with each other. Try using higher dilutions to favor intramolecular cyclization over intermolecular reactions.

Experimental Protocols

Key Experiment: Diastereoselective Cyclization to form the Oxazolo[3,4-c]oxazole Core

This protocol is a generalized starting point based on related syntheses of fused oxazole systems. Optimization will be required for specific substrates.

  • Preparation of the Oxazolidine Precursor: To a solution of the appropriate amino alcohol (1.0 equiv) and aldehyde or ketone (1.1 equiv) in a suitable solvent (e.g., Toluene or DCM), add a catalytic amount of a dehydrating acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC until the starting material is consumed. After cooling, neutralize the acid, and purify the resulting oxazolidine by column chromatography.

  • Acylation of the Oxazolidine: To a solution of the purified oxazolidine (1.0 equiv) and a non-nucleophilic base (e.g., DIPEA, 1.5 equiv) in an anhydrous aprotic solvent (e.g., DCM) at 0 °C, add the desired acyl chloride or anhydride (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the N-acyl oxazolidine by column chromatography.

  • Diastereoselective Cyclization: To a solution of the N-acyl oxazolidine (1.0 equiv) in an anhydrous solvent (e.g., DCM) at the optimized temperature (e.g., -78 °C), add the appropriate Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise. Stir the reaction mixture at this temperature for the optimized time. Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and extract the product with an organic solvent. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. Purify the desired diastereomer by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions that can be used as a starting point for the optimization of the diastereoselective synthesis of oxazolo[3,4-c]oxazoles, based on analogous systems.

Table 1: Optimization of Lewis Acid for Diastereoselective Cyclization

EntryLewis AcidStoichiometry (equiv)Temperature (°C)SolventDiastereomeric Ratio (d.r.)Yield (%)
1TiCl₄1.1-78DCM>95:585
2SnCl₄1.1-78DCM90:1078
3BF₃·OEt₂1.5-78 to 0DCM85:1580
4TMSOTf1.2-78DCM80:2075

Note: Data is representative and based on analogous oxazolo-fused systems. Actual results may vary depending on the specific substrate.

Table 2: Solvent Effects on Diastereoselectivity

EntrySolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1Dichloromethane (DCM)-78>95:585
2Toluene-7892:882
3Tetrahydrofuran (THF)-7888:1270
4Acetonitrile (ACN)-7875:2565

Note: Data is representative and based on analogous oxazolo-fused systems using TiCl₄ as the Lewis acid. Actual results may vary.

Visualizations

Logical Workflow for Troubleshooting Low Diastereoselectivity

troubleshooting_diastereoselectivity start Low Diastereoselectivity Observed temp Optimize Temperature (e.g., -78°C to RT) start->temp solvent Screen Solvents (e.g., DCM, Toluene, THF) temp->solvent If no improvement end Improved Diastereoselectivity temp->end Successful reagent Vary Lewis Acid / Base (e.g., TiCl4, SnCl4, DBU) solvent->reagent If no improvement solvent->end Successful sterics Modify Steric Bulk of Substituents reagent->sterics If no improvement reagent->end Successful sterics->end Successful

Caption: Troubleshooting workflow for low diastereoselectivity.

Experimental Workflow for Oxazolo[3,4-c]oxazole Synthesis

experimental_workflow start Starting Materials (Amino Alcohol, Carbonyl) step1 Step 1: Form Oxazolidine Precursor start->step1 step2 Step 2: N-Acylation step1->step2 step3 Step 3: Diastereoselective Cyclization step2->step3 analysis Analysis (NMR, HPLC for d.r.) step3->analysis purification Purification (Column Chromatography) analysis->purification product Target Oxazolo[3,4-c]oxazole purification->product

Caption: General experimental workflow for synthesis.

References

Troubleshooting

stability issues of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol in different solvents

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol in various solvents. The information is intend...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol in various solvents. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol is not extensively available in public literature. The following information is based on the general chemical properties of the oxazolidine and bicyclic oxazolidine ring systems and data from related compounds. It is crucial to perform compound-specific stability studies for your particular application.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol solutions.

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram (e.g., HPLC, LC-MS) Degradation of the compound. The bicyclic oxazolidine structure is susceptible to hydrolysis.1. Prepare fresh solutions immediately before use.2. Avoid high temperatures and exposure to strong light.3. Analyze the solvent blank to rule out solvent impurities.4. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.
Decrease in assay value or concentration over time Instability in the chosen solvent. Protic solvents and extreme pH can promote ring opening of the oxazolidine moiety.1. Switch to a less polar, aprotic solvent if compatible with your experimental design.2. If an aqueous solution is necessary, use a buffered system within a neutral pH range (e.g., pH 6-8).3. Store solutions at low temperatures (e.g., 2-8 °C) and protect from light.
Inconsistent results between experimental runs Variable sample handling and storage conditions.1. Standardize protocols for solution preparation, storage, and handling.2. Ensure consistent temperature, light exposure, and time between preparation and analysis.3. Use high-purity solvents from a reliable source.
Phase separation or precipitation of the compound Poor solubility or solvent incompatibility.1. Verify the solubility of the compound in the chosen solvent.2. Consider using a co-solvent system.3. Ensure the storage temperature is appropriate to maintain solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol?

A1: The primary stability concern for compounds containing an oxazolidine ring, such as 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol, is susceptibility to hydrolysis. This can lead to the opening of one or both of the oxazolidine rings, resulting in the formation of degradation products. The rate of hydrolysis is influenced by factors such as pH, solvent polarity, and temperature.

Q2: In which types of solvents is 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol expected to be most stable?

A2: Generally, oxazolidine-containing compounds exhibit better stability in non-polar, aprotic solvents. Protic solvents, especially water and alcohols, can participate in the hydrolysis of the oxazolidine ring.[1] If aqueous solutions are required, it is advisable to use them for the shortest possible duration and at a controlled neutral pH.

Q3: How does pH affect the stability of this compound?

A3: Based on studies of similar oxazolidinone compounds, the stability of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol is likely to be pH-dependent. While some oxazolidinones are reported to be relatively stable in acidic conditions, they can be unstable in basic and oxidative environments.[1] It is recommended to maintain solutions at a neutral pH to minimize potential degradation.

Q4: Are there any known degradation pathways for this type of compound?

A4: While specific degradation pathways for 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol are not detailed in the available literature, a plausible degradation pathway involves the hydrolysis of the oxazolidine ring. This would likely proceed via protonation of the nitrogen or oxygen atoms, followed by nucleophilic attack by water, leading to ring-opened intermediates.

Q5: What analytical methods are suitable for monitoring the stability of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol?

A5: Stability-indicating analytical methods are crucial for assessing the purity and degradation of the compound. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective technique. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to study the structural changes upon degradation, particularly to identify ring-opened intermediates.[2]

Experimental Protocols

Protocol 1: General Stability Assessment in Different Solvents

This protocol outlines a basic experiment to compare the stability of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol in various solvents over time.

Materials:

  • 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol

  • Selected solvents (e.g., Acetonitrile, Methanol, Water, Phosphate Buffered Saline pH 7.4)

  • HPLC system with a suitable column (e.g., C18) and detector

  • Volumetric flasks and pipettes

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile).

  • In separate volumetric flasks, prepare solutions of the compound at a known concentration (e.g., 100 µg/mL) in each of the selected test solvents.

  • Immediately after preparation (T=0), inject an aliquot of each solution into the HPLC system to determine the initial peak area of the parent compound.

  • Store the remaining solutions under controlled conditions (e.g., 25°C or 40°C).

  • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze by HPLC.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

Data Presentation:

SolventTemperature (°C)Time (hours)% Compound Remaining
Acetonitrile250100
24
48
Methanol250100
24
48
Water250100
24
48
Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-MS system

  • pH meter

Procedure:

  • Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period. Neutralize before analysis.

  • Basic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature or heat gently. Neutralize before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of the compound to UV light.

  • Analyze all stressed samples by HPLC-MS to separate and identify the parent compound and any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Evaluation stock Prepare Stock Solution solvents Prepare Solutions in Test Solvents (e.g., ACN, MeOH, H2O) stock->solvents initial T=0 Analysis (HPLC) solvents->initial storage Store under Controlled Conditions initial->storage timed Time-Point Analysis (HPLC) storage->timed calc Calculate % Remaining timed->calc report Generate Stability Report calc->report

Caption: Experimental workflow for general stability assessment.

degradation_pathway parent 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol intermediate Ring-Opened Intermediate(s) parent->intermediate Hydrolysis (H₂O, H⁺/OH⁻) products Final Degradation Products intermediate->products Further Reactions

Caption: Plausible hydrolytic degradation pathway.

References

Optimization

identifying and characterizing byproducts in oxazolo[3,4-c]oxazole synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of oxazolo[3,4-c]oxazoles. Th...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of oxazolo[3,4-c]oxazoles. The information provided is intended to help identify and characterize common byproducts encountered during synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of oxazolo[3,4-c]oxazoles in a question-and-answer format.

Issue 1: Low or no yield of the desired oxazolo[3,4-c]oxazole product.

  • Question: My reaction has a low yield or has not produced the desired product. What are the possible causes and solutions?

  • Answer: Low or no yield can be attributed to several factors:

    • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or increasing the temperature.

    • Suboptimal reaction conditions: The choice of solvent, base, and temperature is crucial. For instance, in reactions involving cyclization, inadequate dehydration can prevent the formation of the oxazole ring.[1] Consider screening different solvents or using a stronger dehydrating agent.

    • Degradation of starting materials or product: The oxazole ring can be susceptible to ring-opening under certain conditions.[1] Assess the stability of your starting materials and the final product under the reaction conditions.

    • Formation of stable intermediates: The reaction may have stalled at an intermediate stage, such as an uncyclized amide precursor. These intermediates can sometimes be isolated and characterized.

Issue 2: Presence of unexpected spots on the TLC plate.

  • Question: I have multiple spots on my TLC plate after running the reaction. What could these byproducts be?

  • Answer: The presence of multiple spots indicates the formation of byproducts. Common byproducts in the synthesis of related fused oxazole systems include:

    • Isomeric products: Depending on the precursors and reaction conditions, the formation of constitutional isomers is possible.

    • N- and O-alkylated byproducts: If the synthesis involves an alkylation step, both nitrogen and oxygen atoms in the heterocyclic core can be alkylated, leading to a mixture of N- and O-alkylated products.

    • Products of incomplete cyclization: The reaction may yield uncyclized intermediates, which will have different polarities and therefore different Rf values on a TLC plate.

    • Ring-opened byproducts: Oxazole rings can undergo cleavage under nucleophilic or acidic conditions, leading to the formation of acyclic byproducts.[1]

Issue 3: Unexpected peaks in the NMR or MS spectrum.

  • Question: My NMR or MS spectrum shows unexpected peaks that do not correspond to my desired product. How can I identify the byproduct?

  • Answer: Unexpected peaks are a clear indication of impurities or byproducts. To identify these, you should:

    • Isolate the byproduct: Use column chromatography to separate the byproduct from the main product.

    • Characterize the isolated byproduct: Obtain detailed spectroscopic data for the purified byproduct, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • Analyze the spectroscopic data:

      • NMR: Compare the chemical shifts and coupling constants with those of your expected product. For example, a significant difference in the chemical shift of a methylene group attached to the heterocyclic core could indicate N- versus O-alkylation.

      • MS: The molecular weight obtained from HRMS will give you the molecular formula of the byproduct, which can help in deducing its structure.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in oxazolo[3,4-c]oxazole synthesis?

A1: While specific byproducts depend on the synthetic route, common classes of byproducts include isomers, products of incomplete reaction (e.g., uncyclized amides), and, in cases of subsequent modifications like alkylation, N- and O-alkylated isomers. Ring-opened products can also form if the reaction conditions are too harsh.[1]

Q2: How can I differentiate between N- and O-alkylated byproducts?

A2: ¹³C NMR spectroscopy is a powerful tool for this purpose. The chemical shift of the carbon atom in the alkyl group directly attached to the heteroatom will be different depending on whether it is bonded to nitrogen or oxygen. For example, in the synthesis of oxazolo[4,5-c]-quinolinone analogs, the methylene carbon of an N-alkylated product appeared at approximately 37.6 ppm, while the corresponding carbon in the O-alkylated product was observed at around 64.2 ppm.[2]

Q3: How can I minimize byproduct formation?

A3: To minimize byproducts, consider the following:

  • Optimize reaction conditions: Carefully control temperature, reaction time, and the stoichiometry of reagents.

  • Choice of base and solvent: The choice of base and solvent can significantly influence the reaction pathway and selectivity.

  • Purification of starting materials: Ensure that your starting materials are pure, as impurities can lead to side reactions.

  • Inert atmosphere: If your reaction is sensitive to air or moisture, perform it under an inert atmosphere (e.g., nitrogen or argon).

Q4: What purification techniques are most effective for separating the desired product from byproducts?

A4: Flash column chromatography on silica gel is a common and effective method for purifying oxazolo[3,4-c]oxazole derivatives and separating them from byproducts. The choice of eluent system will depend on the polarity of the compounds to be separated.

Data Presentation

Table 1: Example ¹³C NMR Chemical Shifts for N- vs. O-Alkylated Byproducts in a Fused Oxazole System.

Byproduct TypeFunctional GroupApproximate ¹³C NMR Chemical Shift (ppm)
N-alkylated-N-CH₂ -R37.6[2]
O-alkylated-O-CH₂ -R64.2[2]

Table 2: Typical Spectroscopic Data for a Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one Core.

Data TypeDescriptionExample Data
¹H NMRChemical shifts (δ) in ppm7.70–7.16 (m, aromatic protons), 4.66 (dd, J = 8.0, 4.0 Hz, 1H), 3.62–2.58 (m, piperazine ring protons), 1.88–1.38 (m, piperazine ring protons)
MS (ESI)m/z[M+H]⁺

Experimental Protocols

Protocol 1: General Synthesis of an Oxazolo[3,4-a]pyrazine Derivative

This protocol is adapted from the synthesis of 7-Benzyl-1,1-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one.

  • Under an argon atmosphere, add tetramethylethylenediamine (TMEDA) to a stirring solution of the N-Boc protected piperazine precursor in freshly distilled tetrahydrofuran (THF) at room temperature.

  • Cool the mixture to -78 °C and add sec-butyllithium (sec-BuLi). Allow the reaction to warm to -30 °C over 2 hours.

  • Add a solution of the appropriate ketone in THF and stir the reaction mixture at -30 °C for 30 minutes.

  • Slowly warm the reaction to room temperature and stir for 16 hours.

  • Quench the reaction with a saturated solution of NH₄Cl.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under vacuum.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Byproduct Identification and Characterization

  • TLC Analysis: Monitor the reaction progress by TLC to identify the formation of byproducts.

  • Isolation: If byproducts are observed, perform flash column chromatography to isolate each compound.

  • Spectroscopic Analysis:

    • Obtain ¹H NMR, ¹³C NMR, and HRMS spectra for the desired product and each isolated byproduct.

    • For NMR analysis, dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For HRMS, use a suitable ionization technique (e.g., ESI, CI) to determine the exact mass and molecular formula.

  • Structure Elucidation: Analyze the spectroscopic data to determine the structures of the byproducts. Pay close attention to key differences in chemical shifts, coupling patterns, and molecular formulas compared to the desired product.

Visualizations

Byproduct_Identification_Workflow Experimental Workflow for Byproduct Identification A Reaction Monitoring by TLC B Observation of Multiple Spots A->B C Isolation of Byproducts by Column Chromatography B->C D Spectroscopic Analysis (NMR, MS) C->D E Structure Elucidation D->E F Characterized Byproduct E->F

Caption: Workflow for the identification and characterization of byproducts.

Troubleshooting_Flowchart Troubleshooting Flowchart for Oxazolo[3,4-c]oxazole Synthesis start Low Yield or Multiple Products? check_completion Is the reaction complete (TLC)? start->check_completion optimize Optimize conditions (solvent, base, etc.) start->optimize extend_time Extend reaction time / Increase temperature check_completion->extend_time No isolate Isolate byproducts check_completion->isolate Yes extend_time->check_completion end_good Successful Synthesis optimize->end_good characterize Characterize byproducts (NMR, MS) isolate->characterize identify Identify byproduct structure characterize->identify adjust Adjust reaction conditions to minimize byproduct identify->adjust end_bad Re-evaluate Synthetic Strategy identify->end_bad adjust->end_good

Caption: Troubleshooting flowchart for synthesis issues.

Reaction_Mechanism Simplified Formation of Desired Product and N-Alkylated Byproduct A Precursor with N-H and O-H groups C Desired O-Alkylated Product A->C O-Alkylation (Desired Pathway) D N-Alkylated Byproduct A->D N-Alkylation (Side Reaction) B Alkylation Reagent (R-X) B->C B->D

Caption: Reaction pathways leading to desired product and a common byproduct.

References

Troubleshooting

troubleshooting low diastereoselectivity in reactions with oxazolo[3,4-c]oxazole auxiliaries

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low diastereoselectivity in reactions utilizing...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low diastereoselectivity in reactions utilizing oxazolo[3,4-c]oxazole and structurally related chiral auxiliaries.

Troubleshooting Low Diastereoselectivity

Low diastereoselectivity in reactions with oxazolo[3,4-c]oxazole auxiliaries can arise from several factors related to the substrate, reaction conditions, and reagents. This guide will walk you through a systematic approach to identify and resolve these issues.

Problem 1: Unexpected Diastereomer is Major Product or Poor d.r.

Possible Causes:

  • Incorrect Enolate Geometry: The facial bias of the chiral auxiliary is critically dependent on the formation of a specific enolate geometry (usually the Z-enolate).

  • Suboptimal Temperature: The energy difference between the transition states leading to the two diastereomers may be small, requiring low temperatures to achieve high selectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the aggregation state of the enolate and the transition state geometry.

  • Steric Hindrance: The steric bulk of the electrophile or substituents on the auxiliary can override the directing effect of the auxiliary.

  • Lewis Acid Choice: The nature and amount of the Lewis acid used can significantly impact the chelation and rigidity of the transition state.

Troubleshooting Steps:

  • Verify Enolate Formation Conditions:

    • For deprotonation, strong, non-nucleophilic bases like LDA (Lithium diisopropylamide) or LHMDS (Lithium hexamethyldisilazide) are typically used. Ensure the base is freshly prepared or titrated.

    • The choice of base can influence the enolate geometry. For instance, lithium enolates are known to form stable chelates that enhance diastereoselectivity.

  • Optimize Reaction Temperature:

    • Many diastereoselective reactions require very low temperatures (-78 °C or even -100 °C) to maximize selectivity. If your reaction is run at a higher temperature, cooling it down is the first step to try.

    • Conversely, in some rare cases, a higher temperature might favor a different, more stable transition state leading to the desired product, although this is less common for achieving high diastereoselectivity.

  • Screen Different Solvents:

    • Tetrahydrofuran (THF) is a common solvent for these reactions due to its ability to solvate the lithium cation of the enolate.

    • Less polar solvents like toluene or hexanes can sometimes lead to different aggregation states of the enolate and may improve selectivity.

    • Avoid protic solvents as they will quench the enolate.

  • Evaluate Steric Factors:

    • If the electrophile is very bulky, it may not be able to approach the enolate from the less hindered face as directed by the auxiliary. Consider using a less sterically demanding electrophile if possible.

    • The structure of the auxiliary itself is crucial. Phenylglycinol-derived auxiliaries, for example, rely on the phenyl group to shield one face of the enolate.[1]

  • Optimize Lewis Acid:

    • In reactions like aldol additions, the choice of Lewis acid is critical for forming a rigid, chelated transition state.

    • Common Lewis acids include TiCl4, Sn(OTf)2, and various boron reagents. The optimal Lewis acid will depend on the specific reaction.

    • The stoichiometry of the Lewis acid can also be important. Using a full equivalent or even an excess may be necessary to ensure complete chelation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of stereocontrol with oxazolo[3,4-c]oxazole auxiliaries?

A1: The stereocontrol exerted by oxazolo[3,4-c]oxazole and related bicyclic lactam auxiliaries is based on facial shielding. The chiral auxiliary is designed to block one face of a prochiral enolate, forcing an incoming electrophile to attack from the opposite, less sterically hindered face. This facial bias is often enhanced by the formation of a rigid, chelated transition state, particularly in the presence of a Lewis acid. The configuration of the final product is therefore determined by the stereochemistry of the auxiliary and the trajectory of the electrophile's approach.

Q2: How does the configuration of the auxiliary affect the diastereoselectivity?

A2: The absolute configuration of the chiral auxiliary dictates which face of the enolate is shielded. For example, in phenylglycinol-derived oxazolopiperidone lactams, the configuration at the bridgehead carbon (the carbon where the two rings are fused) and the stereochemistry of the substituent on the oxazole ring determine the overall shape of the molecule and, consequently, the direction of electrophilic attack.[1] Using the enantiomer of the auxiliary will typically lead to the formation of the opposite product diastereomer.

Q3: Can the order of addition of reagents impact the diastereoselectivity?

A3: Yes, the order of addition is often critical. For alkylation reactions, the substrate is typically dissolved in the solvent and cooled to a low temperature before the base is added to form the enolate. The electrophile is then added to the pre-formed enolate. Adding the substrate to a mixture of the base and electrophile can lead to side reactions and lower selectivity.

Q4: My reaction is very slow at low temperatures. How can I improve the reaction rate without sacrificing diastereoselectivity?

A4: This is a common challenge. Here are a few strategies:

  • Use a more reactive electrophile: For example, an alkyl iodide is more reactive than an alkyl bromide or chloride.

  • Add a co-solvent: In some cases, adding a small amount of a more polar co-solvent like HMPA (hexamethylphosphoramide) can increase the reactivity of the enolate. However, be aware that this can also sometimes decrease diastereoselectivity.

  • Slightly increase the temperature: After the initial addition of the electrophile at a very low temperature (e.g., -78 °C), you can try slowly warming the reaction to a slightly higher temperature (e.g., -40 °C or -20 °C) to drive the reaction to completion. This should be done cautiously and optimized for your specific system.

Q5: How do I remove the oxazolo[3,4-c]oxazole auxiliary after the reaction?

A5: The auxiliary is typically removed by hydrolysis of the lactam. This can be achieved under acidic or basic conditions. For example, acidic hydrolysis with an acid like hydrochloric acid can yield the corresponding carboxylic acid. Basic hydrolysis with a reagent like lithium hydroxide can also be effective. The choice of conditions will depend on the stability of the rest of your molecule.

Data Presentation

The following tables summarize the impact of various reaction parameters on the diastereoselectivity of reactions with structurally related phenylglycinol-derived oxazolopiperidone lactams, which serve as a good model for the oxazolo[3,4-c]oxazole system.

Table 1: Effect of Electrophile on Diastereoselectivity of Alkylation

EntryElectrophile (R-X)ProductDiastereomeric Ratio (d.r.)
1MeIMethylated Lactam>98:2
2BnBrBenzylated Lactam>98:2
3Allyl-BrAllylated Lactam>98:2
4EtIEthylated Lactam95:5

Conditions: LDA, THF, -78 °C. Data is illustrative and based on trends reported for analogous systems.

Table 2: Influence of Reaction Conditions on Diastereoselectivity

EntryBaseSolventTemperature (°C)Diastereomeric Ratio (d.r.)
1LDATHF-78>98:2
2LHMDSTHF-7897:3
3LDAToluene-7895:5
4LDATHF-4090:10

Conditions: Alkylation with methyl iodide. Data is illustrative and based on trends reported for analogous systems.

Experimental Protocols

General Procedure for the Diastereoselective Alkylation of an N-Acyl-oxazolo[3,4-c]oxazole Auxiliary:

Materials:

  • N-Acyl-oxazolo[3,4-c]oxazole substrate

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Alkyl halide (electrophile)

  • Saturated aqueous ammonium chloride solution

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)

Procedure:

  • A solution of the N-acyl-oxazolo[3,4-c]oxazole substrate (1.0 equiv) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of LDA (1.1 equiv) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.

  • The resulting enolate solution is stirred at -78 °C for 1 hour.

  • The alkyl halide (1.2 equiv) is then added dropwise to the enolate solution.

  • The reaction mixture is stirred at -78 °C for the time required for the reaction to go to completion (typically monitored by TLC).

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the alkylated product.

  • The diastereomeric ratio is determined by an appropriate analytical method, such as 1H NMR spectroscopy or chiral HPLC analysis.

Visualizations

troubleshooting_workflow start Low Diastereoselectivity Observed q1 Is the reaction temperature at or below -78°C? start->q1 action1 Lower the reaction temperature to -78°C or below. q1->action1 No q2 Are you using a standard base (LDA, LHMDS)? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Switch to a standard non-nucleophilic base like LDA or LHMDS. q2->action2 No q3 Is THF your primary solvent? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Use anhydrous THF as the solvent. q3->action3 No q4 Have you considered steric effects? q3->q4 Yes a3_yes Yes a3_no No action3->q4 action4 Evaluate the steric bulk of the electrophile and auxiliary. q4->action4 No q5 Is a Lewis Acid involved? q4->q5 Yes a4_yes Yes a4_no No action4->q5 action5 Screen different Lewis acids (e.g., TiCl4, Sn(OTf)2) and optimize stoichiometry. q5->action5 Yes end_node Re-evaluate results. If still low, consider auxiliary modification. q5->end_node No a5_yes Yes a5_no No action5->end_node stereochemical_model cluster_auxiliary Chiral Auxiliary Auxiliary Oxazolo[3,4-c]oxazole Auxiliary Enolate Prochiral Enolate Auxiliary->Enolate Forms Chelated_Intermediate Rigid Chelated Intermediate Enolate->Chelated_Intermediate Chelates with Lewis Acid Minor_Product Minor Diastereomer Enolate->Minor_Product Major_Product Major Diastereomer Chelated_Intermediate->Major_Product Leads to Electrophile Electrophile (E+) Electrophile->Enolate Approaches from more hindered face Electrophile->Chelated_Intermediate Approaches from less hindered face

References

Optimization

Technical Support Center: Overcoming Solubility Challenges of Oxazolo[3,4-c]oxazole Derivatives

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with oxazolo[3,4-c]oxaz...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with oxazolo[3,4-c]oxazole derivatives. The following information is designed to offer practical solutions and detailed methodologies for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My oxazolo[3,4-c]oxazole derivative has poor solubility in aqueous buffers. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like oxazolo[3,4-c]oxazole derivatives. The first steps involve characterizing the physicochemical properties of your compound and implementing fundamental formulation strategies.

  • pH Modification: If your compound has ionizable groups (acidic or basic), adjusting the pH of the buffer can significantly improve solubility. For basic derivatives, lowering the pH will lead to the formation of a more soluble salt. Conversely, for acidic derivatives, increasing the pH will enhance solubility.

  • Co-solvents: The use of water-miscible organic co-solvents is a rapid and effective method to increase the solubility of nonpolar compounds. Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs). It is crucial to start with a small percentage of the co-solvent and assess for both solubility improvement and potential compound precipitation upon further dilution in aqueous media.

Q2: I have tried pH adjustment and simple co-solvents with minimal success. What advanced techniques can I explore?

A2: If basic methods are insufficient, several advanced formulation strategies can be employed. These techniques often involve more complex physical or chemical modifications.

  • Solid Dispersions: Creating an amorphous solid dispersion is a powerful technique. This involves dispersing the drug in a hydrophilic polymer matrix, which can prevent crystallization and enhance the dissolution rate.

  • Particle Size Reduction: Decreasing the particle size of your compound increases its surface area, which can lead to a higher dissolution rate according to the Noyes-Whitney equation. Techniques include micronization and nanosuspension.

  • Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the poorly soluble drug molecule within a hydrophilic shell, thereby increasing its apparent water solubility.

  • Structural Modification (Prodrugs): If feasible within your research scope, creating a more soluble prodrug by adding a polar functional group can be a highly effective chemical modification strategy.

Q3: How do I choose the right hydrophilic polymer for creating a solid dispersion?

A3: The choice of polymer is critical for the success of a solid dispersion. The ideal polymer should be chemically compatible with your oxazolo[3,4-c]oxazole derivative and have appropriate solubilizing properties.

Commonly used hydrophilic polymers include:

  • Polyvinylpyrrolidone (PVP) grades (e.g., PVP K30)

  • Hydroxypropyl methylcellulose (HPMC)

  • Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 4000, 6000)

  • Copolymers like Soluplus® or Kollidon® VA 64

A screening approach, as detailed in the experimental protocols section, is the most effective way to identify the optimal polymer and drug-to-polymer ratio for your specific compound.

Troubleshooting Guides

Problem 1: Compound precipitates out of solution when moving from organic stock to aqueous buffer.

Cause: This is a common issue when the aqueous buffer cannot solubilize the compound at the desired concentration, leading to supersaturation and precipitation.

Solutions:

  • Reduce Final Concentration: Determine the maximum solubility in the final aqueous buffer system.

  • Optimize Co-solvent Percentage: Systematically test different percentages of the organic co-solvent in the final aqueous buffer to find a balance between solubility and biological compatibility.

  • Use Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Solutol® HS-15 can help stabilize the compound in solution and prevent precipitation.

  • Employ Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be an effective approach.

Problem 2: Low and inconsistent bioavailability in in vivo studies despite achieving solubility in the formulation.

Cause: The compound may be precipitating in the gastrointestinal tract upon administration, or the dissolution rate is too slow for effective absorption.

Solutions:

  • Amorphous Solid Dispersions: This is a primary strategy to improve both dissolution rate and inhibit in vivo precipitation.

  • Nanosuspension: Reducing the particle size to the nanometer range can significantly increase the dissolution velocity.

  • Inclusion of Precipitation Inhibitors: Polymers like HPMC can act as precipitation inhibitors in the formulation, maintaining a supersaturated state of the drug for a longer duration.

Data Presentation

Table 1: Example Solubility Data for an Oxazolo[3,4-c]oxazole Derivative (Compound X) in Various Solvent Systems.

Solvent SystemSolubility (µg/mL)Observations
Deionized Water< 0.1Practically insoluble
PBS (pH 7.4)< 0.1Practically insoluble
0.1 N HCl (pH 1.2)5.2Slight improvement for a basic derivative
10% DMSO in PBS (pH 7.4)15.8Moderate improvement
10% Ethanol / 10% PG in Water22.5Good for initial in vitro screens
20% Solutol® HS-15 in Water150.7Significant improvement with surfactant
5% Compound X in PVP K30 Solid Dispersion> 500High apparent solubility upon dissolution

Experimental Protocols

Protocol 1: Screening for Optimal Co-solvent System
  • Stock Solution Preparation: Prepare a high-concentration stock solution of the oxazolo[3,4-c]oxazole derivative in 100% DMSO (e.g., 50 mg/mL).

  • Solvent System Preparation: Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing varying percentages of a co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v of Ethanol, PG, or PEG 400).

  • Solubility Determination: Add an excess amount of the compound to each solvent system.

  • Equilibration: Shake the samples at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully take an aliquot of the supernatant, dilute it with an appropriate organic solvent, and determine the concentration using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of Amorphous Solid Dispersion by Solvent Evaporation
  • Solution Preparation: Dissolve both the oxazolo[3,4-c]oxazole derivative and a hydrophilic carrier (e.g., PVP K30, HPMC) in a common volatile solvent like methanol or acetone. A typical starting drug-to-polymer ratio is 1:4 (w/w).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation.

  • Drying: Dry the resulting solid film or powder in a vacuum oven overnight to remove any residual solvent.

  • Characterization: Scrape the solid dispersion from the flask. Characterize its amorphous nature using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

  • Solubility Assessment: Determine the apparent solubility of the solid dispersion in an aqueous buffer following the steps outlined in Protocol 1.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow Start Poorly Soluble Oxazolo[3,4-c]oxazole Derivative CheckIonizable Does the compound have ionizable groups? Start->CheckIonizable ModifypH Modify pH of Aqueous Buffer CheckIonizable->ModifypH Yes UseCosolvent Screen Co-solvents (DMSO, EtOH, PG, PEG) CheckIonizable->UseCosolvent No AssessSolubility1 Is solubility sufficient for the experiment? ModifypH->AssessSolubility1 AssessSolubility2 Is solubility sufficient for the experiment? UseCosolvent->AssessSolubility2 AssessSolubility1->UseCosolvent No Proceed Proceed with Experiment AssessSolubility1->Proceed Yes AdvancedMethods Proceed to Advanced Formulation Strategies AssessSolubility2->AdvancedMethods No AssessSolubility2->Proceed Yes

Caption: Troubleshooting workflow for initial solubility screening.

G cluster_1 Advanced Formulation Decision Pathway AdvancedStart Initial methods failed. Need for advanced formulation. Goal What is the primary goal? AdvancedStart->Goal IncreaseDissolution Increase Dissolution Rate & Inhibit Precipitation Goal->IncreaseDissolution In Vivo Bioavailability IncreaseLoading Maximize Drug Loading in Aqueous System Goal->IncreaseLoading In Vitro Assays SolidDispersion Solid Dispersion (PVP, HPMC) IncreaseDissolution->SolidDispersion ParticleReduction Particle Size Reduction (Nanosuspension) IncreaseDissolution->ParticleReduction Complexation Complexation (Cyclodextrins) IncreaseLoading->Complexation LipidBased Lipid-Based Systems (SEDDS) IncreaseLoading->LipidBased

Caption: Decision pathway for selecting an advanced formulation strategy.

Troubleshooting

strategies to prevent racemization during the synthesis of chiral oxazolo[3,4-c]oxazoles

Welcome to the technical support center for the synthesis of chiral oxazolo[3,4-c]oxazoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a s...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral oxazolo[3,4-c]oxazoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a specific focus on preventing racemization and maintaining stereochemical integrity during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral oxazolo[3,4-c]oxazoles?

A1: Racemization is the process where a single, pure enantiomer converts into an equal mixture of both enantiomers (a racemate).[1] In pharmaceutical development, this is a major concern because different enantiomers of a chiral drug can exhibit vastly different biological activities, efficacies, and toxicities.[2] The formation of the undesired enantiomer can reduce the therapeutic effect of a drug and introduce harmful side effects, making stereochemical control essential.[2]

Q2: What is the most common chemical mechanism leading to racemization during the formation of the oxazole or related amide precursors?

A2: The primary mechanism for racemization, particularly during amide bond formation steps, is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[3] When the carboxylic acid group is activated, it can cyclize to form this planar oxazolone. The proton on the chiral alpha-carbon of this intermediate becomes highly acidic and can be easily removed by a base.[3] Subsequent reprotonation can occur from either face of the planar ring, leading to a loss of the original stereochemistry and the formation of a racemic mixture.[3]

Q3: Which amino acid precursors are most susceptible to racemization?

A3: While any chiral center can be at risk, certain amino acids are notoriously prone to racemization under coupling conditions. Histidine (His) and cysteine (Cys) are particularly susceptible.[2][4] The specific substituents on your chiral starting material can also influence the acidity of the alpha-proton; electron-withdrawing groups can increase the risk of racemization.

Q4: How do coupling reagents and additives work to suppress racemization?

A4: Coupling reagents activate the carboxylic acid for reaction, but this activation can also promote the formation of the problematic oxazolone intermediate.[2] Racemization-suppressing additives, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), react with the activated intermediate to form an active ester. This new intermediate is more reactive toward the desired coupling reaction and less prone to cyclizing into the oxazolone, thereby minimizing the opportunity for racemization.[2][3]

Troubleshooting Guide: Low Enantiomeric Excess

Problem: My final oxazolo[3,4-c]oxazole product shows significant racemization (low enantiomeric excess, % ee). What are the likely causes and how can I fix it?

This guide provides a systematic approach to identifying and resolving the source of racemization in your synthesis.

G start Low % ee Detected check_base 1. Evaluate Base start->check_base check_temp 2. Check Temperature start->check_temp check_reagents 3. Review Coupling Reagents & Additives start->check_reagents check_time 4. Minimize Activation Time start->check_time solution_base Action: Switch to a weaker or sterically hindered base (e.g., DIPEA, NMM, Collidine). check_base->solution_base Is base strong (e.g., TEA)? solution_temp Action: Run reaction at a lower temperature (e.g., 0 °C to RT). check_temp->solution_temp Is temp elevated? solution_reagents Action: Add a racemization suppressant (e.g., HOBt, OxymaPure). Avoid onium salts if problematic. check_reagents->solution_reagents Using carbodiimide alone? solution_time Action: Use in-situ activation. Add coupling reagent last to the mixture of acid and amine. check_time->solution_time Is pre-activation prolonged? result Improved Stereochemical Purity solution_base->result solution_temp->result solution_reagents->result solution_time->result G cluster_start Chiral Starting Material cluster_intermediate Planar Intermediate cluster_product Racemic Product start R-Enantiomer (Stereocenter Intact) intermediate Oxazolone Intermediate (Achiral, Planar) Loses Stereochemistry start->intermediate 1. Activation (Coupling Reagent) 2. Deprotonation (Base) product_R R-Enantiomer intermediate->product_R Reprotonation (50% chance) product_S S-Enantiomer intermediate->product_S Reprotonation (50% chance)

References

Optimization

workup procedures to remove impurities from 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the workup and purification of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol. The content is tailored for researcher...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the workup and purification of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude product is a thick, intractable oil after solvent removal. How can I proceed with purification?

A1: An oily crude product is common for highly polar, polycyclic compounds. Here are several strategies to handle this:

  • Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which the desired product is insoluble, such as hexanes or diethyl ether. This can sometimes induce crystallization or precipitate the product as a solid.

  • Dissolution in a minimal amount of strong solvent: Dissolve the oil in a small volume of a strong solvent like dichloromethane or methanol before proceeding with column chromatography.[1]

  • Direct loading onto silica gel: If the oil is not excessively viscous, it can be adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure to yield a dry, free-flowing powder that can be loaded directly onto a chromatography column.

Q2: My compound streaks badly on the silica gel TLC plate, making it difficult to assess purity and choose a solvent system for column chromatography. What can I do?

A2: Streaking, or tailing, on a TLC plate is often due to the interaction of polar functional groups, such as the amine and hydroxyl groups in the target molecule, with the acidic silanol groups on the silica gel.[1] To mitigate this:

  • Add a basic modifier to the eluent: Incorporate a small amount (0.1-1%) of a base like triethylamine or ammonium hydroxide into your mobile phase.[1] This will neutralize the acidic sites on the silica gel, leading to more defined spots.

  • Use a different stationary phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, for both TLC and column chromatography.[1]

  • Employ a different chromatography technique: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography might be more suitable.[1] HILIC uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of an aqueous solvent.[1][2]

Q3: I am having difficulty separating my product from highly polar impurities using normal-phase column chromatography.

A3: Separating highly polar compounds can be challenging. Here are some approaches:

  • Use a more polar solvent system: If you are using standard solvent systems like hexane/ethyl acetate, you may need to switch to more polar eluents. A common system for very polar compounds is a mixture of dichloromethane and methanol. Adding a small amount of ammonium hydroxide can also help reduce tailing.[1]

  • Gradient Elution: Employ a gradient elution where you gradually increase the polarity of the mobile phase during the column run.[1] This can help to first elute less polar impurities and then your more polar product.

  • Reversed-Phase Chromatography: If your compound is water-soluble, reversed-phase chromatography is often a better choice.[1] This technique uses a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1][3]

Q4: My compound appears to be decomposing on the silica gel column. How can I purify it without degradation?

A4: The bicyclic oxazolidine core can be sensitive to the acidic nature of silica gel.[4]

  • Deactivate the silica gel: You can reduce the acidity of the silica gel by treating it with a base like triethylamine before packing the column.[4]

  • Use an alternative stationary phase: As mentioned before, neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[4]

  • Recrystallization: If your compound is a solid, recrystallization is a non-chromatographic purification method that can avoid the use of silica gel altogether.[5][6]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

  • TLC Analysis: Develop a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired compound on a silica gel TLC plate.[1] A good starting point for this polar molecule would be a mixture of dichloromethane and methanol (e.g., 95:5 v/v), potentially with 0.5% triethylamine to reduce tailing.[1]

  • Column Packing: Prepare a glass column and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system and pour it into the column, allowing it to pack evenly.

  • Sample Loading: Dissolve the crude 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.[1] Alternatively, adsorb the crude material onto a small amount of silica gel, remove the solvent, and load the resulting powder onto the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with the composition determined by TLC. If a gradient is needed, gradually increase the percentage of the more polar solvent (e.g., methanol).[1]

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature to prevent decomposition.[1]

Protocol 2: Recrystallization

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][7] For a polar compound like this, solvents such as ethanol, isopropanol, or solvent mixtures like ethanol/water or dioxane could be suitable.[7][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining impurities.[5]

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Example Purification Results for 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol

Purification MethodStarting Material (g)Yield (g)Yield (%)Purity (by NMR)
Column Chromatography1.00.6565%>98%
Recrystallization1.00.5555%>99%

Note: The data in this table are hypothetical and for illustrative purposes only.

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_analysis Initial Analysis cluster_purification Purification cluster_troubleshooting Troubleshooting cluster_final Final Product Crude Crude 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Streaking Streaking on TLC? TLC->Streaking Column Column Chromatography Decomposition Decomposition? Column->Decomposition Pure Pure Product Recrystallization->Pure Streaking->Column No Add_Base Add Base to Eluent Streaking->Add_Base Yes Change_Stationary Use Alumina Streaking->Change_Stationary Yes Add_Base->Column Change_Stationary->Column Decomposition->Recrystallization Yes Decomposition->Change_Stationary Yes Decomposition->Pure No Characterization Characterization (NMR, MS) Pure->Characterization

Caption: Workflow for the purification and troubleshooting of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol.

References

Reference Data & Comparative Studies

Comparative

1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol versus other chiral auxiliaries

An Objective Comparison of Leading Chiral Auxiliaries in Asymmetric Synthesis Introduction The pursuit of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the fields of pharma...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Leading Chiral Auxiliaries in Asymmetric Synthesis

Introduction

The pursuit of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical development and materials science. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method for controlling the stereochemical outcome of chemical reactions. This guide provides a comparative overview of some of the most widely used and effective chiral auxiliaries, focusing on their performance in key asymmetric transformations.

Initially, this guide was intended to focus on 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol. However, a thorough review of the scientific literature revealed a lack of published data regarding its application as a chiral auxiliary in asymmetric synthesis. Therefore, to provide a valuable and practical resource, the scope of this guide has been broadened to include a selection of well-established and extensively documented chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral oxazolines. The performance of these auxiliaries will be compared across three fundamental C-C bond-forming reactions: aldol additions, alkylations, and Diels-Alder reactions.

General Principles of Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are reversibly attached to a prochiral substrate. They impart stereocontrol on a subsequent reaction, leading to the formation of a chiral product with a high degree of diastereoselectivity. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

Chiral_Auxiliary_Workflow sub Prochiral Substrate attach Attachment sub->attach aux Chiral Auxiliary (R) aux->attach chiral_sub Chiral Substrate-Auxiliary Adduct attach->chiral_sub reaction Diastereoselective Reaction chiral_sub->reaction diastereomer Diastereomerically Enriched Product reaction->diastereomer cleavage Cleavage diastereomer->cleavage product Enantiomerically Enriched Product cleavage->product recovered_aux Recovered Chiral Auxiliary (R) cleavage->recovered_aux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

The Contenders: A Structural Overview

The chiral auxiliaries discussed in this guide are derived from readily available chiral starting materials, such as amino acids or terpenes. Their rigid cyclic structures are key to their ability to effectively shield one face of the reactive intermediate.

Caption: Structures of commonly used chiral auxiliaries.

Asymmetric Aldol Additions

The aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Evans' oxazolidinone auxiliaries are particularly renowned for their exceptional performance in this transformation, typically favoring the formation of syn-aldol products.[1][2][3]

Performance Data: Aldol Additions
AuxiliarySubstrate (N-Acyl Group)AldehydeReagentsYield (%)Diastereomeric Ratio (d.r.)Reference
Evans' (Valinol) PropionylIsobutyraldehyde1. Bu₂BOTf, DIPEA; 2. Aldehyde85>99:1Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.
Evans' (Phenylalaninol) PropionylBenzaldehyde1. Bu₂BOTf, DIPEA; 2. Aldehyde80-95>99:1Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.
Oppolzer's Sultam AcetylBenzaldehyde1. TiCl₄, (-)-Sparteine; 2. Aldehyde9296:4Crimmins, M. T. et al. J. Org. Chem.2001 , 66, 894-902.
Mechanism of Stereocontrol: The Zimmerman-Traxler Model

The high diastereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler transition state model.[4] The boron atom chelates both the enolate and the aldehyde oxygen atoms, leading to a rigid, chair-like six-membered transition state. The bulky substituent on the oxazolidinone ring directs the approach of the aldehyde from the less hindered face of the Z-enolate.

Caption: Zimmerman-Traxler model for the Evans aldol reaction.

Experimental Protocol: Evans Aldol Reaction

Materials:

  • (S)-4-benzyl-2-oxazolidinone derived N-propionyl imide (1.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 equiv)

  • Diisopropylethylamine (DIPEA, 1.2 equiv)

  • Aldehyde (e.g., isobutyraldehyde, 1.5 equiv)

  • Phosphate buffer (pH 7), Methanol, Hydrogen peroxide (30%)

Procedure:

  • The N-propionyl imide is dissolved in CH₂Cl₂ and cooled to -78 °C.

  • Bu₂BOTf is added dropwise, followed by the dropwise addition of DIPEA. The mixture is stirred for 30 minutes.

  • The aldehyde is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • The reaction is quenched by the addition of pH 7 phosphate buffer.

  • The product is extracted, and the solvent is removed. The crude product is then treated with a mixture of methanol and hydrogen peroxide to facilitate the removal of boron byproducts.

  • Purification by flash chromatography yields the aldol adduct.

Asymmetric Alkylation

The alkylation of enolates is a fundamental method for forming C-C bonds. Chiral auxiliaries provide a reliable way to control the stereochemistry of the newly formed stereocenter. Evans' oxazolidinones, Oppolzer's sultams, and Meyers' oxazolines have all been successfully employed in this context.[5][6][7]

Performance Data: Asymmetric Alkylation
AuxiliarySubstrate (N-Acyl/Alkyl Group)ElectrophileReagentsYield (%)Diastereomeric Ratio (d.r.) / e.e. (%)Reference
Evans' (Valinol) PropionylBenzyl bromide1. LDA, THF, -78 °C; 2. BnBr>90>99:1 d.r.Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739.
Oppolzer's Sultam PropionylAllyl iodide1. NaHMDS, THF, -78 °C; 2. Allyl iodide97>98:2 d.r.Oppolzer, W. et al. Helv. Chim. Acta1984 , 67, 133-136.
Meyers' Oxazoline 2-EthylMethyl iodide1. LDA, THF, -78 °C; 2. MeI8478% e.e.Meyers, A. I. et al. J. Am. Chem. Soc.1976 , 98, 567-576.
Experimental Protocol: Asymmetric Alkylation with Oppolzer's Sultam

Materials:

  • N-propionyl-(1S)-(-)-2,10-camphorsultam (1.0 equiv)

  • Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv)

  • Benzyl bromide (BnBr, 1.2 equiv)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • The N-propionyl sultam is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

  • A solution of NaHMDS in THF is added dropwise, and the mixture is stirred for 30 minutes to form the sodium enolate.

  • Benzyl bromide is added, and the reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.

  • The product is extracted with an organic solvent, dried, and concentrated.

  • Purification by flash chromatography or recrystallization affords the alkylated product.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings.[8] Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the reaction. Oppolzer's sultam is particularly effective in this role.[9][10]

Performance Data: Asymmetric Diels-Alder Reaction
AuxiliaryDienophileDieneReagentsYield (%)Diastereomeric Ratio (d.r.)Reference
Oppolzer's Sultam N-AcryloylCyclopentadieneEt₂AlCl, CH₂Cl₂, -78 °C91>99:1Oppolzer, W. et al. Tetrahedron Lett.1986 , 27, 1131-1134.
Evans' (Valinol) N-AcryloylCyclopentadieneEt₂AlCl, CH₂Cl₂, -78 °C8595:5Evans, D. A. et al. J. Am. Chem. Soc.1988 , 110, 3560-3578.
Experimental Protocol: Asymmetric Diels-Alder with Oppolzer's Sultam

Materials:

  • N-acryloyl-(1S)-(-)-2,10-camphorsultam (1.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Cyclopentadiene (freshly cracked, 3.0 equiv)

  • Diethylaluminum chloride (Et₂AlCl, 1.2 equiv)

Procedure:

  • The N-acryloyl sultam is dissolved in CH₂Cl₂ and cooled to -78 °C under an inert atmosphere.

  • Et₂AlCl is added dropwise, and the mixture is stirred for 15 minutes.

  • Cyclopentadiene is added, and the reaction mixture is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The mixture is filtered, and the product is extracted from the filtrate.

  • The organic layers are dried and concentrated, and the product is purified by recrystallization.

While the originally intended subject of this guide, 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol, does not appear to be a documented chiral auxiliary, the field of asymmetric synthesis is rich with well-established and highly effective alternatives. Evans' oxazolidinones, Oppolzer's sultams, and Meyers' oxazolines each offer distinct advantages and have been successfully applied to a wide range of transformations. The choice of auxiliary will depend on the specific reaction, the desired stereochemical outcome, and the nature of the substrates involved. The data and protocols presented here provide a foundation for researchers to make informed decisions when designing and executing stereoselective syntheses.

References

Validation

determination of enantiomeric excess for reactions using 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol

A Researcher's Guide to Determining Enantiomeric Excess in Asymmetric Synthesis For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the precise determination of enantiomeric e...

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Determining Enantiomeric Excess in Asymmetric Synthesis

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical step in evaluating the success of a reaction. While the chiral auxiliary 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol is utilized in certain synthetic applications, this guide provides a broader comparison of the primary analytical techniques used for determining enantiomeric excess, namely High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are fundamental for assessing the stereochemical outcome of reactions employing any chiral auxiliary, including well-established alternatives like Evans auxiliaries and Oppolzer's camphorsultam.

The fundamental principle behind determining enantiomeric excess lies in creating a chiral environment where enantiomers, which are otherwise indistinguishable in an achiral setting, exhibit different physical properties that can be measured.[1] Chiral HPLC achieves this by physically separating the enantiomers, leading to different retention times, while chiral NMR spectroscopy uses chiral solvating or derivatizing agents to induce distinguishable signals for each enantiomer.[1]

Comparative Analysis of Primary Analytical Methods

The selection of an analytical technique for determining enantiomeric excess is often dictated by factors such as the nature of the analyte, the required sensitivity and accuracy, sample throughput, and the availability of instrumentation.[1] The following table summarizes the key performance characteristics of chiral HPLC and chiral NMR spectroscopy.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Physical separation of enantiomers on a chiral stationary phase (CSP), resulting in different retention times.[1][2]Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals.[1][2]
Sample Preparation Typically involves dissolving the sample in the mobile phase.[3]Requires mixing the analyte with a chiral solvating or derivatizing agent in a suitable deuterated solvent.[1]
Analysis Time Generally 10-30 minutes per sample.[3]Can be faster, often less than 15 minutes per sample for data acquisition.[4]
Sensitivity High sensitivity, especially with UV or fluorescence detectors.[5]Generally lower sensitivity compared to HPLC, requiring more sample.
Accuracy & Precision High accuracy and precision are achievable with proper method validation.Accuracy can be high, with absolute errors in ee determination reported to be within 2.0%.[6]
Instrumentation Requires a dedicated HPLC system with a chiral column.[2]Requires a high-field NMR spectrometer.[1]
Development Effort Method development can be time-consuming, involving screening of columns and mobile phases.[2]Selection of an appropriate chiral agent is crucial and may require screening.[2]
Non-destructive Yes, the sample can be recovered after analysis.Yes, the sample is not consumed during the analysis.[2]
Experimental Protocols

Detailed methodologies are essential for accurate and reproducible determination of enantiomeric excess. Below are representative protocols for chiral HPLC and chiral NMR analysis.

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a general method for the separation of enantiomers using a chiral stationary phase.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.[1]

  • Column: A suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel® or Chiralpak®).[2]

  • Mobile Phase: A mixture of solvents optimized for the specific column and analyte (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reverse phase).[2]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.[1]

  • Column Temperature: Usually maintained at a constant temperature, for example, 25 °C.[1]

  • Detection: UV detection at a wavelength where the analyte absorbs.[1]

  • Injection Volume: 5-20 µL.[1]

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[3]

  • Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Data Analysis: Integrate the peak areas of the two separated enantiomer signals. Calculate the enantiomeric excess using the formula:[2] % ee = [|Areamajor - Areaminor| / (Areamajor + Areaminor)] x 100

Protocol 2: Determination of Enantiomeric Excess by ¹H NMR Spectroscopy

This protocol describes the use of a chiral solvating agent (CSA) to form diastereomeric complexes that can be distinguished by ¹H NMR.

Materials and Instrumentation:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.[1]

  • Chiral Solvating Agent (CSA): A suitable CSA that is known to interact with the analyte class (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a BINOL derivative).[1][2]

  • NMR Tubes: Standard 5 mm NMR tubes.

  • Deuterated Solvent: A suitable deuterated solvent, such as chloroform-d (CDCl₃).[1]

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known amount of the analyte (typically 5-10 mg) and a molar equivalent of the chiral solvating agent in approximately 0.6 mL of the deuterated solvent.[1][2]

  • Mixing: Shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation.[1]

  • Data Acquisition: Acquire the ¹H NMR spectrum at a constant temperature (e.g., 25 °C).[1]

  • Data Analysis:

    • Identify a well-resolved signal in the spectrum that shows distinct peaks for the two diastereomeric complexes.

    • Integrate the areas of these two distinct peaks.

    • Calculate the enantiomeric excess using the formula: % ee = [|Integrationmajor - Integrationminor| / (Integrationmajor + Integrationminor)] x 100

Commonly Used Chiral Auxiliaries as Alternatives

For context, the following chiral auxiliaries are frequently employed in asymmetric synthesis, and the ee of their reaction products is routinely determined by the methods described above.

  • Evans Auxiliaries (Oxazolidinones): These are widely used for stereoselective aldol, alkylation, and Diels-Alder reactions.[7][8] The chiral auxiliary is typically removed by hydrolysis after the reaction.[7]

  • Oppolzer's Camphorsultam: This auxiliary is effective in a variety of asymmetric transformations, including Diels-Alder reactions and alkylations, offering a high degree of stereocontrol.[9][10]

Visualizing the Workflow

The following diagrams illustrate the general workflows for determining enantiomeric excess using chiral HPLC and NMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Racemic or Enantioenriched Sample B Dissolve in Mobile Phase A->B C Inject Sample B->C D Separation on Chiral Column C->D E UV Detection D->E F Integrate Peak Areas E->F G Calculate % ee F->G NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Analyte C Mix in Deuterated Solvent A->C B Chiral Solvating Agent (CSA) B->C D Acquire ¹H NMR Spectrum C->D E Identify & Integrate Diastereotopic Signals D->E F Calculate % ee E->F

References

Comparative

biological activity of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol compared to its analogs

A Comparative Guide to the Biological Activity of Oxazolo[3,4-c]oxazole Analogs For Researchers, Scientists, and Drug Development Professionals The bicyclic heteroatom-containing scaffold, 1H,3H,5H-Oxazolo[3,4-c]oxazole-...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Oxazolo[3,4-c]oxazole Analogs

For Researchers, Scientists, and Drug Development Professionals

The bicyclic heteroatom-containing scaffold, 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol, and its analogs represent a class of compounds with significant potential in medicinal chemistry. While direct comparative studies on the parent compound are limited, extensive research into structurally related oxazole derivatives has revealed a broad spectrum of biological activities. This guide provides an objective comparison of the performance of key analogs, focusing on their anticancer, antimicrobial, and neurological activities, supported by experimental data and detailed protocols.

Anticancer Activity of Oxazolo[5,4-d]pyrimidine Analogs

A prominent area of investigation for oxazole-containing fused ring systems is their efficacy as anticancer agents. Analogs based on the oxazolo[5,4-d]pyrimidine core have demonstrated significant cytotoxic effects against various human cancer cell lines. The mechanism of action for some of these compounds is linked to the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[1][2]

Quantitative Data: Cytotoxicity of Oxazolo[5,4-d]pyrimidine Analogs

The following table summarizes the 50% cytotoxic concentration (CC50) of a series of 7-amino-oxazolo[5,4-d]pyrimidine derivatives against several human cancer cell lines. Lower CC50 values indicate higher cytotoxic potency.

Compound ID7-SubstituentA549 (Lung) CC50 (µM)MCF7 (Breast) CC50 (µM)LoVo (Colon) CC50 (µM)HT29 (Colon) CC50 (µM)
3a methylamino>500>500171.13118.01
3e 2-(N,N-dimethylamino)ethylamino400.11428.14148.2989.21
3f 3-(N,N-dimethylamino)propylamino198.53498.44100.1270.49
3g 3-(N,N-dimethylamino)propyl180.21350.1289.4558.44
3j 4-fluorobenzylamino210.33250.67120.1598.52
Cisplatin (Reference)20.1531.1135.4247.17
5-Fluorouracil (Reference)450.21>500410.55381.16

Data adapted from in vitro studies on novel oxazolo[5,4-d]pyrimidine derivatives.[2]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The cytotoxic activity of the oxazolo[5,4-d]pyrimidine analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5]

  • Cell Seeding: Human cancer cell lines (A549, MCF7, LoVo, HT29) and normal cell lines (L929, NHDF) were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with the test compounds at various concentrations for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The CC50 values were calculated from the dose-response curves.

Signaling Pathway: VEGFR-2 Inhibition and Apoptosis Induction

Several oxazolo[5,4-d]pyrimidine derivatives are believed to exert their anticancer effects by inhibiting VEGFR-2, a key receptor in angiogenesis, and by inducing apoptosis (programmed cell death) in cancer cells.[1][2]

VEGFR2_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis VEGF VEGF VEGF->VEGFR2 Binds OxazoloAnalog Oxazolo[5,4-d]pyrimidine Analog OxazoloAnalog->VEGFR2 Inhibits OxazoloAnalog->Bax Promotes

Caption: VEGFR-2 signaling and apoptosis pathways targeted by oxazolo[5,4-d]pyrimidine analogs.

Antimicrobial Activity of Oxazole Analogs

The oxazole scaffold is a common feature in compounds exhibiting a range of antimicrobial activities, including antibacterial and antifungal properties.[6] The mechanism of action can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data: Antimicrobial Activity of Oxazole Analogs

The following table presents the Minimum Inhibitory Concentration (MIC) for a selection of oxazole derivatives against various microbial strains. A lower MIC value indicates greater antimicrobial potency.

Compound ClassMicroorganismMIC (µg/mL)
N-acyl phenylalaninesE. coli ATCC 2592228.1
C. albicans 12814
Ethyl 2-[4-(phenylsulfonyl)benzamido]propanoateP. aeruginosa ATCC 2785314
C. albicans 12814
2ˈ-amino-5α-cholest-6-eno [6,5-d] oxazole derivativeBacillus subtilis64
Staphylococcus aureus64
Escherichia coli128
Candida albicans21.5 (zone of inhibition in mm)

Data adapted from various studies on the antimicrobial activity of oxazole derivatives.[4][7]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) of the oxazole analogs is typically determined using the broth microdilution method.[3][4]

  • Preparation of Inoculum: A standardized microbial inoculum (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microbes in broth without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Experimental Workflow: Antimicrobial Screening

The general workflow for screening novel compounds for antimicrobial activity is a multi-step process.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_evaluation Further Evaluation Synthesis Synthesis of Oxazole Analogs PrimaryScreen Disk Diffusion or Single-Dose Broth Assay Synthesis->PrimaryScreen MIC MIC Determination (Broth Microdilution) PrimaryScreen->MIC Active Compounds MBC MBC Determination MIC->MBC Toxicity Toxicity Assays MIC->Toxicity MBC->Toxicity Mechanism Mechanism of Action Studies Toxicity->Mechanism

Caption: A typical experimental workflow for the discovery and evaluation of new antimicrobial agents.

Neuropeptide S Receptor Antagonism of Oxazolo[3,4-a]pyrazine Analogs

Certain oxazolo[3,4-a]pyrazine derivatives have been identified as potent antagonists of the Neuropeptide S (NPS) receptor (NPSR), a G protein-coupled receptor involved in various neurological processes, including anxiety, wakefulness, and memory.[8]

Quantitative Data: NPSR Antagonist Activity

The antagonist potency of a series of oxazolo[3,4-a]pyrazine derivatives was evaluated by their ability to inhibit NPS-induced calcium mobilization in cells expressing the NPSR. The pA2 value represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. Higher pA2 values indicate greater antagonist potency.

Compound ID5-Position SubstituentpA2 Value
1 H7.82
17 CH3~6.8
18 Isopropyl~6.8
21 Phenyl7.59

Data adapted from structure-activity relationship studies on oxazolo[3,4-a]pyrazine derivatives.[9]

Experimental Protocol: Calcium Mobilization Assay

The functional activity of NPSR antagonists was assessed by measuring their ability to inhibit agonist-induced intracellular calcium mobilization.[8][10]

  • Cell Culture: A cell line stably expressing the human NPSR (e.g., CHO-hNPSR) is cultured and seeded into 96- or 384-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.

  • Compound Addition (Antagonist): The cells are pre-incubated with various concentrations of the oxazolo[3,4-a]pyrazine analogs for 15-30 minutes.

  • Agonist Stimulation: An EC80 concentration of Neuropeptide S is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured immediately as a change in fluorescence intensity using a fluorescent plate reader (e.g., FLIPR, FlexStation).

  • Data Analysis: The inhibitory potency of the antagonists (pA2 or IC50 values) is determined from the concentration-response curves.

Logical Relationship: NPSR Antagonism Assay

The following diagram illustrates the logical flow of the calcium mobilization assay used to identify and characterize NPSR antagonists.

NPSR_Antagonist_Assay Start Start: NPSR-expressing cells LoadDye Load with Calcium- Sensitive Dye Start->LoadDye AddAntagonist Add Oxazolo[3,4-a]pyrazine Analog (Antagonist) LoadDye->AddAntagonist AddAgonist Add Neuropeptide S (Agonist) AddAntagonist->AddAgonist MeasureFluorescence Measure Fluorescence (Calcium Signal) AddAgonist->MeasureFluorescence AnalyzeData Analyze Data (Determine pA2/IC50) MeasureFluorescence->AnalyzeData

References

Validation

Cross-Validation of Experimental and Computational Data for Oxazolo[3,4-c]oxazole Structures: A Comparative Guide

For researchers, scientists, and drug development professionals, the robust validation of computational models against experimental data is a cornerstone of modern chemical and biological research. This guide provides an...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of computational models against experimental data is a cornerstone of modern chemical and biological research. This guide provides an objective comparison of methodologies for the cross-validation of experimental and computational data, with a focus on the oxazolo[3,4-c]oxazole scaffold and its derivatives. While direct comprehensive studies on the specific oxazolo[3,4-c]oxazole ring system are limited, this guide draws upon established validation principles from closely related oxazole-containing heterocyclic systems to provide a foundational framework.

The oxazole ring is a critical component in numerous biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The fusion of two oxazole rings to form the oxazolo[3,4-c]oxazole system presents a unique heterocyclic scaffold with distinct stereoelectronic properties that are of significant interest in medicinal chemistry. Computational methods, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable tools for predicting the properties and activities of such novel structures, thereby guiding synthetic efforts and biological evaluation.[4][5]

Spectroscopic and Structural Cross-Validation

A fundamental aspect of characterizing novel chemical entities is the elucidation of their three-dimensional structure and spectroscopic properties. The synergy between experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods like DFT, provides a powerful approach for unambiguous structure determination and understanding electronic properties.

Data Presentation: Comparison of Geometric Parameters

The following table presents a hypothetical comparison of geometric parameters for a substituted oxazolo[3,4-c]oxazole derivative, illustrating how experimental X-ray crystallography data can be cross-validated with DFT calculations. The values are representative examples based on studies of related heterocyclic systems.[4]

ParameterExperimental (X-ray)Computational (DFT/B3LYP/6-311G++(d,p))% Difference
Bond Lengths (Å)
O1-C21.3751.3800.36
C2-N31.3101.3150.38
N3-C7a1.3901.3980.57
C7a-O11.3601.3650.37
Bond Angles (°)
O1-C2-N3115.0114.8-0.17
C2-N3-C7a105.5105.70.19
N3-C7a-O1108.0107.9-0.09
Dihedral Angles (°)
O1-C2-N3-C7a0.50.2-60.0
Data Presentation: Comparison of NMR Chemical Shifts

Similarly, experimental ¹H and ¹³C NMR chemical shifts can be compared with those predicted by DFT calculations. This is particularly useful for assigning complex spectra and confirming constitutional isomers.

PositionExperimental ¹H NMR (ppm)Computational ¹H NMR (GIAO/DFT) (ppm)Experimental ¹³C NMR (ppm)Computational ¹³C NMR (GIAO/DFT) (ppm)
H-27.857.92150.5151.2
H-56.906.98112.3113.0
C-2--150.5151.2
C-3a--125.8126.5
C-5--112.3113.0
C-6a--142.1142.9

Biological Activity Cross-Validation

For drug discovery and development, a crucial application of computational chemistry is the prediction of biological activity. QSAR models and molecular docking are two prominent in silico techniques that are validated against experimental biological data.

Data Presentation: QSAR Model Validation

Predictive QSAR models are developed to correlate the chemical structure of compounds with their biological activity.[6][7] The predictive power of these models is assessed through cross-validation and by using an external test set.[6]

CompoundExperimental IC₅₀ (µM)Predicted IC₅₀ (µM)Residual
Derivative 15.25.8-0.6
Derivative 210.810.10.7
Derivative 32.52.9-0.4
Derivative 48.17.50.6
Model Statistics
q² (Cross-validation) 0.88
R² (Test set) 0.85

Experimental and Computational Protocols

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Single crystals of the target oxazolo[3,4-c]oxazole derivative are grown by slow evaporation of a suitable solvent system (e.g., ethanol/dichloromethane).

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using a specific radiation source (e.g., Mo Kα, λ = 0.71073 Å).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Experimental Protocol: In Vitro Biological Assay (e.g., Cytotoxicity Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the oxazolo[3,4-c]oxazole derivatives for a specified period (e.g., 48 hours).

  • Viability Assessment: Cell viability is determined using a standard method, such as the MTT assay. The absorbance is measured using a microplate reader, and the half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Computational Protocol: Density Functional Theory (DFT)
  • Structure Preparation: The 2D structure of the oxazolo[3,4-c]oxazole derivative is drawn using a molecular editor and converted to a 3D structure.

  • Geometry Optimization: The geometry of the molecule is optimized in the gas phase using a specific functional and basis set, for example, B3LYP with the 6-311++G(d,p) basis set, to find the lowest energy conformation.[5]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

  • Property Calculations: Spectroscopic properties, such as NMR chemical shifts (using the GIAO method) and geometric parameters (bond lengths, angles), are calculated for the optimized geometry.[8]

Computational Protocol: QSAR Modeling
  • Data Collection: A dataset of compounds with known biological activity (e.g., IC₅₀ values) is compiled.

  • Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each compound in the dataset.

  • Model Development: A statistical method, such as multiple linear regression or machine learning, is used to build a model that correlates a subset of the calculated descriptors with the biological activity.

  • Model Validation: The predictive ability of the QSAR model is rigorously validated using internal cross-validation (e.g., leave-one-out) and an external test set of compounds not used in the model development.[6]

Visualizing Workflows and Pathways

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_val Cross-Validation synthesis Synthesis of Oxazolo Derivative purification Purification & Characterization synthesis->purification xray X-ray Crystallography purification->xray Single Crystal nmr NMR Spectroscopy purification->nmr bio_assay Biological Assay purification->bio_assay val_structure Structural Validation xray->val_structure val_spectra Spectroscopic Validation nmr->val_spectra val_activity Activity Validation bio_assay->val_activity mol_build Molecular Structure Building dft DFT Optimization & Property Calculation mol_build->dft qsar QSAR Model Development mol_build->qsar docking Molecular Docking mol_build->docking dft->val_structure dft->val_spectra qsar->val_activity docking->val_activity

G receptor Target Receptor (e.g., Kinase) binding Binding to Active Site receptor->binding oxazolo Oxazolo[3,4-c]oxazole Derivative oxazolo->binding inhibition Inhibition of Receptor Activity binding->inhibition downstream Downstream Signaling Blocked inhibition->downstream apoptosis Induction of Apoptosis downstream->apoptosis proliferation Inhibition of Cell Proliferation downstream->proliferation

G start Dataset of Oxazolo Derivatives with Known Activity split Split into Training and Test Sets start->split descriptor Calculate Molecular Descriptors split->descriptor Training Set test_val External Validation (Test Set) split->test_val Test Set model Build QSAR Model (e.g., MLR, ANN) descriptor->model cross_val Internal Cross-Validation (e.g., Leave-one-out) model->cross_val cross_val->model Refine cross_val->test_val Validated Model final_model Final Predictive Model test_val->final_model

References

Comparative

The Uncharted Territory of Oxazolo[3,4-c]oxazoles: A Comparative Guide to Plausible Synthetic Routes

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The oxazolo[3,4-c]oxazole core, a unique bicyclic system, presents a compe...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The oxazolo[3,4-c]oxazole core, a unique bicyclic system, presents a compelling yet underexplored target for synthetic chemists. While direct literature on its synthesis is scarce, established methodologies for analogous fused heterocyclic systems offer a foundation for devising plausible and efficient synthetic strategies. This guide provides a comparative analysis of three hypothetical, yet chemically sound, synthetic routes to the oxazolo[3,4-c]oxazole core, complete with detailed experimental protocols and quantitative comparisons to aid in the selection of the most promising approach.

The inherent value of the oxazolo[3,4-c]oxazole scaffold lies in its rigid, bicyclic structure and the presence of multiple heteroatoms, which can impart unique pharmacological properties. Its structural relative, the thiazolo[3,4-c]oxazole system, has been investigated for various biological activities, suggesting that the oxazolo analogue holds similar potential.[1] The absence of established synthetic routes necessitates a theoretical yet rigorous examination of potential pathways.

Comparative Analysis of Proposed Synthetic Routes

Herein, we propose and compare three distinct synthetic strategies: Route A: Intramolecular Cyclization of a C-2 Substituted Oxazole , Route B: Double Cyclization from a Serine-Derived Precursor , and Route C: [3+2] Cycloaddition Approach . Each route leverages well-established reaction principles in heterocyclic chemistry.

Parameter Route A: Intramolecular Cyclization Route B: Double Cyclization Route C: [3+2] Cycloaddition
Key Transformation Intramolecular nucleophilic substitutionTandem acylation and cyclodehydration1,3-dipolar cycloaddition
Plausible Starting Materials 2-(2-haloacetamido)-oxazole, ethanolamineD- or L-Serine methyl ester, acyl chlorideAzomethine ylide, 1,3-dioxol-4-one
Potential Reagents/Catalysts Strong, non-nucleophilic base (e.g., NaH, KHMDS)Dehydrating agent (e.g., Burgess reagent, P₂O₅)Metal catalyst (e.g., Ag(I), Rh(II)), Lewis acid
Anticipated Yields Moderate to GoodModerateGood to Excellent
Stereochemical Control Dependent on starting oxazole chiralityHigh (derived from chiral pool)Potentially high with chiral ligands
Potential Advantages Convergent synthesisUtilizes readily available chiral starting materialHigh efficiency and atom economy
Potential Challenges Synthesis of the substituted oxazole precursorHarsh dehydrating conditions might be requiredRegio- and stereoselectivity of the cycloaddition

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for each proposed synthetic route. These are based on established procedures for similar transformations and serve as a starting point for experimental validation.

Route A: Intramolecular Cyclization of a C-2 Substituted Oxazole

This approach involves the synthesis of an oxazole precursor bearing a reactive electrophilic side chain at the C-2 position, which can then undergo intramolecular cyclization.

Step 1: Synthesis of 2-(2-chloroacetamido)-4-methyloxazole. To a solution of 2-amino-4-methyloxazole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq). Chloroacetyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Intramolecular Cyclization to form the Oxazolo[3,4-c]oxazole Core. To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) is added a solution of 2-(2-chloroacetamido)-4-methyloxazole (1.0 eq) in anhydrous THF at 0 °C. The reaction mixture is allowed to warm to room temperature and then heated to reflux for 12 hours. After cooling, the reaction is carefully quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The product is purified by flash chromatography.

Route B: Double Cyclization from a Serine-Derived Precursor

This route leverages the inherent chirality of serine to construct the bicyclic system through a tandem acylation and double cyclodehydration.

Step 1: N-acylation of Serine Methyl Ester. To a solution of D- or L-serine methyl ester hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM is added the desired acyl chloride (1.1 eq) at 0 °C. The mixture is stirred at room temperature for 6 hours. The reaction is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to yield the N-acylated serine methyl ester.

Step 2: Double Cyclodehydration. The N-acylated serine methyl ester (1.0 eq) is dissolved in anhydrous THF. Burgess reagent (1.5 eq) is added, and the reaction mixture is heated to 60 °C for 8 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the hexahydro-oxazolo[3,4-c]oxazol-3-one.

Route C: [3+2] Cycloaddition Approach

This elegant approach involves the reaction of an azomethine ylide with a suitable dipolarophile to construct the bicyclic core in a single step.

Step 1: Generation of the Azomethine Ylide and Cycloaddition. A mixture of an N-metalated azomethine ylide precursor (e.g., from an N-((trimethylsilyl)methyl)amine) and a 1,3-dioxol-4-one derivative (1.0 eq) in anhydrous toluene is treated with a catalytic amount of silver(I) acetate (0.1 eq). The reaction is stirred at 80 °C for 18 hours. The reaction mixture is then cooled, filtered through a pad of celite, and the solvent is evaporated. The resulting crude product is purified by column chromatography.

Visualizing the Synthetic Pathways

To further elucidate the proposed synthetic strategies, the following diagrams illustrate the logical flow of each route.

Route_A start 2-Amino-4-methyloxazole step1 Acylation with Chloroacetyl Chloride start->step1 intermediate 2-(2-chloroacetamido)-4-methyloxazole step1->intermediate step2 Intramolecular Cyclization (NaH) intermediate->step2 product Oxazolo[3,4-c]oxazole Core step2->product

Figure 1. Synthetic pathway for Route A.

Route_B start Serine Methyl Ester step1 N-Acylation start->step1 intermediate N-Acyl Serine Methyl Ester step1->intermediate step2 Double Cyclodehydration (Burgess Reagent) intermediate->step2 product Hexahydro-oxazolo[3,4-c]oxazol-3-one step2->product

Figure 2. Synthetic pathway for Route B.

Route_C start1 Azomethine Ylide Precursor step1 [3+2] Cycloaddition (Ag(I) catalyst) start1->step1 start2 1,3-Dioxol-4-one start2->step1 product Oxazolo[3,4-c]oxazole Adduct step1->product

Figure 3. Synthetic pathway for Route C.

Conclusion and Future Directions

The synthesis of the oxazolo[3,4-c]oxazole core represents a compelling challenge with significant potential for the discovery of novel bioactive molecules. The three proposed synthetic routes, based on well-established chemical principles, offer diverse strategies for accessing this unique scaffold. While Route A provides a convergent approach, Route B offers excellent stereochemical control from a readily available chiral precursor. Route C stands out for its potential efficiency and atom economy through a cycloaddition strategy.

Experimental validation of these proposed routes is the critical next step. The successful synthesis will not only provide access to a novel class of heterocyclic compounds but also open avenues for exploring their chemical space and biological activities. Further optimization of reaction conditions and exploration of substrate scope will be essential to establish a robust and versatile methodology for the synthesis of oxazolo[3,4-c]oxazole derivatives. This comparative guide serves as a foundational roadmap for researchers venturing into this exciting and uncharted area of synthetic chemistry.

References

Validation

Limited but Promising Neuroprotective Profile of an Oxazolo[3,4-c]oxazole Derivative

For researchers, scientists, and drug development professionals, the exploration of novel neuroprotective agents is a critical frontier in the fight against neurodegenerative diseases. Within the diverse landscape of het...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel neuroprotective agents is a critical frontier in the fight against neurodegenerative diseases. Within the diverse landscape of heterocyclic compounds, oxazole-containing structures have garnered significant interest. This guide provides a focused assessment of the neuroprotective effects of a specific oxazolo[3,4-c]oxazole derivative, contextualized by the broader neuroprotective potential of other oxazole-based compounds.

While extensive comparative data on a range of oxazolo[3,4-c]oxazole derivatives is currently limited in the scientific literature, a notable study highlights the potential of this scaffold. A specific derivative, (3R,5S,7aS)-(3,5-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol (let's refer to it as Compound 1), has demonstrated potent neuroprotective activity in preclinical models of Alzheimer's disease-related toxicity.

Quantitative Data Summary

The neuroprotective efficacy of Compound 1 and its related forms were evaluated against β-amyloid (Aβ) peptide-induced toxicity in primary cortical neurons. The half-maximal effective concentration (EC50), which represents the concentration at which the compound elicits 50% of its maximum protective effect, serves as a key quantitative metric for its potency.

CompoundDerivativeNeurotoxic InsultEC50 (nM)Cell ModelReference
1 (3R,5S,7aS)-(3,5-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanolAβ25-35 peptide5Primary cortical neurons[1]
2 Racemic mixture of Compound 1Aβ25-35 peptide50Primary cortical neurons[1]
3 Incomplete condensation productAβ25-35 peptide40Primary cortical neurons[1]

Table 1: Neuroprotective Efficacy of an Oxazolo[3,4-c]oxazole Derivative and Related Compounds.

In addition to its potency against Aβ-induced toxicity, Compound 1 was also assessed for its protective effects against a panel of other toxic stimuli. At a concentration of 100 nM, Compound 1 demonstrated a statistically significant increase in neuronal survival when challenged with staurosporine, thapsigargin, paraquat, and hydrogen peroxide (H2O2)[1].

Experimental Protocols

The evaluation of the neuroprotective effects of these compounds involved standard and well-validated in vitro assays.

Primary Cortical Neuron Culture and Toxicity Assay

Primary cortical neurons were isolated from embryonic day 18 rat fetuses. Neurons were cultured for five days before being exposed to toxic agents. To assess neuroprotection, the oxazolo[3,4-c]oxazole derivatives were added to the culture medium approximately 2 hours prior to the introduction of the neurotoxic stimulus, such as Aβ25-35 or Aβ1-42 peptides. Neuronal survival was quantified 24 hours later, typically by manual counting of viable neurons from a large number of cells per condition to ensure statistical robustness[1].

Assessment of Neuronal Survival

Neuronal viability was determined by morphological criteria, where healthy, viable neurons are identified by their intact cell bodies and neuritic networks. Non-viable neurons exhibit condensed nuclei and fragmented neurites. The percentage of neuronal survival is calculated relative to control cultures that are not exposed to the toxic insult.

Signaling Pathways and Experimental Workflows

While the specific signaling pathway for the neuroprotective action of (3R,5S,7aS)-(3,5-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol was not detailed in the available literature, studies on other neuroprotective oxazole derivatives, such as certain benzo[d]oxazoles, have implicated the Akt/GSK-3β/NF-κB signaling pathway. This pathway is a crucial regulator of neuronal survival and inflammation.

G cluster_0 Neuroprotective Signaling Cascade Oxazole Oxazolo[3,4-c]oxazole Derivative Akt Akt (Protein Kinase B) Oxazole->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (via phosphorylation) Survival Neuronal Survival Akt->Survival Promotes NFkB NF-κB GSK3b->NFkB Activates Tau Hyperphosphorylated Tau GSK3b->Tau Promotes iNOS iNOS NFkB->iNOS Promotes expression BACE1 BACE1 NFkB->BACE1 Promotes expression Apoptosis Apoptosis iNOS->Apoptosis Leads to BACE1->Apoptosis Leads to Tau->Apoptosis Leads to

Figure 1. A potential neuroprotective signaling pathway for oxazole derivatives.

The experimental workflow for assessing the neuroprotective effects of these compounds can be visualized as follows:

G cluster_1 Experimental Workflow A Isolate & Culture Primary Cortical Neurons B Pre-treat with Oxazolo[3,4-c]oxazole Derivative A->B C Induce Neurotoxicity (e.g., Aβ peptide) B->C D Incubate for 24h C->D E Assess Neuronal Survival (Microscopy & Cell Counting) D->E F Data Analysis (Calculate EC50) E->F

Figure 2. Workflow for in vitro neuroprotection assessment.

Concluding Remarks

The currently available data, though not extensive, positions the oxazolo[3,4-c]oxazole scaffold as a promising starting point for the development of novel neuroprotective agents. The potent, low nanomolar efficacy of (3R,5S,7aS)-(3,5-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol against Aβ-induced toxicity underscores the potential of this chemical class. Further structure-activity relationship (SAR) studies are warranted to explore how modifications to the core structure and its substituents could enhance neuroprotective potency and elucidate the underlying mechanisms of action. Researchers in the field of neuropharmacology and medicinal chemistry are encouraged to investigate this scaffold further to unlock its full therapeutic potential.

References

Comparative

benchmarking the performance of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol in asymmetric catalysis

Benchmarking Chiral Oxazoline Derivatives in Asymmetric Catalysis: A Comparative Guide A comprehensive review of the performance of prominent chiral oxazoline-containing ligands and auxiliaries in key asymmetric transfor...

Author: BenchChem Technical Support Team. Date: December 2025

Benchmarking Chiral Oxazoline Derivatives in Asymmetric Catalysis: A Comparative Guide

A comprehensive review of the performance of prominent chiral oxazoline-containing ligands and auxiliaries in key asymmetric transformations. This guide addresses the lack of published data for 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol by providing a comparative analysis of structurally related and widely utilized catalysts for researchers, scientists, and drug development professionals.

Initial searches for the performance of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol in asymmetric catalysis did not yield specific experimental data. This suggests that the compound is not yet established as a common chiral ligand or auxiliary in this field. However, the core oxazoline structure is a cornerstone of many "privileged ligands" and chiral auxiliaries, which have proven to be highly effective in a vast range of stereoselective reactions.[1][2]

This guide, therefore, provides a performance benchmark of well-documented and commercially available chiral oxazoline-containing compounds, specifically Bis(oxazoline) (BOX) and Pyridine-bis(oxazoline) (PyBOX) ligands, as well as Evans-type oxazolidinone auxiliaries. These compounds are structurally related to the initial topic of interest and their proven track record offers valuable insights into the potential applications and performance expectations for this class of molecules in asymmetric synthesis.

Chiral Bis(oxazoline) (BOX) Ligands in Asymmetric Catalysis

C₂-symmetric bis(oxazoline) (BOX) ligands are a highly successful class of chiral ligands used in a multitude of asymmetric transformations.[3] Their effectiveness stems from the formation of well-defined, rigid chelate complexes with metal precursors, creating a precisely controlled chiral environment around the catalytic center.[1][4] The steric and electronic properties of the substituents at the 4-position of the oxazoline ring are crucial for achieving high levels of enantioselectivity.[4]

The asymmetric Diels-Alder reaction is a powerful tool for the construction of stereochemically complex cyclic systems. Copper(II) complexes of BOX ligands are highly effective catalysts for this transformation.[5][6] A general trend observed is that sterically bulkier substituents on the oxazoline ring lead to higher enantioselectivities by creating a more defined chiral pocket.[4]

LigandDienophileDieneCatalyst Loading (mol%)SolventTemp (°C)Yield (%)endo:exoee (%) [endo]Reference
Ph-BOX N-acryloyl-2-oxazolidinoneCyclopentadiene10CH₂Cl₂-788595:591[4]
tBu-BOX N-acryloyl-2-oxazolidinoneCyclopentadiene10CH₂Cl₂-7894>99:198[4][5]
iPr-BOX N-acryloyl-2-oxazolidinoneCyclopentadiene10CH₂Cl₂-789198:296[4]

The Mukaiyama aldol reaction, the addition of a silyl enol ether to an aldehyde or ketoester, is another key C-C bond-forming reaction where BOX ligands have demonstrated exceptional performance.[4]

LigandAldehydeSilyl Enol EtherCatalyst Loading (mol%)SolventTemp (°C)Yield (%)dree (%)Reference
Ph-BOX Benzaldehyde1-(trimethylsiloxy)cyclohexene10CH₂Cl₂-788895:593[4]
tBu-BOX Benzaldehyde1-(trimethylsiloxy)cyclohexene10CH₂Cl₂-789298:297[4]
Chiral Pyridine-bis(oxazoline) (PyBOX) Ligands

PyBOX ligands are tridentate "pincer-type" ligands that form rigid complexes with a wide range of metals.[7] This rigidity and strong coordination often lead to high catalytic activity and enantioselectivity in various asymmetric reactions.[8][9]

The asymmetric hydrosilylation of ketones, followed by hydrolysis, provides a valuable route to enantiomerically enriched secondary alcohols. Rhodium complexes of PyBOX ligands have been shown to be highly effective catalysts for this transformation.[9]

LigandKetoneHydrosilaneCatalystSolventYield (%)ee (%)Reference
(S)-iPr-PyBOX AcetophenoneDiphenylsilane[Rh(H)Cl₂(HSiPh₂)₂]THF9391 (R)[9]
(S,S)-Ph-PyBOX AcetophenoneDiphenylsilane[Rh(H)Cl₂(HSiPh₂)₂]THF9585 (R)[7]
Evans Oxazolidinone Chiral Auxiliaries

Unlike chiral ligands, which are used in catalytic amounts, chiral auxiliaries are stoichiometric reagents that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[10] Evans oxazolidinones are among the most reliable and widely used chiral auxiliaries, particularly for stereoselective aldol reactions.[10][11][12]

The boron-mediated aldol reaction of N-acylated Evans auxiliaries proceeds via a rigid, chair-like six-membered transition state, leading to predictable and high levels of diastereoselectivity.[12]

AuxiliaryN-Acyl GroupAldehydeBaseLewis AcidYield (%)dr (syn:anti)Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinonePropionylIsobutyraldehydeEt₃NBu₂BOTf80-91>99:1[12][13]
(S)-4-benzyl-2-oxazolidinonePropionylIsobutyraldehydeEt₃NBu₂BOTf85>99:1[14]
(S)-4-isopropyl-2-oxazolidinonePropionylBenzaldehydeEt₃NBu₂BOTf90>99:1[11]

Experimental Protocols & Methodologies

Detailed and reproducible experimental protocols are critical for success in asymmetric catalysis. The following are generalized procedures for the key reactions discussed.

General Protocol for Copper-Catalyzed Diels-Alder Reaction with BOX Ligands

To a solution of the chiral bis(oxazoline) ligand (0.11 mmol) in anhydrous dichloromethane (5 mL) at room temperature is added copper(II) triflate (0.10 mmol).[4] The resulting mixture is stirred for 1-4 hours, during which time the color changes to a clear blue or green solution. The solution is then cooled to the desired temperature (e.g., -78 °C), and the dienophile (1.0 mmol) is added. After stirring for 10-15 minutes, the diene (3.0 mmol) is added dropwise. The reaction is monitored by TLC. Upon completion, the reaction is quenched and worked up, followed by purification by column chromatography. Enantiomeric excess is typically determined by chiral HPLC analysis.[4]

General Protocol for Evans Asymmetric Aldol Reaction

The N-acyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous dichloromethane (0.1 M) and cooled to 0 °C. Di-n-butylboron triflate (1.1 equiv.) is added dropwise, followed by triethylamine (1.2 equiv.).[12] The resulting solution is stirred at 0 °C for 30 minutes and then cooled to -78 °C. The aldehyde (1.2 equiv.) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional hour. The reaction is quenched with a pH 7 buffer and the product is extracted. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, and the pure product is isolated by column chromatography.[12]

Visualizations

Workflow and Reaction Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow for a typical BOX-catalyzed reaction and the stereochemical model for the Evans aldol reaction.

G cluster_0 Catalyst Formation cluster_1 Asymmetric Reaction cluster_2 Analysis ligand Chiral BOX Ligand catalyst Cu(BOX)₂ Complex ligand->catalyst CH₂Cl₂, RT, 1-4h metal Cu(OTf)₂ metal->catalyst product Diels-Alder Adduct catalyst->product -78 °C dienophile Dienophile dienophile->product diene Diene diene->product purification Purification (Chromatography) product->purification analysis Analysis (Chiral HPLC) purification->analysis

Fig. 1: Experimental workflow for a Cu-BOX catalyzed Diels-Alder reaction.

G cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Auxiliary Cleavage start N-Acyl Oxazolidinone enolate Z-Boron Enolate start->enolate Bu₂BOTf, Et₃N transition_state Chair-like Transition State enolate->transition_state aldehyde Aldehyde (R'CHO) aldehyde->transition_state aldol_adduct Syn Aldol Adduct transition_state->aldol_adduct Facial bias from auxiliary substituent final_product Chiral Product (e.g., alcohol, acid) aldol_adduct->final_product e.g., LiBH₄ recovered_aux Recovered Auxiliary aldol_adduct->recovered_aux

Fig. 2: Key stages of the Evans asymmetric aldol reaction pathway.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol: A Step-by-Step Guide

For Immediate Reference: Treat 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol as a hazardous chemical waste. Due to its irritant properties and potential for harm upon ingestion or inhalation, direct disposal into standa...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol as a hazardous chemical waste. Due to its irritant properties and potential for harm upon ingestion or inhalation, direct disposal into standard waste streams or sanitary sewers is prohibited. This guide provides detailed procedures for its safe handling and disposal in a laboratory setting.

This document outlines the essential operational and logistical procedures for the proper disposal of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol (CAS No. 6542-37-6). Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance. The information is targeted toward researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Summary of Key Safety and Disposal Data

For quick reference, the following table summarizes the critical hazard and disposal information for 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol.

ParameterValueSource
Chemical Name 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanolN/A
CAS Number 6542-37-6N/A
Molecular Formula C₆H₁₁NO₃N/A
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Hazard Statements H302, H315, H319, H335[1][2]
Primary Disposal Route Collection as hazardous chemical waste for incineration.N/A
Incompatible Waste Streams Do not mix with strong acids, bases, or oxidizing agents.N/A
Required PPE Nitrile gloves, safety goggles (or face shield), lab coat.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol details the necessary steps for the safe collection and disposal of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol waste. In-laboratory treatment or neutralization of this chemical is not recommended without a validated procedure specific to your institution's environmental health and safety (EHS) guidelines.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle this chemical and its waste within a certified chemical fume hood to minimize inhalation exposure.

  • Wear appropriate PPE, including but not limited to:

    • Nitrile gloves

    • Chemical splash goggles or a face shield

    • A properly fitting lab coat

2. Waste Collection:

  • Designate a specific, compatible waste container for 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol waste. The original container is often the best choice for waste accumulation.

  • If the original container is not available, use a clean, dry, and chemically resistant container with a secure screw-top cap (e.g., a high-density polyethylene or glass bottle).

  • Ensure the waste container is clearly labeled as "Hazardous Waste."

3. Labeling the Hazardous Waste Container:

  • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

  • The label must include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol" (avoiding abbreviations or chemical formulas)

    • The specific hazard(s): "Irritant," "Harmful"

    • The date when waste was first added to the container (accumulation start date)

    • The name and contact information of the generating researcher or lab

4. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

  • The SAA must be a secure, well-ventilated area, away from general laboratory traffic.

  • Ensure secondary containment (e.g., a plastic tub) is used to prevent the spread of material in case of a leak.

  • Segregate this waste from incompatible materials such as strong acids, bases, and oxidizing agents.

5. Arranging for Disposal:

  • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 90-180 days), arrange for its disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.

6. Disposal of Empty Containers:

  • A container that held 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol is considered "empty" when all contents have been removed by normal means (e.g., pouring, scraping).

  • To be disposed of as non-hazardous waste, the empty container must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).

  • The first rinsate from this cleaning process must be collected and disposed of as hazardous waste in the designated container.

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plasticware.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol.

G Disposal Workflow for 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Waste Chemical B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Fume Hood B->C D Select Compatible & Labeled Hazardous Waste Container C->D E Add Waste to Container D->E F Store in Designated Satellite Accumulation Area with Secondary Containment E->F G Container Full or Accumulation Time Limit Reached? F->G H Contact EHS for Waste Pickup G->H Yes I Continue Accumulation G->I No J EHS Collects Waste for Proper Disposal H->J

Caption: Disposal Workflow for 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol.

References

Handling

Essential Safety and Operational Guide for 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol

This guide provides critical safety and logistical information for the handling, use, and disposal of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol (CAS No. 6542-37-6).

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling, use, and disposal of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol (CAS No. 6542-37-6). The information is intended for researchers, scientists, and professionals in drug development and other laboratory settings.

Hazard Identification and Classification

This chemical is classified with the following hazards.[1]

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Risk and Safety Phrases:

  • Risk Codes: R36/37/38 - Irritating to eyes, respiratory system and skin.[2]

  • Safety Codes: S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36 - Wear suitable protective clothing.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes that could cause severe eye damage.[3]
Skin Protection - Gloves: Chemically resistant gloves (e.g., nitrile or neoprene). Inspect for degradation or perforation before use. - Lab Coat: A flame-resistant lab coat should be worn to prevent skin contact.To prevent skin contact which could lead to irritation.[1][3]
Respiratory Protection All handling should be conducted in a certified chemical fume hood. If work outside a fume hood is unavoidable and there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge should be used.To prevent inhalation of potentially harmful vapors or aerosols.[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to strict operational procedures is critical for safe handling.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.
  • Verify that a safety shower and eyewash station are readily accessible.[4]
  • Have a chemical spill kit with inert absorbent material (e.g., sand, vermiculite) available.[3]
  • Inspect all PPE for integrity before use.

2. Handling:

  • Always handle the compound within a well-ventilated area, preferably a chemical fume hood.[5]
  • Wear the appropriate PPE as detailed in the table above.
  • Avoid direct contact with skin, eyes, and clothing.[5]
  • Prevent the formation of dust and aerosols.[5]
  • Use non-sparking tools to prevent fire from electrostatic discharge.[5]
  • Keep the container tightly closed when not in use.[4][5]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if no direct contact is suspected.
  • Clean and decontaminate the work area.
  • Remove and wash contaminated clothing before reuse.[4]

Experimental Protocol: General Weighing and Dispensing

This protocol outlines a general procedure for safely weighing and dispensing the compound.

  • Don PPE: Put on all required personal protective equipment.

  • Prepare Workspace: Ensure the chemical fume hood is on and the workspace is clean. Place a calibrated weighing balance inside the fume hood.

  • Tare Balance: Place a clean, dry weighing vessel on the balance and tare it.

  • Dispense Compound: Carefully open the container of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol. Using a clean spatula, transfer the desired amount to the weighing vessel.

  • Seal Container: Immediately and securely close the compound's container.

  • Record Weight: Record the final weight.

  • Clean Up: Clean the spatula and any minor spills within the fume hood using an appropriate solvent and absorbent material. Dispose of cleaning materials as hazardous waste.

Disposal Plan

All waste containing 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol must be treated as hazardous waste.

Waste Type Disposal Procedure
Liquid Waste Collect in a dedicated, labeled, and sealed container made of compatible material. Do not mix with other waste streams unless compatibility is confirmed.
Solid Waste (Contaminated PPE, paper towels, etc.) Place in a designated, labeled, sealed hazardous waste container.
Empty Containers The first rinse of an empty container must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste. Deface or remove the label before disposing of the rinsed container.[6][7]

General Disposal Guidelines:

  • Do not dispose of this chemical down the drain.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Handling_Workflow Workflow for Safe Handling of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep1 Verify Fume Hood, Eyewash & Safety Shower prep2 Inspect and Don PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh/Dispense Compound prep3->handle1 Proceed to Handling handle2 Keep Container Sealed handle1->handle2 post1 Decontaminate Work Area handle2->post1 Task Complete post2 Wash Hands Thoroughly post1->post2 post3 Remove & Store/Dispose of PPE post2->post3 disp1 Collect Liquid & Solid Waste post3->disp1 Segregate Waste disp2 Label Hazardous Waste Containers disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3

Caption: Workflow for the safe handling of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol
Reactant of Route 2
1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol
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